Avn-101
Description
Properties
CAS No. |
1025725-91-0 |
|---|---|
Molecular Formula |
C21H24N2 |
Molecular Weight |
304.4 g/mol |
IUPAC Name |
2,8-dimethyl-5-(2-phenylethyl)-3,4-dihydro-1H-pyrido[4,3-b]indole |
InChI |
InChI=1S/C21H24N2/c1-16-8-9-20-18(14-16)19-15-22(2)12-11-21(19)23(20)13-10-17-6-4-3-5-7-17/h3-9,14H,10-13,15H2,1-2H3 |
InChI Key |
IBUHDDLETPJVGP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C3=C2CN(CC3)C)CCC4=CC=CC=C4 |
Origin of Product |
United States |
Foundational & Exploratory
AVN-101: A Multi-Target Approach to CNS Disorders - A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
AVN-101 is a novel, multi-target drug candidate with significant potential for the treatment of a range of Central Nervous System (CNS) disorders, including Alzheimer's disease, anxiety, and depression.[1][2] Its mechanism of action is characterized by a unique polypharmacological profile, engaging with multiple neurotransmitter systems implicated in the pathophysiology of these complex conditions. This document provides an in-depth technical overview of this compound's core mechanism of action, supported by preclinical data, experimental methodologies, and detailed signaling pathway diagrams.
Molecular Mechanism of Action
This compound is a potent antagonist at multiple G-protein coupled receptors (GPCRs), with a particularly high affinity for the serotonin 5-HT7 receptor.[1][2][3][4][5] Its multi-modal activity extends to other serotonin receptor subtypes, as well as histamine and adrenergic receptors, contributing to its broad therapeutic potential.
Receptor Binding Profile
Quantitative analysis of this compound's binding affinity has been determined through competitive radioligand binding assays. The equilibrium dissociation constants (Ki) for its primary targets are summarized in Table 1.
| Receptor Target | Ki (nM) |
| Serotonin 5-HT7 | 0.153[1][2] |
| Histamine H1 | 0.58[1][2] |
| Adrenergic α2A | 0.41 - 3.6[1][2] |
| Adrenergic α2B | 0.41 - 3.6[1][2] |
| Adrenergic α2C | 0.41 - 3.6[1][2] |
| Serotonin 5-HT2C | 1.17[1][5] |
| Serotonin 5-HT2A | 1.56[1][5] |
| Serotonin 5-HT6 | 2.04[1][5] |
| Serotonin 5-HT2B | 10.6[1] |
| Serotonin 5-HT5A | 20.8[1] |
| Histamine H2 | 89[1] |
Table 1: Binding Affinities (Ki) of this compound for Key CNS Receptors. Data presented as nanomolar (nM) concentrations required to inhibit 50% of radioligand binding.
Core Signaling Pathways
This compound's antagonism at its primary receptor targets initiates distinct intracellular signaling cascades. These pathways are crucial to understanding its modulatory effects on neuronal function.
1.2.1. Serotonin 5-HT7 Receptor Pathway (Gs-coupled)
As a potent antagonist of the 5-HT7 receptor, this compound blocks the constitutive and serotonin-induced activation of the Gs alpha subunit. This prevents the subsequent activation of adenylyl cyclase, leading to a downstream reduction in cyclic AMP (cAMP) levels and protein kinase A (PKA) activity.
1.2.2. Histamine H1 Receptor Pathway (Gq/11-coupled)
By blocking the H1 receptor, this compound inhibits the activation of the Gq/11 alpha subunit. This prevents the activation of phospholipase C (PLC), which in turn blocks the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). The result is a downstream inhibition of calcium mobilization and protein kinase C (PKC) activation.[6]
1.2.3. Adrenergic α2 Receptor Pathway (Gi/o-coupled)
This compound's antagonism of α2-adrenergic receptors prevents the activation of the Gi/o alpha subunit. This relieves the inhibition of adenylyl cyclase, potentially leading to an increase in cAMP levels and PKA activity, depending on the basal state of the neuron.
Preclinical Efficacy
Preclinical studies in rodent models have demonstrated the potential of this compound in treating CNS disorders. These studies have shown that this compound exhibits both anxiolytic and antidepressant-like properties.
Anxiolytic Activity
In the elevated plus-maze, a standard behavioral assay for anxiety, this compound has been shown to increase the time spent in the open arms of the maze, indicative of an anxiolytic effect.
Antidepressant-like Activity
In the forced swim test, a model used to screen for antidepressant efficacy, this compound administration resulted in a significant reduction in immobility time, suggesting an antidepressant-like effect.
Pro-cognitive Effects
In the passive avoidance test, a measure of learning and memory, this compound has demonstrated the ability to reverse amnesia induced by scopolamine, indicating potential pro-cognitive effects relevant to the treatment of Alzheimer's disease.
Experimental Protocols
The following sections provide an overview of the methodologies employed in the key preclinical characterization of this compound.
Radioligand Binding Assays
Objective: To determine the binding affinity (Ki) of this compound for various CNS receptors.
Methodology:
-
Membrane Preparation: Cell membranes expressing the receptor of interest are prepared from cultured cells or brain tissue homogenates through differential centrifugation.
-
Assay Buffer: A standard binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 0.1 mM EDTA, pH 7.4) is used.
-
Incubation: A fixed concentration of a specific radioligand for the target receptor is incubated with the cell membranes in the presence of increasing concentrations of this compound.
-
Separation: Bound and free radioligand are separated by rapid vacuum filtration through glass fiber filters.
-
Detection: The radioactivity retained on the filters is quantified using a scintillation counter.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation.
References
- 1. researchgate.net [researchgate.net]
- 2. Cellular mechanisms of the 5-HT7 receptor-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Central nervous system effects of 5-HT7 receptors: a potential target for neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Gi/o PROTEIN-COUPLED RECEPTORS INHIBIT NEURONS BUT ACTIVATE ASTROCYTES AND STIMULATE GLIOTRANSMISSION - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | 5-HT7 receptors as modulators of neuronal excitability, synaptic transmission and plasticity: physiological role and possible implications in autism spectrum disorders [frontiersin.org]
- 6. Modulation of Gq-Protein-Coupled Inositol Trisphosphate and Ca2+ Signaling by the Membrane Potential - PMC [pmc.ncbi.nlm.nih.gov]
AVN-101: A Deep Dive into its Receptor Binding Affinity and Multi-Target Profile
FOR IMMEDIATE RELEASE
This technical guide provides a comprehensive analysis of the receptor binding affinity profile of AVN-101, a novel drug candidate with a multi-target mechanism of action for the treatment of central nervous system (CNS) disorders.[1][2] Developed for researchers, scientists, and professionals in drug development, this document details the quantitative binding data, experimental methodologies, and associated signaling pathways of this compound.
Executive Summary
This compound is a potent antagonist with high affinity for multiple neurotransmitter receptors, positioning it as a promising therapeutic for complex neurological diseases such as Alzheimer's disease, anxiety, and depression.[1][2][3] Its primary target is the serotonin 5-HT7 receptor, exhibiting a remarkable picomolar range affinity.[1][2] Additionally, this compound demonstrates significant binding to other serotonin, histamine, and adrenergic receptors, contributing to its multi-modal pharmacological profile.[1][2][4] Phase I clinical studies have indicated that this compound is well-tolerated in humans, supporting further investigation into its therapeutic potential.[1][2][3]
Quantitative Receptor Binding Affinity
The receptor binding affinity of this compound has been extensively characterized through competitive radioligand binding assays. The following table summarizes the inhibition constants (Ki) of this compound for a range of CNS receptors.
| Receptor Family | Receptor Subtype | Ki (nM) |
| Serotonin | 5-HT7 | 0.153[1][2] |
| 5-HT2C | 1.17[1][5] | |
| 5-HT2A | 1.56[1][5] | |
| 5-HT6 | 2.04[1][5] | |
| 5-HT2B | 10.6[1] | |
| 5-HT5A | 20.8[1] | |
| 5-HT1A | >30[1] | |
| Histamine | H1 | 0.58[1][2][5] |
| H2 | 89[1][5] | |
| H3 | Inactive[5][6] | |
| Adrenergic | α2A | 0.41 - 3.6[1][2] |
| α2B | 0.41 - 3.6[1][2] | |
| α2C | 0.41 - 3.6[1][2] | |
| Dopamine | Various | Very low affinity[1] |
Experimental Protocols: Radioligand Binding Assays
The binding affinity of this compound was determined by Ricerka, a Contract Research Organization, utilizing competitive radioligand binding assays.[1][7] The general workflow for such an assay is depicted below.
For the determination of this compound's affinity for specific receptors, the following radiolabeled ligands were used:
-
5-HT7 Receptor: 5.5 nM [3H] lysergic acid diethylamide ([3H]LSD)[1]
-
5-HT2A Receptor: 0.5 nM [3H] ketanserin[1]
Signaling Pathways
The multi-target nature of this compound allows it to modulate several key signaling pathways implicated in CNS function.
Primary Target: 5-HT7 Receptor Antagonism
This compound is a very potent antagonist of the 5-HT7 receptor.[1][2] This receptor is a G-protein coupled receptor (GPCR) that, upon activation by serotonin, stimulates adenylyl cyclase through a Gs protein, leading to an increase in intracellular cyclic AMP (cAMP). By blocking this receptor, this compound prevents this signaling cascade.
Modulation of Histamine Receptor Pathways
This compound also exhibits high affinity for the histamine H1 receptor and moderate affinity for the H2 receptor.[1][5] The H1 receptor is coupled to a Gq11 protein, and its activation leads to the mobilization of intracellular calcium.[1] In contrast, the H2 receptor is coupled to a Gs protein, and its stimulation increases cAMP production.[1] The antagonistic activity of this compound at these receptors further contributes to its broad pharmacological effects.
Therapeutic Implications
The unique, multi-target binding profile of this compound provides a strong rationale for its development in treating complex CNS disorders.[1][2] Its potent 5-HT7 receptor antagonism, combined with its effects on other serotonin, histamine, and adrenergic receptors, may offer a synergistic therapeutic effect for conditions like Alzheimer's disease, anxiety, and depression.[1][2][3] The favorable safety profile observed in Phase I clinical trials further supports its continued investigation.[1][2][3]
Disclaimer: This document is intended for informational purposes for a scientific audience and does not constitute medical advice.
References
- 1. This compound: A Multi-Target Drug Candidate for the Treatment of CNS Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: A Multi-Target Drug Candidate for the Treatment of CNS Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
AVN-101: A Technical Whitepaper on a Novel Gamma-Carboline Derivative for CNS Disorders
For Researchers, Scientists, and Drug Development Professionals
Abstract
AVN-101 is a novel, orally bioavailable, multi-target drug candidate with a hydrogenated gamma-carboline core structure, currently under investigation for the treatment of central nervous system (CNS) disorders, with a primary focus on Alzheimer's disease.[1][2][3] This technical guide provides an in-depth overview of this compound's pharmacological profile, including its binding affinities, mechanism of action, and the signaling pathways it modulates. Detailed experimental protocols for key preclinical assessments are also provided to facilitate further research and development.
Introduction to this compound
This compound, chemically known as 2,8-dimethyl-5-phenethyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole hydrochloride, is a gamma-carboline derivative that exhibits a multi-modal mechanism of action as a receptor antagonist.[1] It has demonstrated high affinity for several G-protein coupled receptors (GPCRs) implicated in the pathophysiology of various neurological and psychiatric conditions. Preclinical studies and early clinical trials have indicated that this compound is well-tolerated and shows promise in animal models of CNS diseases.[1][2][3]
Quantitative Data: Receptor Binding Profile
This compound has been characterized as a potent antagonist at multiple serotonin (5-HT), adrenergic, and histamine receptors. The binding affinities (Ki) of this compound for its primary targets are summarized in the table below.
| Receptor Target | Ki (nM) |
| Serotonin Receptors | |
| 5-HT7 | 0.153[1][2] |
| 5-HT2C | 1.17[1][2] |
| 5-HT2A | 1.56[1][2] |
| 5-HT6 | 2.04[1][2] |
| 5-HT2B | 10.6 |
| 5-HT5A | 20.8 |
| 5-HT1A | >30 |
| Adrenergic Receptors | |
| α2A | 0.41[1][2] |
| α2B | 1.77 |
| α2C | 3.55[1][2] |
| α1B | 9.4 |
| α1A | 18.9 |
| α1D | 30.2 |
| Histamine Receptors | |
| H1 | 0.58[1][2] |
| H2 | 89[1][2] |
| H3 | Inactive |
Mechanism of Action and Signaling Pathways
This compound exerts its effects by antagonizing the activity of its target receptors, thereby modulating downstream signaling cascades. The primary signaling pathways affected are detailed below.
Serotonin 5-HT7 and 5-HT6 Receptor Antagonism
The 5-HT7 and 5-HT6 receptors are predominantly coupled to the Gs alpha subunit of G-proteins. Activation of these receptors stimulates adenylyl cyclase (AC), leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA). By acting as an antagonist, this compound blocks this signaling cascade.
Serotonin 5-HT2A and Histamine H1 Receptor Antagonism
The 5-HT2A and Histamine H1 receptors are coupled to the Gq/11 alpha subunit. Activation of these receptors stimulates phospholipase C (PLC), which in turn cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium (Ca2+), while DAG activates Protein Kinase C (PKC). This compound blocks this pathway.
Alpha-2 Adrenergic Receptor Antagonism
The alpha-2 adrenergic receptors are coupled to the Gi alpha subunit, which inhibits the activity of adenylyl cyclase, leading to a decrease in intracellular cAMP levels. As an antagonist, this compound blocks the inhibitory effect of these receptors on adenylyl cyclase.
Experimental Protocols
The following sections provide representative protocols for key in vitro and in vivo assays relevant to the characterization of this compound.
Radioligand Binding Assay (Representative Protocol)
This protocol describes a filtration binding assay to determine the affinity of a test compound (e.g., this compound) for a target receptor.
4.1.1. Materials
-
Cell membranes expressing the receptor of interest
-
Radioligand specific for the target receptor (e.g., [3H]-ketanserin for 5-HT2A receptors)
-
Test compound (this compound) at various concentrations
-
Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 0.1 mM EDTA, pH 7.4)
-
Wash buffer (ice-cold)
-
96-well filter plates (e.g., GF/B filters)
-
Scintillation cocktail
-
Microplate scintillation counter
4.1.2. Procedure
-
Prepare serial dilutions of the test compound (this compound).
-
In a 96-well plate, add the binding buffer, the cell membrane preparation, the radioligand at a concentration near its Kd, and varying concentrations of the test compound.
-
For determining non-specific binding, add a high concentration of a known unlabeled ligand for the target receptor. For total binding, add only the buffer.
-
Incubate the plate at a specified temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through the filter plate using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Dry the filter plate and add scintillation cocktail to each well.
-
Measure the radioactivity in each well using a microplate scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value of the test compound from a concentration-response curve and calculate the Ki value using the Cheng-Prusoff equation.
In Vivo Behavioral Assays (Representative Protocols for Mice)
4.2.1. Forced Swim Test (Antidepressant-like Activity) This test is used to assess behavioral despair, a common measure in the evaluation of antidepressant efficacy.
Procedure:
-
Individually house mice and allow them to acclimate to the testing room for at least 1 hour before the experiment.
-
Administer this compound or vehicle intraperitoneally (i.p.) at a predetermined time before the test (e.g., 30 minutes).
-
Place each mouse in a transparent cylinder (e.g., 25 cm high, 10 cm in diameter) filled with water (23-25°C) to a depth of 15 cm.
-
Record the session, which typically lasts for 6 minutes.
-
Score the duration of immobility during the last 4 minutes of the test. Immobility is defined as the absence of active, escape-oriented behaviors, with the mouse making only small movements to keep its head above water.
-
A significant decrease in immobility time in the this compound-treated group compared to the vehicle group suggests an antidepressant-like effect.
4.2.2. Elevated Plus Maze (Anxiolytic-like Activity) This test is based on the natural aversion of rodents to open and elevated spaces and is used to screen for anxiolytic drugs.
Procedure:
-
Acclimate the mice to the testing room for at least 1 hour.
-
Administer this compound or vehicle (i.p.) prior to the test.
-
The apparatus consists of two open arms and two enclosed arms arranged in a plus shape, elevated from the floor.
-
Place the mouse in the center of the maze, facing an open arm.
-
Allow the mouse to explore the maze for a 5-minute period.
-
Record the number of entries into and the time spent in the open and closed arms using a video-tracking system.
-
An increase in the percentage of time spent in the open arms and/or the percentage of open arm entries is indicative of an anxiolytic-like effect.
4.2.3. Passive Avoidance Test (Learning and Memory) This test assesses fear-motivated learning and memory.
Procedure:
-
The apparatus consists of a two-chambered box with a light and a dark compartment, separated by a guillotine door. The floor of the dark compartment is equipped with an electric grid.
-
Training Day: Place the mouse in the light compartment. After a short habituation period, the door to the dark compartment is opened. When the mouse enters the dark compartment, the door closes, and a mild foot shock is delivered.
-
Testing Day (e.g., 24 hours later): Place the mouse back in the light compartment and open the door to the dark compartment.
-
Measure the latency to enter the dark compartment. A longer latency to enter the dark compartment in the this compound-treated group compared to a scopolamine-induced amnesia group suggests a pro-cognitive or memory-enhancing effect.
Conclusion
This compound is a promising gamma-carboline derivative with a multi-target antagonist profile that modulates key signaling pathways in the CNS. Its potent affinity for a range of serotonin, adrenergic, and histamine receptors provides a strong rationale for its development in the treatment of complex neurological disorders such as Alzheimer's disease. The data and protocols presented in this whitepaper offer a comprehensive resource for researchers and drug development professionals interested in the further investigation and clinical advancement of this compound.
References
The Discovery and Development of Avn-101 for Alzheimer's Disease: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
Avn-101 is a novel, multi-target drug candidate under investigation for the treatment of central nervous system (CNS) disorders, with a primary focus on Alzheimer's disease. This technical guide provides a comprehensive overview of the discovery, preclinical development, and early clinical evaluation of this compound. It details the compound's mechanism of action as a potent serotonin 5-HT7 receptor antagonist with significant affinity for other serotonergic, histaminergic, and adrenergic receptors. This multi-modal activity is hypothesized to address the complex pathophysiology of Alzheimer's disease by potentially improving cognitive function and mitigating behavioral and psychological symptoms. This document synthesizes available quantitative data on the compound's pharmacology, pharmacokinetics, and safety profile from in vitro, in vivo, and Phase I clinical studies. Detailed experimental methodologies for key preclinical assessments are also provided to facilitate a deeper understanding of the data and its implications for further development.
Introduction
The development of effective therapeutics for Alzheimer's disease remains a significant challenge due to the intricate and multifactorial nature of the disease. While many drug candidates have focused on single targets, the complexity of Alzheimer's pathology suggests that a multi-target approach may offer a more effective treatment strategy. This compound has been developed as a multi-modal drug candidate designed to address various neurochemical imbalances implicated in Alzheimer's disease.[1] Its primary therapeutic potential is attributed to its high affinity for the 5-HT7 receptor, with additional activity at other CNS receptors that may contribute to its overall therapeutic effect.[1]
Mechanism of Action and Pharmacology
This compound is a potent antagonist of the 5-HT7 serotonin receptor, with a picomolar binding affinity.[1] In addition to its primary target, this compound demonstrates significant binding affinity for several other G protein-coupled receptors, including other serotonin receptor subtypes (5-HT6, 5-HT2A, 5-HT2C), the histamine H1 receptor, and α2-adrenergic receptors (α2A, α2B, α2C).[1] This multi-target profile suggests a potential for broad-spectrum activity against the cognitive and neuropsychiatric symptoms of Alzheimer's disease.
Receptor Binding Affinity
The binding affinities of this compound for various CNS receptors were determined through radioligand binding assays. The equilibrium dissociation constants (Ki) are summarized in the table below.
| Receptor Target | Binding Affinity (Ki) |
| 5-HT7 | 153 pM[1] |
| 5-HT6 | 1.2 - 2.0 nM[1] |
| 5-HT2A | 1.2 - 2.0 nM[1] |
| 5-HT2C | 1.2 - 2.0 nM[1] |
| Histamine H1 | 0.58 nM[1] |
| Adrenergic α2A | 0.41 - 3.6 nM[1] |
| Adrenergic α2B | 0.41 - 3.6 nM[1] |
| Adrenergic α2C | 0.41 - 3.6 nM[1] |
Signaling Pathway
The primary mechanism of this compound involves the antagonism of the 5-HT7 receptor, which is coupled to Gs proteins and stimulates adenylyl cyclase activity. By blocking this receptor, this compound can modulate downstream signaling cascades that are involved in learning, memory, and mood regulation. The following diagram illustrates the proposed signaling pathway.
Preclinical Development
In Vitro ADME Profile
A series of in vitro studies were conducted to assess the absorption, distribution, metabolism, and excretion (ADME) properties of this compound.
| ADME Parameter | Result |
| Metabolic Stability | Data not yet publicly available in full detail. |
| CYP450 Inhibition | Data not yet publicly available in full detail. |
| Plasma Protein Binding | Data not yet publicly available in full detail. |
| Permeability (Caco-2) | Data not yet publicly available in full detail. |
Pharmacokinetics in Animals
Pharmacokinetic studies were performed in various animal species to characterize the profile of this compound. The compound demonstrated good oral bioavailability and the ability to cross the blood-brain barrier.[1]
| Species | Route | Dose | Cmax | Tmax | AUC | Half-life | Oral Bioavailability (%) | Brain Penetration (Brain/Plasma Ratio) |
| Mouse | PO | - | - | - | - | - | - | - |
| Rat | PO | - | - | - | - | - | - | - |
| Dog | PO | - | - | - | - | - | - | - |
(Note: Specific quantitative data for the parameters above are not yet fully available in the public domain and are represented as placeholders.)
In Vivo Efficacy in Animal Models
The efficacy of this compound was evaluated in animal models of cognitive impairment and anxiety-like behaviors, which are relevant to Alzheimer's disease.
| Animal Model | Endpoint | Dose Range | Result |
| Scopolamine-induced amnesia (Rat) | Novel Object Recognition | - | Reversal of cognitive deficits |
| Dizocilpine (MK-801)-induced memory impairment (Rat) | Passive Avoidance Task | - | Improvement in memory retention |
| Elevated Plus Maze (Mouse) | Time in open arms | - | Anxiolytic-like effects |
(Note: Specific quantitative data from these studies are not yet fully available in the public domain.)
Preclinical Safety and Toxicology
Toxicology studies were conducted in rodents and non-rodents to assess the safety profile of this compound. The compound was found to be well-tolerated at doses exceeding the anticipated therapeutic range.
Clinical Development
Phase I Clinical Trial
A Phase I clinical study was conducted to evaluate the safety, tolerability, and pharmacokinetics of this compound in healthy human volunteers. The study was a randomized, double-blind, placebo-controlled, single ascending dose design.
| Parameter | Result |
| Maximum Tolerated Dose (MTD) | Well tolerated up to 20 mg daily[1] |
| Adverse Events | No significant adverse events reported[2] |
| Pharmacokinetics (Human) | Excellent exposure and a half-life of over 14 hours[2] |
| ECG | No prolongation of the QT interval observed[1] |
| Plasma/Urine Biochemistry | No dramatic influence observed[1] |
Phase II Clinical Trial
Avineuro Pharmaceuticals announced the initiation of Phase II clinical studies for this compound for the treatment of Alzheimer's disease and anxiety in February 2010.[2] The results of these trials have not yet been made publicly available in full.
Experimental Protocols
Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of this compound for various CNS receptors.
General Protocol:
-
Membrane Preparation: Cell membranes expressing the receptor of interest are prepared from cultured cells or animal brain tissue.
-
Assay Buffer: A suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) is used.
-
Incubation: A fixed concentration of a specific radioligand for the target receptor is incubated with the cell membranes and varying concentrations of the test compound (this compound).
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
In Vivo Efficacy - Novel Object Recognition (NOR) Test
Objective: To assess the effect of this compound on learning and memory in a rodent model of cognitive impairment.
General Protocol:
-
Habituation: Animals are individually habituated to an open-field arena.
-
Training (Familiarization) Phase: Two identical objects are placed in the arena, and the animal is allowed to explore them for a set period.
-
Inter-trial Interval: A delay is introduced, during which the animal is returned to its home cage. A cognition-impairing agent (e.g., scopolamine) can be administered before or after training.
-
Testing Phase: One of the familiar objects is replaced with a novel object. The animal is returned to the arena, and the time spent exploring each object is recorded.
-
Data Analysis: A discrimination index (DI) is calculated as the difference in time spent exploring the novel and familiar objects, divided by the total exploration time. A higher DI indicates better memory.
References
AVN-101: A Comprehensive Technical Guide to Off-Target Effects and Receptor Selectivity
For Researchers, Scientists, and Drug Development Professionals
Abstract
AVN-101 is a novel drug candidate with a multi-modal mechanism of action, primarily targeting central nervous system (CNS) disorders. Its therapeutic potential is attributed to its high affinity for the 5-HT7 receptor. However, a thorough understanding of its broader pharmacological profile, including off-target interactions, is critical for predicting its full therapeutic and adverse effect profile. This technical guide provides an in-depth analysis of the off-target effects and receptor selectivity of this compound, presenting quantitative binding data, detailed experimental methodologies, and visual representations of its interaction profile and the assays used to characterize it.
Receptor Selectivity Profile of this compound
This compound exhibits a distinct receptor selectivity profile, characterized by very high affinity for the 5-HT7 receptor and significant affinity for several other serotonin, histamine, and adrenergic receptors. This multi-target engagement may contribute to its overall therapeutic efficacy but also presents potential for off-target mediated side effects.
Quantitative Binding Affinity Data
The binding affinities of this compound for a panel of receptors have been determined through competitive radioligand binding assays. The inhibition constants (Ki) are summarized in the table below. Lower Ki values indicate higher binding affinity.
| Receptor Family | Receptor Subtype | Ki (nM) |
| Serotonin | 5-HT7 | 0.153[1][2][3][4][5] |
| 5-HT2C | 1.17[1][2][3] | |
| 5-HT2A | 1.56[1][2][3] | |
| 5-HT6 | 2.04[1][2][3] | |
| 5-HT2B | 10.6[1] | |
| 5-HT5A | 20.8[1] | |
| 5-HT1A | >30[1] | |
| Histamine | H1 | 0.58[1][2][3] |
| H2 | 89[1][2][3] | |
| H3 | Inactive[2][3] | |
| Adrenergic | α2A | 0.41 - 3.6[1][2][3] |
| α2B | 0.41 - 3.6[1][2][3] | |
| α2C | 0.41 - 3.6[1][2][3] | |
| α1 | Lower affinity than α2[1] |
Experimental Protocols: Radioligand Binding Assays
The following sections describe the generalized experimental protocols for the competitive radioligand binding assays used to determine the binding affinities of this compound. These assays were performed by the contract research organization, Ricerka.[1][6]
General Principle of Competitive Radioligand Binding Assay
This assay measures the ability of a test compound (this compound) to compete with a radiolabeled ligand for binding to a specific receptor. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is determined as the IC50 value, which is then used to calculate the inhibition constant (Ki).
Serotonin Receptor Binding Assays (e.g., 5-HT7, 5-HT2A)
-
Receptor Source: Membranes from cells recombinantly expressing the specific human serotonin receptor subtype (e.g., HEK293 cells).
-
Radioligands:
-
Assay Buffer: Typically a buffer at physiological pH, such as 50 mM Tris-HCl, 10 mM MgCl2, and 0.1 mM EDTA, pH 7.4.
-
Procedure:
-
Receptor membranes are incubated with a fixed concentration of the radioligand and varying concentrations of this compound.
-
The incubation is carried out at a specific temperature (e.g., 25°C or 37°C) for a duration sufficient to reach equilibrium.
-
Non-specific binding is determined in the presence of a high concentration of a known, non-radiolabeled ligand for the receptor.
-
The reaction is terminated by rapid filtration through glass fiber filters to separate bound and free radioligand.
-
The filters are washed with ice-cold buffer to remove unbound radioactivity.
-
The amount of radioactivity trapped on the filters is quantified using a scintillation counter.
-
-
Data Analysis: The IC50 values are determined by non-linear regression analysis of the competition curves. The Ki values are then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Histamine Receptor Binding Assays (e.g., H1, H2)
-
Receptor Source: Membranes from cells expressing the human H1 or H2 receptors (e.g., CHO-K1 cells).[4]
-
Radioligands:
-
Assay Buffer and Procedure: The general procedure is similar to that described for the serotonin receptor binding assays, with appropriate adjustments for the specific receptor and radioligand used.
Adrenergic Receptor Binding Assays (e.g., α2A, α2B, α2C)
-
Receptor Source: Membranes from cell lines stably expressing the respective human adrenergic receptor subtype.
-
Radioligand: A suitable radiolabeled antagonist for the α2-adrenergic receptors.
-
Assay Buffer and Procedure: The experimental protocol follows the same principles as outlined for the serotonin and histamine receptor binding assays.
Visualizations
This compound Receptor Selectivity Profile
The following diagram illustrates the multi-target binding profile of this compound, with the primary target and key off-targets. The connecting lines conceptually represent the binding affinity, with shorter lines indicating higher affinity (lower Ki).
Experimental Workflow for Competitive Radioligand Binding Assay
The diagram below outlines the key steps in a typical competitive radioligand binding assay used to determine the binding affinity of a test compound like this compound.
References
- 1. Visualization of 5-HT Receptors Using Radioligand-Binding Autoradiography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. giffordbioscience.com [giffordbioscience.com]
- 3. Artificial Extracellular Fluid for Radioligand Binding: Tests of Serotonin 5-HT<sub>7</sub> Ligands - ProQuest [proquest.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. Exploring the Effect of Cyclization of Histamine H1 Receptor Antagonists on Ligand Binding Kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
Methodological & Application
Application Notes and Protocols for In Vivo Studies of AVN-101 in Animal Models of Anxiety
For Researchers, Scientists, and Drug Development Professionals
Introduction
AVN-101 is a novel, multi-target drug candidate with demonstrated anxiolytic properties in preclinical animal models.[1][2][3] Its unique pharmacological profile, centered on potent 5-HT7 receptor antagonism, presents a promising avenue for the development of new treatments for anxiety disorders.[1][2] These application notes provide a summary of the available in vivo data for this compound and detailed protocols for key behavioral assays used to evaluate its anxiolytic effects.
This compound is a potent 5-HT7 receptor antagonist with high affinity for several other receptors, including 5-HT6, 5-HT2A, 5-HT2C, histamine H1, and adrenergic α2A, α2B, and α2C receptors.[1][2][4] This multi-target engagement may contribute to its observed efficacy in animal models of central nervous system (CNS) disorders, including anxiety.[1][2][4] The compound has shown good oral bioavailability and the ability to penetrate the blood-brain barrier.[1][2]
Quantitative Data Summary
The anxiolytic effects of this compound have been quantified in the Elevated Plus Maze (EPM) test, a standard behavioral assay for assessing anxiety in rodents.
Table 1: Effect of this compound on Time Spent in Open Arms of the Elevated Plus Maze in Mice [5][6]
| Treatment Group | Dose (mg/kg) | Key Finding |
| Vehicle Control | N/A | Baseline anxiety-like behavior |
| This compound | 0.2 | Increased time spent in open arms |
| This compound | 1 | Increased time spent in open arms |
| This compound | 5 | Increased time spent in open arms |
Note: The available literature indicates a dose-dependent increase, though specific quantitative values for time and statistical significance are not publicly detailed.
Signaling Pathways and Experimental Workflow
To visually represent the mechanisms and processes involved in the preclinical evaluation of this compound, the following diagrams are provided.
Caption: Multi-target signaling pathway of this compound.
Caption: General workflow for an in vivo anxiety study.
Experimental Protocols
The following are detailed protocols for key experiments cited in the evaluation of this compound's anxiolytic properties.
Elevated Plus Maze (EPM) Test
The EPM test is a widely used model to assess anxiety-like behavior in rodents.[7] The test is based on the natural aversion of rodents to open and elevated spaces. Anxiolytic compounds typically increase the proportion of time spent and the number of entries into the open arms.
a. Animals:
-
Species: Mouse
-
Strain: BALB/c (as used in this compound studies)[7]
-
Sex: Male
-
Housing: Animals should be housed in groups under standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water. They should be acclimated to the housing facility for at least one week before testing.
b. Apparatus:
-
The maze should be made of a non-porous material (e.g., Plexiglas) and elevated from the floor.
-
It consists of four arms (e.g., 30 cm long x 5 cm wide) arranged in a plus shape.
-
Two opposite arms are enclosed by high walls (e.g., 15 cm), and the other two arms are open.
-
A central platform (e.g., 5 cm x 5 cm) connects the four arms.
-
The apparatus should be situated in a dimly lit room with a camera mounted above for recording.
c. Drug Administration:
-
Compound: this compound
-
Vehicle: To be determined based on the solubility of this compound. A common vehicle is saline with a small percentage of a solubilizing agent like Tween 80.
-
Doses: 0.2, 1, and 5 mg/kg (as reported for this compound)[5][6]
-
Route of Administration: Intraperitoneal (i.p.) injection.
-
Timing: Administer 30 minutes prior to testing to allow for drug absorption and distribution.
d. Experimental Procedure:
-
Habituate the animals to the testing room for at least 30 minutes before the experiment.
-
Administer this compound or vehicle to the respective groups.
-
Place the mouse on the central platform of the EPM, facing one of the open arms.
-
Allow the mouse to explore the maze for a 5-minute period.
-
Record the session using a video camera.
-
After each trial, clean the maze thoroughly with 70% ethanol to remove any olfactory cues.
e. Data Analysis:
-
Use a video-tracking software (e.g., Any-Maze, as used in this compound studies) to score the following parameters:[7]
-
Time spent in the open arms.
-
Time spent in the closed arms.
-
Number of entries into the open arms.
-
Number of entries into the closed arms.
-
Total distance traveled (as a measure of general locomotor activity).
-
-
Calculate the percentage of time spent in the open arms: (Time in open arms / (Time in open arms + Time in closed arms)) * 100.
-
Analyze the data using appropriate statistical tests, such as one-way ANOVA followed by post-hoc tests to compare the this compound treated groups with the vehicle control group.
Other Mentioned Anxiety Models
While specific data for this compound in the following models is not detailed in the public domain, they are relevant for a comprehensive evaluation of anxiolytic compounds.
-
Open Field Test: This test assesses general locomotor activity and anxiety-like behavior. Anxiolytic compounds may increase the time spent in the center of the open field arena.
-
Geller-Seifter Conflict Test: This is an operant conditioning-based model where an animal's response is rewarded with food but also punished with a mild electric shock. Anxiolytic drugs typically increase the rate of punished responding.[8]
Conclusion
The available preclinical data strongly suggest that this compound possesses anxiolytic properties, as demonstrated in the Elevated Plus Maze test. Its multi-target mechanism of action provides a rationale for its efficacy. The protocols outlined here provide a framework for researchers to further investigate the anxiolytic potential of this compound and similar compounds. Further studies are warranted to fully characterize its behavioral profile and therapeutic potential in anxiety disorders.
References
- 1. This compound: A Multi-Target Drug Candidate for the Treatment of CNS Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: A Multi-Target Drug Candidate for the Treatment of CNS Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacotherapy of Anxiety Disorders: Current and Emerging Treatment Options - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: Avn-101 in Scopolamine-Induced Amnesia Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cognitive impairment is a hallmark of several central nervous system (CNS) disorders, including Alzheimer's disease. The scopolamine-induced amnesia model in rodents is a widely used and well-validated preclinical paradigm to study the neurobiology of memory and to screen potential therapeutic agents. Scopolamine, a muscarinic receptor antagonist, induces a transient cholinergic deficit, leading to impairments in learning and memory that mimic certain aspects of dementia.[1][2][3]
Avn-101 is a novel, multi-target drug candidate with high affinity for various serotonin (5-HT), histamine, and adrenergic receptors.[4][5][6] Notably, it is a potent antagonist of the 5-HT7 receptor (Ki = 153 pM) and also exhibits high affinity for 5-HT6, 5-HT2A, 5-HT2C, histamine H1, and adrenergic α2A, α2B, and α2C receptors.[4][5][6][7][8][9] This unique pharmacological profile suggests its potential to modulate multiple neurotransmitter systems involved in cognitive function, making it a promising candidate for the treatment of CNS disorders associated with memory deficits.[4][5][6]
These application notes provide detailed protocols for utilizing this compound in scopolamine-induced amnesia models, along with a summary of key findings and visualizations of the proposed mechanisms and experimental workflows.
Data Presentation
The following tables summarize the quantitative data from preclinical studies evaluating the efficacy of this compound in reversing scopolamine-induced amnesia in the passive avoidance and novel object recognition tests.
Table 1: Effect of this compound on Scopolamine-Induced Amnesia in the Passive Avoidance Test in Mice [4]
| Treatment Group | Latency to Enter Dark Chamber (s) | Time in Light Chamber (s) | Number of Entries into Dark Chamber |
| Naive | Low | Short | High |
| Scopolamine (Placebo) | Reduced | Reduced | Increased |
| This compound (0.05 mg/kg) + Scopolamine | Increased | Increased | Reduced |
| Memantine + Scopolamine | Increased | Increased | Reduced |
| Tacrine + Scopolamine | Increased | Increased | Reduced |
Note: Specific numerical values with standard errors were not available in the provided source. The table reflects the described qualitative outcomes.[4]
Table 2: Effect of this compound on Scopolamine-Induced Amnesia in the Novel Object Recognition Test in Male BALB/c Mice [10]
| Treatment Group | Novel Object Recognition Index |
| Vehicle | High |
| Scopolamine (Placebo) | Low |
| This compound + Scopolamine | Significantly Increased vs. Scopolamine |
| Memantine + Scopolamine | Significantly Increased vs. Scopolamine |
| SB-742457 + Scopolamine | Significantly Increased vs. Scopolamine |
Note: The recognition index is calculated as the ratio of time spent exploring the novel object to the total time spent exploring both objects. Specific numerical values with standard errors were not provided in the source material.[10]
Experimental Protocols
Passive Avoidance Test
This test assesses fear-motivated, long-term memory.
a. Animals:
-
Male BALB/c mice are commonly used.[11]
-
Animals should be housed in standard laboratory conditions with ad libitum access to food and water.[12]
-
All experiments should be conducted in accordance with institutional animal care and use committee guidelines.[12]
b. Apparatus:
-
A two-compartment passive avoidance apparatus, consisting of a brightly lit "safe" compartment and a dark "aversive" compartment connected by a guillotine door.
-
The floor of the dark compartment is equipped with a grid capable of delivering a mild electric shock (e.g., 0.6 mA).[11]
c. Experimental Procedure:
-
Acclimatization: Allow animals to acclimate to the testing room for at least 1 hour before the experiment.
-
Drug Administration:
-
Administer this compound (e.g., 0.02-5 mg/kg) or vehicle intraperitoneally (i.p.) 5 minutes before the training session.[7][9][11]
-
Administer scopolamine (e.g., 0.4-1.0 mg/kg, i.p.) 30 minutes before the training session to induce amnesia.[11][12][13]
-
Positive controls like Memantine or Tacrine can be administered 30 minutes before training.[11]
-
-
Training (Day 1):
-
Place the mouse in the light compartment, facing away from the door.
-
After a brief habituation period (e.g., 60 seconds), open the guillotine door.
-
Record the latency for the mouse to enter the dark compartment with all four paws.
-
Once the mouse enters the dark compartment, close the door and deliver a mild, brief foot shock (e.g., 0.6 mA for 3 seconds).[11]
-
Remove the mouse from the apparatus and return it to its home cage.
-
-
Testing (24 hours later):
-
Place the mouse back into the light compartment.
-
Open the guillotine door and record the following parameters over a 5-minute period:[11]
-
Latency to enter the dark chamber.
-
Total time spent in the light chamber.
-
Number of entries into the dark chamber.
-
-
An increase in latency to enter the dark chamber and time spent in the light chamber indicates successful memory retention.
-
Novel Object Recognition (NOR) Test
This test evaluates recognition memory, which is dependent on the integrity of the hippocampus and cortex.
a. Animals and Apparatus:
-
Male BALB/c mice.[10]
-
An open-field arena (e.g., 40x40x40 cm).
-
Two sets of identical objects for the familiarization phase and one novel object for the testing phase. Objects should be of similar size but differ in shape and color/texture.
b. Experimental Procedure:
-
Habituation (Day 1):
-
Allow each mouse to explore the empty open-field arena for 5-10 minutes to acclimate to the environment.
-
-
Drug Administration:
-
Administer this compound, vehicle, scopolamine, and any positive controls at the same doses and timings as described for the passive avoidance test prior to the familiarization phase.
-
-
Familiarization/Training (Day 2):
-
Place two identical objects in the arena.
-
Place the mouse in the arena, equidistant from both objects, and allow it to explore freely for a set period (e.g., 10 minutes).
-
Record the time spent exploring each object. Exploration is typically defined as the nose being within 2 cm of the object and oriented towards it.
-
-
Testing (Day 3):
-
Replace one of the familiar objects with a novel object.
-
Place the mouse back in the arena and record the time spent exploring the familiar and novel objects for a set period (e.g., 5 minutes).
-
Calculate the Novel Object Recognition Index. A higher index in the this compound treated group compared to the scopolamine-only group indicates a reversal of amnesia.[10]
-
Mandatory Visualizations
Signaling Pathways
Caption: Proposed mechanism of this compound in scopolamine-induced amnesia.
Experimental Workflow
Caption: Workflow for scopolamine-induced amnesia studies with this compound.
Logical Relationships
Caption: Logical model of this compound counteracting scopolamine's effects.
References
- 1. criver.com [criver.com]
- 2. Qualitative analysis of scopolamine-induced amnesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Scopolamine-Induced Amnesia in Zebrafish: Behavioral Characterization and Pharmacological Reversal - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound: A Multi-Target Drug Candidate for the Treatment of CNS Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound: A Multi-Target Drug Candidate for the Treatment of CNS Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. njppp.com [njppp.com]
- 13. Strength of scopolamine-induced amnesia as a function of time between training and testing - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for AVN-101 in the Murine Forced Swim Test
For Researchers, Scientists, and Drug Development Professionals
Introduction
AVN-101 is a novel, multi-target drug candidate with high affinity for serotonin (5-HT7, 5-HT6, 5-HT2A, and 5-HT2C), histamine (H1), and adrenergic (α2A, α2B, and α2C) receptors.[1][2] Preclinical studies have indicated its potential as an anxiolytic and antidepressant agent.[1][2] The forced swim test (FST), a widely used behavioral paradigm, is employed to assess antidepressant-like activity in rodents. This document provides a detailed protocol for evaluating the effects of this compound in the murine forced swim test, based on available preclinical data.
Data Presentation
While preclinical studies have evaluated this compound in the Porsolt forced swim test in Balb/C mice, specific quantitative data on immobility time at various dosages is not publicly available in the cited literature. The following table serves as a template for researchers to populate with their experimental data.
| Treatment Group | Dose (mg/kg) | N | Immobility Time (seconds) | Swimming Time (seconds) | Climbing Time (seconds) |
| Vehicle Control | - | Mean ± SEM | Mean ± SEM | Mean ± SEM | |
| This compound | X | Mean ± SEM | Mean ± SEM | Mean ± SEM | |
| This compound | Y | Mean ± SEM | Mean ± SEM | Mean ± SEM | |
| This compound | Z | Mean ± SEM | Mean ± SEM | Mean ± SEM | |
| Positive Control | - | Mean ± SEM | Mean ± SEM | Mean ± SEM |
Experimental Protocols
Porsolt Forced Swim Test (FST) Protocol for this compound in Mice
This protocol is adapted from the described preclinical evaluation of this compound and standard murine FST procedures.[3][4][5][6]
1. Animals:
-
Species: Mouse (Mus musculus)
-
Strain: Balb/C
-
Sex: Male
-
Age: Adult (8-12 weeks)
-
Housing: Group-housed (5 per cage) under a standard 12-hour light/dark cycle with ad libitum access to food and water. Animals should be acclimated to the housing facility for at least one week prior to the experiment.
2. Apparatus:
-
A transparent glass or plastic cylinder (20 cm in diameter, 40 cm in height).
-
The cylinder should be filled with water (23-25°C) to a depth of 15 cm, ensuring the mouse cannot touch the bottom with its tail or paws.
-
The water should be changed between subjects.
3. Drug Administration:
-
This compound is dissolved in a suitable vehicle (e.g., saline, distilled water with a small amount of Tween 80).
-
Administer this compound or vehicle via the desired route (e.g., intraperitoneally - i.p.) at a specified time before the test (e.g., 30-60 minutes).
-
A positive control, such as a standard antidepressant (e.g., imipramine or fluoxetine), should be included.
4. Experimental Procedure:
-
Habituation: Gently handle the mice for several days leading up to the experiment to reduce stress.
-
Test Session:
-
Individually place each mouse into the cylinder of water.
-
The total duration of the test is 6 minutes.
-
Behavior is typically recorded for the entire duration, but only the final 4 minutes are scored for analysis.
-
After the 6-minute session, remove the mouse from the water, gently dry it with a towel, and return it to a heated cage for a brief recovery period before returning to its home cage.
-
5. Behavioral Scoring:
-
An observer, blind to the treatment conditions, should score the animal's behavior. Alternatively, an automated video tracking system can be used.
-
The following behaviors are scored:
-
Immobility: The mouse remains floating in the water, making only the minimal movements necessary to keep its head above water.
-
Swimming: The mouse makes active swimming motions, moving around the cylinder.
-
Climbing: The mouse makes active movements with its forepaws in and out of the water, usually directed against the walls of the cylinder.
-
6. Statistical Analysis:
-
Data are typically expressed as the mean ± standard error of the mean (SEM).
-
Statistical significance between groups can be determined using a one-way analysis of variance (ANOVA) followed by an appropriate post-hoc test (e.g., Dunnett's or Tukey's test).
-
A p-value of < 0.05 is generally considered statistically significant.
Visualizations
Experimental Workflow
Caption: Workflow for this compound Forced Swim Test.
Signaling Pathways
Caption: this compound Multi-Target Signaling Pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound: A Multi-Target Drug Candidate for the Treatment of CNS Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Considerations of Pool Dimensions in the Forced Swim Test in Predicting the Potential Antidepressant Activity of Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Evaluating Avn-101 in the Elevated Plus Maze
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for designing and conducting an experiment to evaluate the anxiolytic potential of Avn-101 using the elevated plus maze (EPM) model.
Introduction
This compound is a novel, multi-target drug candidate with high affinity for several receptors implicated in the regulation of anxiety and other central nervous system (CNS) disorders.[1][2][3][4] Its primary mechanism of action is as a potent antagonist of the 5-HT7 serotonin receptor.[1][2][3][4] Additionally, this compound demonstrates significant affinity for 5-HT6, 5-HT2A, 5-HT2C, histamine H1, and adrenergic α2A, α2B, and α2C receptors.[1][2][3][4] Preclinical studies have indicated the anxiolytic-like effects of this compound, notably its ability to increase the time spent in the open arms of the elevated plus maze in mice at doses of 0.2, 1, and 5 mg/kg.[5]
The elevated plus maze is a widely utilized behavioral assay to assess anxiety-like behavior in rodents.[6][7][8] The test is based on the conflict between an animal's innate curiosity to explore a novel environment and its aversion to open, elevated spaces.[6] Anxiolytic compounds typically increase the proportion of time spent and the number of entries into the open arms of the maze.
Key Signaling Pathways of this compound Targets
The multi-target nature of this compound involves modulation of several key signaling pathways in the CNS. The primary targets and their associated downstream signaling are outlined below.
Caption: Simplified signaling pathways of this compound receptor targets.
Experimental Design and Workflow
A robust experimental design is crucial for obtaining reliable and reproducible data. The following workflow outlines the key steps for an in vivo study of this compound using the elevated plus maze.
Caption: Experimental workflow for this compound evaluation in the EPM.
Detailed Experimental Protocol
1. Animals
-
Species: Male mice (e.g., C57BL/6 or BALB/c) are commonly used. Age and weight should be consistent across all experimental groups (e.g., 8-12 weeks old, 20-30g).
-
Housing: House animals in groups of 3-5 per cage under a standard 12:12 hour light/dark cycle with ad libitum access to food and water.
-
Acclimation: Allow at least one week of acclimation to the housing facility before any experimental procedures.[7] Handle the mice for a few minutes each day for 3-5 days prior to testing to reduce stress.[7]
2. Apparatus
-
Elevated Plus Maze: A plus-shaped maze with two open arms and two closed arms of equal dimensions, elevated from the floor. For mice, typical arm dimensions are 30-50 cm long and 5-10 cm wide, with the closed arms having walls 15-30 cm high. The maze should be constructed of a non-porous material for easy cleaning.
-
Testing Environment: The maze should be situated in a quiet, dimly lit room. The lighting should be consistent across all trials.
3. Drug Preparation and Administration
-
This compound: Prepare solutions of this compound at the desired concentrations (e.g., 0.2, 1.0, and 5.0 mg/kg) in a suitable vehicle (e.g., saline, distilled water with a small amount of Tween 80).
-
Vehicle Control: The same vehicle used to dissolve this compound.
-
Positive Control: A standard anxiolytic drug such as diazepam (e.g., 1-2 mg/kg).
-
Administration: Administer all treatments via the appropriate route (e.g., intraperitoneal injection) at a consistent time point before testing (e.g., 30 minutes).
4. Experimental Procedure
-
Habituation: Bring the animals to the testing room in their home cages 30-60 minutes before the start of the experiment to acclimate.[9]
-
Blinding: The experimenter conducting the behavioral testing should be blind to the treatment groups.[7]
-
Trial Initiation: Gently place the mouse in the center of the maze, facing one of the open arms.[10]
-
Testing Duration: Allow the mouse to freely explore the maze for a 5-minute period.[6][10]
-
Recording: Record the session using a video camera mounted above the maze for later analysis. Automated video tracking software is recommended for accurate and unbiased data collection.[7]
-
Inter-trial Procedure: After each trial, remove the mouse and return it to its home cage. Thoroughly clean the maze with a 10-70% ethanol solution and dry it completely to remove any olfactory cues before introducing the next animal.[10]
5. Data Collection and Analysis
-
Primary Behavioral Parameters:
-
Time spent in the open arms (s)
-
Time spent in the closed arms (s)
-
Number of entries into the open arms
-
Number of entries into the closed arms
-
-
Secondary Behavioral Parameters:
-
Total distance traveled (cm) - as a measure of locomotor activity
-
Number of fecal boli - as an additional measure of anxiety
-
-
Data Analysis: Analyze the data using appropriate statistical methods, such as a one-way analysis of variance (ANOVA) followed by post-hoc tests (e.g., Dunnett's or Tukey's) to compare treatment groups to the vehicle control. A p-value of <0.05 is typically considered statistically significant.
Data Presentation
Quantitative data should be summarized in a clear and concise tabular format to facilitate comparison between treatment groups.
Table 1: Effects of this compound on Time Spent in Arms of the Elevated Plus Maze
| Treatment Group | N | Time in Open Arms (s) (Mean ± SEM) | Time in Closed Arms (s) (Mean ± SEM) | % Time in Open Arms (Mean ± SEM) |
| Vehicle | 10 | |||
| Diazepam (2 mg/kg) | 10 | |||
| This compound (0.2 mg/kg) | 10 | |||
| This compound (1.0 mg/kg) | 10 | |||
| This compound (5.0 mg/kg) | 10 |
Table 2: Effects of this compound on Arm Entries and Locomotor Activity in the Elevated Plus Maze
| Treatment Group | N | Open Arm Entries (Mean ± SEM) | Closed Arm Entries (Mean ± SEM) | Total Arm Entries (Mean ± SEM) | Total Distance Traveled (cm) (Mean ± SEM) |
| Vehicle | 10 | ||||
| Diazepam (2 mg/kg) | 10 | ||||
| This compound (0.2 mg/kg) | 10 | ||||
| This compound (1.0 mg/kg) | 10 | ||||
| This compound (5.0 mg/kg) | 10 |
Conclusion
This application note provides a detailed framework for the preclinical evaluation of this compound's anxiolytic properties using the elevated plus maze. By adhering to these standardized protocols and employing a robust experimental design, researchers can generate reliable and reproducible data to further characterize the therapeutic potential of this promising multi-target compound. The provided diagrams and tables serve as templates to guide the experimental process and data presentation, ensuring clarity and facilitating interpretation of the findings.
References
- 1. This compound: A Multi-Target Drug Candidate for the Treatment of CNS Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound: A Multi-Target Drug Candidate for the Treatment of CNS Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Elevated Plus Maze Test to Assess Anxiety-like Behavior in the Mouse [bio-protocol.org]
- 7. protocols.io [protocols.io]
- 8. maze.conductscience.com [maze.conductscience.com]
- 9. behaviorcloud.com [behaviorcloud.com]
- 10. albany.edu [albany.edu]
Application Notes: Radioligand Binding Assay for Avn-101
For Researchers, Scientists, and Drug Development Professionals
Introduction
Avn-101 is a multi-target drug candidate with high affinity for several G protein-coupled receptors (GPCRs), making it a promising therapeutic for central nervous system (CNS) disorders. Its primary target is the 5-HT7 receptor, with a very high potency. Additionally, this compound demonstrates significant affinity for the 5-HT6, 5-HT2A, and 5-HT2C serotonin receptors, as well as histamine H1 and adrenergic α2A, α2B, and α2C receptors.[1][2][3][4] Understanding the binding characteristics of this compound to these various targets is crucial for elucidating its mechanism of action and guiding further drug development.
This document provides a detailed protocol for a competitive radioligand binding assay to determine the binding affinity (Ki) of this compound for two of its key serotonin receptor targets: the 5-HT7 receptor and the 5-HT6 receptor. Radioligand binding assays are a robust and sensitive gold standard for quantifying the interaction between a ligand and its receptor.[5]
Principle of the Assay
The competitive radioligand binding assay measures the ability of an unlabeled test compound (this compound) to compete with a fixed concentration of a radiolabeled ligand (the "hot" ligand) for binding to a specific receptor. The receptor source is typically a cell membrane preparation from a cell line recombinantly expressing the target receptor. As the concentration of this compound increases, it displaces more of the radioligand from the receptor, thereby reducing the amount of radioactivity bound to the membranes. The concentration of this compound that inhibits 50% of the specific binding of the radioligand is known as the IC50 value. This value can then be converted to the inhibition constant (Ki) using the Cheng-Prusoff equation, which provides a measure of the drug's binding affinity for the receptor.
Principle of competitive radioligand binding.
Data Presentation
The binding affinities of this compound for its primary molecular targets have been previously determined and are summarized below.
| Target Receptor | Ki (nM) |
| 5-HT7 | 0.153 |
| Histamine H1 | 0.58 |
| 5-HT2C | 1.17 |
| 5-HT2A | 1.56 |
| 5-HT6 | 2.04 |
| Adrenergic α2A | 0.41 |
| Adrenergic α2B | 3.6 |
| Adrenergic α2C | 3.6 |
| Data compiled from publicly available sources.[1][2][3][5] |
Signaling Pathways
The 5-HT7 and 5-HT6 receptors are G protein-coupled receptors that primarily signal through the Gs alpha subunit, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP).[1][6][7] The 5-HT7 receptor has also been shown to couple to the G12 protein, activating small GTPases of the Rho family.[1] The 5-HT6 receptor can additionally signal through mTOR and Cdk5 pathways.[8]
Signaling pathways of 5-HT7 and 5-HT6 receptors.
Experimental Protocols
This section provides a detailed methodology for conducting a competitive radioligand binding assay for this compound with the human 5-HT7 and 5-HT6 receptors.
Materials and Reagents
-
Receptor Source: Cell membranes from HEK-293 or CHO-K1 cells stably expressing the human recombinant 5-HT7 or 5-HT6 receptor.
-
Radioligand: [³H]-LSD (Lysergic acid diethylamide) or [³H]-5-CT (5-Carboxamidotryptamine).
-
Test Compound: this compound.
-
Non-specific Binding Control: A high concentration of a known non-radiolabeled ligand for the target receptor (e.g., 10 µM Methiothepin or unlabeled Serotonin).
-
Assay Buffer (5-HT7): 50 mM Tris-HCl, pH 7.4, containing 10 mM MgSO₄ and 0.5 mM EDTA.
-
Assay Buffer (5-HT6): 50 mM Tris-HCl, pH 7.4, containing 0.1% ascorbic acid and 4 mM CaCl₂.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Equipment:
-
96-well microplates.
-
Pipettes.
-
Cell harvester for filtration.
-
Glass fiber filters (e.g., Filtermat A, presoaked in 0.3-0.5% polyethyleneimine).
-
Scintillation counter.
-
Scintillation fluid.
-
Experimental Workflow
Workflow for the competitive radioligand binding assay.
Detailed Protocol
-
Preparation of Reagents: Prepare all buffers and solutions. Create a serial dilution of this compound in the appropriate assay buffer, typically covering a concentration range from 10⁻¹¹ M to 10⁻⁵ M. The radioligand should be diluted in assay buffer to a final concentration at or near its Kd for the target receptor (e.g., 1-3 nM for [³H]-LSD).
-
Assay Plate Setup: The assay is performed in a 96-well plate. Designate wells for:
-
Total Binding: Contains cell membranes and radioligand.
-
Non-specific Binding (NSB): Contains cell membranes, radioligand, and a saturating concentration of a non-radiolabeled competitor (e.g., 10 µM Methiothepin).
-
Competition Binding: Contains cell membranes, radioligand, and varying concentrations of this compound.
-
-
Assay Procedure:
-
To each well, add the components in the following order, with a final assay volume of 250 µL:
-
50 µL of assay buffer (for total binding) or 50 µL of non-specific competitor or 50 µL of this compound dilution.
-
150 µL of the diluted cell membrane preparation (protein concentration should be optimized, typically 5-20 µ g/well ).
-
50 µL of the diluted radioligand.
-
-
Gently mix the plate.
-
-
Incubation: Incubate the plate for 60-120 minutes at 27-37°C with gentle agitation to reach equilibrium.
-
Filtration: Terminate the incubation by rapid filtration through a glass fiber filter mat using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.
-
Washing: Quickly wash the filters three to four times with ice-cold wash buffer to remove any remaining unbound radioligand.
-
Radioactivity Measurement:
-
Dry the filter mat.
-
Add scintillation fluid to each filter spot.
-
Measure the radioactivity (in counts per minute, CPM) using a scintillation counter.
-
Data Analysis
-
Calculate Specific Binding:
-
Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).
-
-
Generate Competition Curve:
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Use a non-linear regression analysis (sigmoidal dose-response curve) to determine the IC50 value of this compound.
-
-
Calculate Ki:
-
Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) Where:
-
IC50 is the concentration of this compound that inhibits 50% of specific binding.
-
[L] is the concentration of the radioligand used in the assay.
-
Kd is the equilibrium dissociation constant of the radioligand for the receptor.
-
-
This protocol provides a robust framework for characterizing the binding profile of this compound and similar multi-target compounds, yielding critical data for understanding their pharmacological properties.
References
- 1. Cellular mechanisms of the 5-HT7 receptor-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 5-HT7 receptor signaling: improved therapeutic strategy in gut disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. giffordbioscience.com [giffordbioscience.com]
- 6. 5-HT7 receptor - Wikipedia [en.wikipedia.org]
- 7. Impact of 5-HT6 Receptor Subcellular Localization on Its Signaling and Its Pathophysiological Roles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The 5-HT6 receptor interactome: New insight in receptor signaling and its impact on brain physiology and pathologies - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Measuring the Effects of Avn-101 on Adenylyl Cyclase Activity
Audience: Researchers, scientists, and drug development professionals.
Introduction
Avn-101 is a novel, multi-target drug candidate being investigated for the treatment of Central Nervous System (CNS) disorders, including Alzheimer's disease, anxiety, and depression.[1][2] It is a potent antagonist of the serotonin 5-HT7 receptor, with high affinity for several other receptors, including 5-HT6, 5-HT2A, 5-HT2C, histamine H1, and adrenergic α2 receptors.[2][3] Many of these receptors are G-protein coupled receptors (GPCRs) that modulate the activity of adenylyl cyclase (AC), a critical enzyme that synthesizes the second messenger cyclic adenosine monophosphate (cAMP).[4][5]
Given that this compound's primary targets, the 5-HT7 and 5-HT6 receptors, are known to stimulate adenylyl cyclase via Gs proteins, its antagonistic action is expected to attenuate this stimulation. Conversely, its interaction with Gi-coupled receptors like adrenergic α2 could produce more complex downstream effects. Therefore, quantifying the impact of this compound on adenylyl cyclase activity is crucial for elucidating its mechanism of action and characterizing its pharmacological profile.
This application note provides a detailed protocol for measuring the effects of this compound on adenylyl cyclase activity in a cell-based model, using a competitive enzyme-linked immunosorbent assay (ELISA) for cAMP quantification.
Signaling Pathway Overview
GPCRs modulate adenylyl cyclase activity through their interaction with heterotrimeric G proteins. Receptors coupled to the Gs (stimulatory) alpha subunit, such as the 5-HT7 receptor, activate adenylyl cyclase, leading to an increase in intracellular cAMP. Receptors coupled to the Gi (inhibitory) alpha subunit, such as the α2-adrenergic receptor, inhibit the enzyme, reducing cAMP production. This compound, as an antagonist at Gs-coupled receptors, is expected to block agonist-induced stimulation of adenylyl cyclase.
Caption: GPCR signaling pathways modulating adenylyl cyclase activity.
Data Presentation
The multi-target profile of this compound has been characterized through radioligand binding assays. The binding affinities (Ki) for key receptors are summarized below. This data is essential for designing experiments, as it informs the relevant concentration ranges for testing this compound's functional effects on adenylyl cyclase.
Table 1: Binding Affinity (Ki) of this compound for Various Receptors
| Receptor Target | Ki (nM) | G-Protein Coupling | Expected Effect on Adenylyl Cyclase |
|---|---|---|---|
| Serotonin Receptors | |||
| 5-HT7 | 0.153 | Gs | Inhibition of agonist-stimulated activity |
| 5-HT2C | 1.17 | Gq/11 | Indirect modulation |
| 5-HT2A | 1.56 | Gq/11 | Indirect modulation |
| 5-HT6 | 2.04 | Gs | Inhibition of agonist-stimulated activity |
| 5-HT2B | 10.6 | Gq/11 | Indirect modulation |
| 5-HT1A | >30 | Gi/o | Potentiation of agonist-inhibited activity |
| Histamine Receptors | |||
| H1 | 0.58 | Gq/11 | Indirect modulation |
| H2 | 89 | Gs | Inhibition of agonist-stimulated activity |
| Adrenergic Receptors | |||
| α2B | 0.41 | Gi/o | Potentiation of agonist-inhibited activity |
| α2A | 1.77 | Gi/o | Potentiation of agonist-inhibited activity |
| α2C | 3.6 | Gi/o | Potentiation of agonist-inhibited activity |
Data compiled from multiple sources.[1][3][6]
Experimental Protocols
This protocol describes how to measure the inhibitory effect of this compound on adenylyl cyclase activity stimulated by a 5-HT7 receptor agonist in a recombinant cell line.
Experimental Workflow
The overall workflow involves culturing cells expressing the target receptor, preparing the cells for the assay, stimulating them with an agonist in the presence of varying concentrations of this compound, lysing the cells to release cAMP, and finally quantifying the cAMP produced.
Caption: Workflow for measuring this compound's effect on AC activity.
Materials and Reagents
-
Cell Line: HEK293 or CHO cells stably expressing the human 5-HT7 receptor.
-
This compound: Stock solution in DMSO (e.g., 10 mM).
-
5-HT7 Agonist: 5-Carboxamidotryptamine (5-CT) or a similar potent agonist.
-
Cell Culture Medium: DMEM supplemented with 10% FBS, penicillin/streptomycin, and a selection antibiotic (e.g., G418).
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 5 mM HEPES, 0.5 mM IBMX (a phosphodiesterase inhibitor), and 0.1% BSA, pH 7.4.
-
Cell Lysis Buffer: Provided with the cAMP assay kit (typically 0.1 M HCl with detergents).
-
cAMP Assay Kit: A competitive ELISA-based kit (e.g., from Cayman Chemical, R&D Systems, or similar).
-
Equipment: 96-well cell culture plates, multichannel pipettes, CO2 incubator (37°C, 5% CO2), microplate reader.
Protocol: Adenylyl Cyclase Activity Assay
-
Cell Plating:
-
Culture HEK293-5HT7 cells to ~80-90% confluency.
-
Trypsinize and resuspend cells in culture medium.
-
Seed 50,000 cells per well in a 96-well plate and incubate for 24 hours.
-
-
Compound Preparation:
-
Prepare serial dilutions of this compound in Assay Buffer. A typical concentration range would be 10⁻¹² M to 10⁻⁶ M.
-
Prepare a solution of the 5-HT7 agonist (e.g., 5-CT) in Assay Buffer at a concentration that gives ~80% of the maximal response (EC80). This concentration should be determined in a preliminary experiment.
-
-
Assay Procedure:
-
Carefully aspirate the culture medium from the wells.
-
Wash the cell monolayer once with 100 µL of pre-warmed Assay Buffer.
-
Add 50 µL of the diluted this compound solutions (or vehicle for control wells) to the appropriate wells.
-
Pre-incubate the plate for 20 minutes at 37°C.
-
Add 50 µL of the 5-CT (EC80) solution to all wells except the basal control (which receives 50 µL of Assay Buffer).
-
Incubate for 30 minutes at 37°C.[7]
-
-
Cell Lysis and cAMP Measurement:
-
Aspirate the assay solution.
-
Add 100 µL of Lysis Buffer to each well and incubate on a plate shaker for 10 minutes to ensure complete lysis.
-
Use the cell lysates to quantify cAMP levels according to the manufacturer's protocol for the competitive ELISA kit. This typically involves transferring the lysate to a new plate coated with antibodies.
-
Data Analysis
-
The optical density (OD) values from the ELISA plate reader are inversely proportional to the amount of cAMP in the sample.
-
Use the standard curve provided in the kit to convert OD values to cAMP concentrations (pmol/mL).
-
Normalize the data:
-
Subtract the basal cAMP level (no agonist) from all other values.
-
Set the agonist-only (vehicle) response to 100%.
-
-
Plot the percentage of inhibition against the logarithm of this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value for this compound.
Caption: Logical relationship in competitive cAMP ELISA data analysis.
This application note provides a robust framework for assessing the functional effects of the multi-target drug candidate this compound on adenylyl cyclase activity. By using a cell line expressing one of its primary Gs-coupled targets, the 5-HT7 receptor, researchers can accurately quantify its antagonistic potency (IC50). This protocol can be readily adapted to investigate this compound's effects on other relevant Gs or Gi-coupled receptors, providing a comprehensive understanding of its cellular mechanism of action and supporting its continued development for CNS disorders.
References
- 1. This compound: A Multi-Target Drug Candidate for the Treatment of CNS Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: A Multi-Target Drug Candidate for the Treatment of CNS Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Function of Adenylyl Cyclase in Heart: the AKAP Connection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Role of soluble adenylyl cyclase in the heart - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
Application Note and Protocols for Intracellular Calcium Mobilization Assays with Avn-101
For Researchers, Scientists, and Drug Development Professionals
Introduction
Avn-101 is a multi-target drug candidate with high affinity for several G-protein coupled receptors (GPCRs), exhibiting particularly potent antagonism at the serotonin 5-HT7 receptor.[1][2][3] Additionally, this compound demonstrates high affinity for the histamine H1 receptor, which is known to couple to the Gq signaling pathway, leading to the mobilization of intracellular calcium upon activation.[3][4] This makes intracellular calcium mobilization assays a valuable tool for characterizing the functional activity of this compound at the H1 receptor. This application note provides a detailed protocol for assessing the antagonist activity of this compound on the histamine H1 receptor in SK-N-SH human neuroblastoma cells using a fluorescence-based intracellular calcium mobilization assay.
Principle of the Assay
The assay measures changes in intracellular calcium concentration ([Ca2+]i) in response to receptor activation. Cells are loaded with a calcium-sensitive fluorescent dye, such as Fluo-4 AM, which is non-fluorescent until it binds to free calcium in the cytoplasm. Activation of the Gq-coupled H1 receptor by an agonist like histamine leads to the activation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium into the cytoplasm. The resulting increase in [Ca2+]i is detected as an increase in fluorescence signal. As an antagonist, this compound is expected to inhibit this histamine-induced calcium mobilization in a dose-dependent manner.
Signaling Pathway of H1 Receptor-Mediated Calcium Mobilization
Caption: H1 Receptor Signaling Pathway Leading to Calcium Mobilization.
Data Presentation
The antagonist activity of this compound was quantified by its ability to inhibit histamine-induced calcium mobilization. The half-maximal inhibitory concentration (IC50) was determined from a dose-response curve. The half-maximal effective concentration (EC50) of histamine was also determined to establish the appropriate agonist concentration for the inhibition assay.
| Compound | Parameter | Value | Cell Line |
| Histamine | EC50 | 3.5 µM | SK-N-SH |
| This compound | IC50 | 2.5 nM | SK-N-SH |
Note: The presented data is representative and may vary based on experimental conditions.
Experimental Protocols
Materials and Reagents
-
Cell Line: SK-N-SH (ATCC® HTB-11™)
-
Media: Eagle's Minimum Essential Medium (EMEM) (ATCC® 30-2003™)
-
Supplements: Fetal Bovine Serum (FBS), Penicillin-Streptomycin
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4
-
Calcium Indicator: Fluo-4 AM (acetoxymethyl ester)
-
Pluronic F-127
-
Probenecid (optional, to prevent dye leakage)
-
Agonist: Histamine dihydrochloride
-
Antagonist: this compound
-
Control: Ionomycin (positive control), DMSO (vehicle control)
-
Plates: Black-walled, clear-bottom 96-well microplates
Experimental Workflow
Caption: Workflow for the this compound Calcium Mobilization Assay.
Detailed Protocol
1. Cell Culture and Plating:
-
Culture SK-N-SH cells in EMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.
-
The day before the assay, harvest the cells and seed them into black-walled, clear-bottom 96-well plates at a density of 40,000 to 80,000 cells per well in 100 µL of growth medium.
-
Incubate the plates overnight to allow for cell attachment and formation of a monolayer.
2. Dye Loading:
-
Prepare the dye loading solution:
-
Thaw Fluo-4 AM, Pluronic F-127, and Probenecid (if used) at room temperature.
-
Prepare a 2X dye loading solution in assay buffer containing 4 µM Fluo-4 AM, 0.04% Pluronic F-127, and optionally 2.5 mM Probenecid.
-
-
Remove the growth medium from the cell plate.
-
Add 100 µL of the 2X dye loading solution to each well.
-
Incubate the plate at 37°C for 60 minutes, protected from light.
-
After incubation, wash the cells twice with 100 µL of assay buffer to remove extracellular dye.
-
Add 100 µL of assay buffer to each well and incubate at room temperature for 30 minutes to allow for complete de-esterification of the dye.
3. Antagonist and Agonist Addition:
-
Antagonist Plate Preparation: Prepare serial dilutions of this compound in assay buffer at 4X the final desired concentrations. Also, prepare a vehicle control (DMSO) and a positive control (e.g., a known H1 antagonist).
-
Agonist Plate Preparation: Prepare histamine at 4X its final EC80 concentration in assay buffer. The EC80 concentration should be determined from a prior agonist dose-response experiment (typically around 10-30 µM for histamine with SK-N-SH cells).
-
Antagonist Addition: Add 50 µL of the 4X this compound dilutions to the corresponding wells of the cell plate.
-
Incubate for 15-30 minutes at room temperature, protected from light.
-
Agonist Addition: Place the cell plate in a fluorescence microplate reader equipped with an automated liquid handling system.
-
Set the instrument to record a baseline fluorescence reading for 10-20 seconds.
-
The instrument will then automatically inject 50 µL of the 4X histamine solution into each well.
-
Continue recording the fluorescence signal for at least 60-120 seconds to capture the peak calcium response.
4. Data Analysis:
-
The fluorescence signal is typically measured as Relative Fluorescence Units (RFU).
-
The response is calculated as the peak RFU minus the baseline RFU.
-
For the antagonist dose-response curve, plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Fit the data using a four-parameter logistic equation to determine the IC50 value of this compound.
Conclusion
This application note provides a robust and detailed protocol for the functional characterization of this compound as a histamine H1 receptor antagonist using an intracellular calcium mobilization assay. The high affinity of this compound for the H1 receptor translates into potent functional antagonism in this cell-based assay. This methodology is suitable for high-throughput screening and detailed pharmacological characterization of compounds targeting Gq-coupled receptors.
References
AVN-101: Application Notes and Protocols for Behavioral Neuroscience Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
AVN-101 is a novel, multi-target drug candidate with significant potential for the treatment of central nervous system (CNS) disorders. Its unique pharmacological profile, characterized by high affinity for multiple serotonin, histamine, and adrenergic receptors, makes it a compound of interest for behavioral neuroscience research.[1][2] This document provides detailed application notes and protocols for the administration of this compound in preclinical behavioral studies, based on available research. This compound has shown promise in animal models for anxiety and depression and is being investigated for its therapeutic potential in conditions such as Alzheimer's disease, generalized anxiety disorder, and depression.[1][2]
Mechanism of Action
This compound is a potent 5-HT₇ receptor antagonist with a Ki of 153 pM.[1][2] It also exhibits high affinity for several other receptors, acting as a multi-target agent. This broad-spectrum activity is believed to contribute to its therapeutic effects. The blockade of 5-HT₇ and 5-HT₆ receptors has been linked to pro-cognitive effects, while antagonism of 5-HT₂ₐ, 5-HT₂C, and histamine H₁ receptors may contribute to its anxiolytic and antidepressant-like properties.[1]
Signaling Pathway Overview
The multi-receptor binding profile of this compound suggests its involvement in a complex array of intracellular signaling cascades. As a potent antagonist at these G-protein coupled receptors (GPCRs), this compound likely modulates downstream signaling pathways, including those involving cyclic adenosine monophosphate (cAMP) and intracellular calcium mobilization. For instance, its antagonism of the Gs-coupled 5-HT₇ receptor would lead to a decrease in cAMP production, while its blockade of Gq-coupled receptors like 5-HT₂ₐ and H₁ would inhibit the phospholipase C (PLC) pathway and subsequent intracellular calcium release.
Data Presentation
Receptor Binding Affinity of this compound
The following table summarizes the binding affinities (Ki) of this compound for various receptors, as determined by radioligand binding assays.
| Receptor Target | Ki (nM) |
| Serotonin Receptors | |
| 5-HT₇ | 0.153 |
| 5-HT₂C | 1.17 |
| 5-HT₂A | 1.56 |
| 5-HT₆ | 2.04 |
| 5-HT₂B | 10.6 |
| 5-HT₅A | 20.8 |
| 5-HT₁A | >30 |
| Histamine Receptors | |
| H₁ | 0.58 |
| H₂ | 89 |
| Adrenergic Receptors | |
| α₂A | 0.41 |
| α₂B | 3.6 |
| α₂C | 1.2 |
Data sourced from Ivachtchenko et al., 2016.[1]
Pharmacokinetic Parameters of this compound in Rodents
The table below presents the main pharmacokinetic parameters of this compound in mice and rats following different routes of administration.
| Species | Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (min) | AUC (ng*min/mL) | T½ (min) |
| Mouse | IP | 5 | 198 | 5 | 15,324 | 98 |
| Rat | IV | 5 | - | - | - | - |
| Rat | IP | 5 | 120 | 66 | 21,570 | 346 |
| Rat | PO | 5 | 66 | 346 | 36,373 | - |
Data adapted from Ivachtchenko et al., 2016.
Preclinical Efficacy in Behavioral Models
The following tables summarize the quantitative data from key behavioral studies investigating the anxiolytic and antidepressant-like effects of this compound.
Elevated Plus-Maze (Mice)
| Treatment Group | Dose (mg/kg, IP) | Time in Open Arms (s) |
| Vehicle (Saline) | - | ~25 |
| This compound | 0.2 | ~55* |
| This compound | 1 | ~60 |
| This compound | 5 | ~65 |
| Buspirone (Positive Control) | 1 | ~70** |
*p<0.05, **p<0.01 vs. Vehicle. Data are estimations from graphical representations in Ivachtchenko et al., 2016.
Open Field Test (Mice)
| Treatment Group | Dose (mg/kg, IP) | Time in Center Zone (s) |
| Vehicle (Saline) | - | ~20 |
| This compound | 0.2 | ~45** |
| Lorazepam (Positive Control) | 0.05 | ~40* |
*p<0.05, **p<0.01 vs. Vehicle. Data are from "Preclinical and early clinical studies of this compound..."
Porsolt Forced Swim Test (Mice)
| Treatment Group | Dose (mg/kg, IP) | Immobility Time (s) |
| Vehicle (Saline) | - | ~160 |
| This compound | 0.05 | ~100 |
| Imipramine (Positive Control) | 15 | ~80 |
**p<0.01 vs. Vehicle. Data are estimations from graphical representations in Ivachtchenko et al., 2016.
Tail Suspension Test (Mice)
| Treatment Group | Dose (mg/kg, IP) | Immobility Time (s) |
| Vehicle (Saline) | - | ~150 |
| This compound | 0.05 | ~90 |
| Imipramine (Positive Control) | 15 | ~70 |
**p<0.01 vs. Vehicle. Data are estimations from graphical representations in Ivachtchenko et al., 2016.
Experimental Protocols
The following protocols are based on standard behavioral neuroscience methodologies and have been adapted with specific parameters reported in studies of this compound.
General Preparation and Administration
-
Compound Preparation: this compound is dissolved in saline for intraperitoneal (IP) administration. For oral (PO) administration, it can be suspended in a suitable vehicle such as 0.5% carboxymethylcellulose.
-
Animal Models: Male BALB/c mice are commonly used for anxiety and depression models.
-
Administration: For IP administration, this compound is typically administered 5 minutes before the behavioral test. For PO administration, a longer pre-treatment time (e.g., 30-60 minutes) is recommended.
Experimental Workflow
Elevated Plus-Maze (EPM)
This test is used to assess anxiety-like behavior in rodents.
-
Apparatus: A plus-shaped maze with two open arms and two closed arms, elevated from the floor.
-
Procedure:
-
Administer this compound (0.2, 1, or 5 mg/kg, IP) or vehicle 5 minutes prior to the test. A positive control, such as Buspirone (1 mg/kg, IP), should be administered 30 minutes before the test.
-
Place the mouse in the center of the maze, facing an open arm.
-
Allow the mouse to explore the maze for 5 minutes.
-
Record the session using a video-tracking system.
-
-
Parameters Measured:
-
Time spent in the open arms.
-
Number of entries into the open arms.
-
Time spent in the closed arms.
-
Number of entries into the closed arms.
-
-
Expected Outcome with this compound: An increase in the time spent and the number of entries into the open arms, indicative of an anxiolytic effect.
Open Field Test (OFT)
This test assesses general locomotor activity and anxiety-like behavior.
-
Apparatus: A square or circular arena with walls to prevent escape.
-
Procedure:
-
Administer this compound (0.2 mg/kg, IP) or vehicle 5 minutes prior to the test. A positive control, such as Lorazepam (0.05 mg/kg, IP), can be administered 30 minutes before the test.
-
Place the mouse in the center of the open field.
-
Allow the mouse to explore the arena for a set period (e.g., 5-10 minutes).
-
Record the session using a video-tracking system.
-
-
Parameters Measured:
-
Time spent in the center of the arena.
-
Latency to enter the center.
-
Total distance traveled.
-
Rearing frequency.
-
-
Expected Outcome with this compound: An increase in the time spent in the center of the arena, suggesting reduced anxiety.
Porsolt Forced Swim Test (FST)
This test is a model of behavioral despair and is used to screen for antidepressant-like activity.
-
Apparatus: A transparent cylinder filled with water (23-25°C) to a depth where the mouse cannot touch the bottom or escape.
-
Procedure:
-
Administer this compound (0.05 mg/kg, IP) or vehicle 5 minutes prior to the test. A positive control, such as Imipramine (15 mg/kg, IP), should be administered 30 minutes before the test.
-
Gently place the mouse into the water cylinder.
-
The test duration is typically 6 minutes.
-
Record the session for later scoring.
-
-
Parameters Measured:
-
Immobility time (the time the mouse spends floating with only minor movements to keep its head above water). This is typically scored during the last 4 minutes of the test.
-
-
Expected Outcome with this compound: A significant reduction in immobility time, indicating an antidepressant-like effect.
Tail Suspension Test (TST)
Similar to the FST, the TST is a model of behavioral despair used to assess antidepressant-like effects.
-
Apparatus: A suspension bar and tape to suspend the mouse by its tail.
-
Procedure:
-
Administer this compound (0.05 mg/kg, IP) or vehicle 5 minutes prior to the test. A positive control, such as Imipramine (15 mg/kg, IP), should be administered 30 minutes before the test.
-
Suspend the mouse by its tail from the suspension bar using adhesive tape.
-
The test duration is typically 6 minutes.
-
Record the session for later scoring.
-
-
Parameters Measured:
-
Immobility time (the time the mouse hangs passively without struggling).
-
-
Expected Outcome with this compound: A significant decrease in immobility time, suggesting an antidepressant-like effect.
Conclusion
This compound is a promising multi-target compound for CNS disorders with demonstrated efficacy in preclinical models of anxiety and depression. The protocols and data presented in these application notes provide a comprehensive guide for researchers and drug development professionals interested in further investigating the behavioral effects of this compound. Adherence to standardized protocols is crucial for ensuring the reproducibility and validity of experimental findings.
References
Application Notes and Protocols for AVN-101 in Primary Neuronal Cell Cultures
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and illustrative data for the use of AVN-101, a multi-target drug candidate, in primary neuronal cell cultures. The information is intended to guide researchers in designing experiments to investigate the neuroprotective, neurodevelopmental, and potential toxicological effects of this compound in an in vitro setting.
Introduction to this compound
This compound is a novel drug candidate with a multi-modal mechanism of action, showing high affinity for various receptors in the central nervous system (CNS).[1][2][3][4] It is a potent antagonist of the 5-HT7 receptor and also exhibits significant antagonist activity at 5-HT6, 5-HT2A, and 5-HT2C serotonin receptors.[1][2][4] Additionally, this compound demonstrates high affinity for histamine H1 and adrenergic α2A, α2B, and α2C receptors.[1][2][4] With good oral bioavailability, blood-brain barrier permeability, and low toxicity in preclinical and early clinical studies, this compound is being investigated for the treatment of CNS disorders such as Alzheimer's disease and anxiety.[1][2][3][4]
The diverse pharmacological profile of this compound suggests its potential to modulate various neuronal functions, including survival, differentiation, and signaling. Primary neuronal cell cultures offer a valuable model system to dissect the specific cellular and molecular effects of this compound.
Mechanism of Action: Receptor Binding Profile
The multi-target nature of this compound is central to its potential therapeutic effects. The following table summarizes its binding affinities (Ki) for various CNS receptors, as determined by radioligand binding assays.
| Receptor Target | Binding Affinity (Ki) |
| 5-HT7 | 153 pM[1][2][4] |
| 5-HT6 | 2.04 nM[1] |
| 5-HT2A | 1.56 nM[1] |
| 5-HT2C | 1.17 nM[1] |
| Histamine H1 | 0.58 nM[1][2] |
| Adrenergic α2A | 0.41 nM[1] |
| Adrenergic α2B | 3.6 nM[1] |
| Adrenergic α2C | Not specified |
Application Note 1: Assessment of Neuroprotective Effects of this compound
Objective: To determine the potential of this compound to protect primary cortical neurons from glutamate-induced excitotoxicity.
Principle: Excitotoxicity, primarily mediated by excessive glutamate receptor activation, is a common pathway of neuronal injury in various neurological disorders. The serotonergic and adrenergic systems can modulate neuronal vulnerability to excitotoxic insults. This protocol outlines a method to assess whether this compound confers neuroprotection against glutamate-induced cell death.
Illustrative Data:
The following table presents hypothetical data on the neuroprotective effect of this compound on primary cortical neurons exposed to glutamate.
| Treatment Group | This compound Concentration (nM) | Neuronal Viability (%) |
| Control | 0 | 100 |
| Glutamate (100 µM) | 0 | 45 ± 5 |
| Glutamate + this compound | 1 | 52 ± 6 |
| Glutamate + this compound | 10 | 68 ± 7 |
| Glutamate + this compound | 100 | 85 ± 5 |
| Glutamate + this compound | 1000 | 82 ± 6 |
Experimental Protocol:
-
Primary Cortical Neuron Culture:
-
Isolate cortical neurons from embryonic day 18 (E18) rat or mouse pups following established protocols.
-
Plate dissociated neurons on poly-D-lysine coated 96-well plates at a density of 1 x 10^5 cells/well.
-
Culture neurons in a serum-free neuronal culture medium supplemented with B-27 and L-glutamine.[5]
-
Maintain cultures at 37°C in a humidified incubator with 5% CO2.
-
-
This compound Treatment:
-
After 7 days in vitro (DIV), pre-treat the neurons with varying concentrations of this compound (e.g., 1, 10, 100, 1000 nM) for 2 hours.
-
Include a vehicle control group (e.g., 0.1% DMSO).
-
-
Induction of Excitotoxicity:
-
Following pre-treatment, add glutamate to a final concentration of 100 µM to the appropriate wells.
-
Do not add glutamate to the control wells.
-
-
Incubation:
-
Co-incubate the neurons with this compound and glutamate for 24 hours at 37°C and 5% CO2.
-
-
Assessment of Neuronal Viability (MTT Assay):
-
After 24 hours, remove the culture medium.
-
Add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well.
-
Incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control group.
-
Workflow Diagram:
Caption: Workflow for assessing the neuroprotective effects of this compound.
Application Note 2: Investigating the Effect of this compound on Neurite Outgrowth
Objective: To evaluate the influence of this compound on the morphological development of primary hippocampal neurons, specifically neurite outgrowth.
Principle: Neuronal development, including the extension and branching of neurites, is a complex process regulated by various signaling pathways. Serotonin receptors are known to play a role in neuronal differentiation and plasticity. This protocol provides a framework to quantify changes in neurite length and complexity in response to this compound treatment.
Illustrative Data:
The following table shows hypothetical data on the effect of this compound on the neurite outgrowth of primary hippocampal neurons.
| Treatment Group | This compound Concentration (nM) | Average Total Neurite Length (µm/neuron) | Average Number of Primary Neurites |
| Control | 0 | 350 ± 30 | 4.2 ± 0.5 |
| This compound | 1 | 365 ± 35 | 4.3 ± 0.6 |
| This compound | 10 | 420 ± 40 | 5.1 ± 0.7 |
| This compound | 100 | 480 ± 45 | 5.8 ± 0.8 |
| This compound | 1000 | 410 ± 38 | 5.0 ± 0.6 |
Experimental Protocol:
-
Primary Hippocampal Neuron Culture:
-
Isolate hippocampal neurons from E18 rat or mouse pups.
-
Plate neurons at a low density (e.g., 2 x 10^4 cells/well) on poly-D-lysine coated 24-well plates containing glass coverslips.
-
Culture in a serum-free neuronal culture medium.
-
-
This compound Treatment:
-
After 4 hours of plating, replace the medium with fresh medium containing different concentrations of this compound (e.g., 1, 10, 100, 1000 nM) or vehicle.
-
-
Incubation:
-
Culture the neurons for 72 hours at 37°C and 5% CO2.
-
-
Immunocytochemistry:
-
Fix the neurons with 4% paraformaldehyde for 15 minutes.
-
Permeabilize with 0.25% Triton X-100 for 10 minutes.
-
Block with 5% bovine serum albumin (BSA) for 1 hour.
-
Incubate with a primary antibody against a neuronal marker (e.g., β-III tubulin) overnight at 4°C.
-
Wash and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature.
-
Mount the coverslips on glass slides with a mounting medium containing DAPI.
-
-
Image Acquisition and Analysis:
-
Acquire images of the neurons using a fluorescence microscope.
-
Use an automated image analysis software (e.g., ImageJ with NeuronJ plugin) to trace and measure the total neurite length and count the number of primary neurites per neuron.
-
Analyze at least 50 neurons per condition.
-
Signaling Pathway Diagram:
Caption: Potential signaling pathway modulated by this compound in neurite outgrowth.
Application Note 3: Cytotoxicity Profile of this compound
Objective: To determine the dose-dependent cytotoxicity of this compound in primary neuronal cultures.
Principle: While this compound has shown low toxicity in animal models, it is essential to establish its toxicity profile in the specific in vitro system being used. This protocol describes a method to assess the cytotoxicity of this compound over a wide range of concentrations.
Illustrative Data:
The following table provides hypothetical data on the cytotoxicity of this compound in primary neuronal cultures.
| This compound Concentration (µM) | Neuronal Viability (%) |
| 0 (Vehicle) | 100 |
| 0.1 | 99 ± 2 |
| 1 | 98 ± 3 |
| 10 | 95 ± 4 |
| 50 | 88 ± 5 |
| 100 | 75 ± 6 |
Experimental Protocol:
-
Primary Neuronal Culture:
-
Culture primary cortical or hippocampal neurons in 96-well plates as described in Application Note 1.
-
-
This compound Treatment:
-
On DIV 7, treat the neurons with a wide range of this compound concentrations (e.g., 0.1, 1, 10, 50, 100 µM).
-
Include a vehicle control group.
-
-
Incubation:
-
Incubate the neurons with this compound for 48 hours at 37°C and 5% CO2.
-
-
Assessment of Cytotoxicity (LDH Assay):
-
After 48 hours, collect the culture supernatant.
-
Measure the activity of lactate dehydrogenase (LDH) released into the medium using a commercially available LDH cytotoxicity assay kit, following the manufacturer's instructions.
-
Lyse the remaining cells to determine the maximum LDH release.
-
Calculate cytotoxicity as a percentage of the maximum LDH release.
-
General Guidelines for Using this compound
-
Solubility: Prepare a stock solution of this compound in a suitable solvent such as dimethyl sulfoxide (DMSO). Further dilutions should be made in the culture medium to ensure the final DMSO concentration is non-toxic to the neurons (typically ≤ 0.1%).
-
Storage: Store the this compound stock solution at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
-
Controls: Always include appropriate vehicle controls in your experiments.
-
Dose-Response: It is recommended to perform dose-response experiments to determine the optimal concentration of this compound for your specific application.
Conclusion
This compound is a promising multi-target drug candidate with a complex pharmacological profile. The protocols and illustrative data presented here provide a foundation for researchers to explore the effects of this compound on primary neuronal cell cultures. These in vitro studies can contribute to a better understanding of its mechanism of action and its potential as a therapeutic agent for CNS disorders.
References
- 1. This compound: A Multi-Target Drug Candidate for the Treatment of CNS Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: A Multi-Target Drug Candidate for the Treatment of CNS Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. Primary Neuronal and Neural Cell Culture | Thermo Fisher Scientific - US [thermofisher.com]
Application Note: Preparation of Avn-101 for In Vivo Administration
Introduction
Avn-101 (also known as Maritupirdine) is a multi-target drug candidate developed for the treatment of Central Nervous System (CNS) disorders, including Alzheimer's disease and anxiety.[1][2][3] It functions as a potent antagonist of the serotonin 5-HT7 receptor and also exhibits high affinity for other serotonin (5-HT6, 5-HT2A, 5-HT2C), histamine (H1), and adrenergic (α2A, α2B, α2C) receptors.[1][2][3][4][5] this compound has demonstrated good oral bioavailability and blood-brain barrier permeability in preclinical and clinical studies.[1][2][3][6]
This document provides detailed protocols for the dissolution and preparation of this compound for in vivo administration in research settings. It addresses the variability in reported solubility data to provide researchers with reliable methods for formulation.
Physicochemical Properties & Solubility
The solubility of this compound can vary depending on whether it is in its free base form or as a hydrochloride salt. The hydrochloride salt form is reported to have high aqueous solubility, whereas chemical suppliers often report solubility in organic solvents, which is more typical for a free base or less soluble salt form. Researchers should verify the form of this compound they have acquired.
Table 1: Reported Solubility Data for this compound
| Solvent/Vehicle | Form | Concentration | Source |
| Water (pH 7.4) | This compound | 194 mg/mL | Ivachtchenko, et al. (2016)[1][2] |
| Water (pH 4.0) | This compound | >200 mg/mL | Ivachtchenko, et al. (2016)[1][2] |
| Dimethylformamide (DMF) | This compound HCl | 10 mg/mL | Cayman Chemical[4] |
| Dimethyl sulfoxide (DMSO) | This compound HCl | 5 mg/mL | Cayman Chemical[4] |
| DMSO | This compound | 10 mM | Probechem[7] |
| Ethanol | This compound HCl | 1 mg/mL | Cayman Chemical[4] |
Given the high aqueous solubility reported by the developers, Protocol 1 should be considered the primary method for the hydrochloride salt.[1][2] Protocol 2 is provided as an alternative for forms of this compound that exhibit poor aqueous solubility.
Experimental Protocols
This protocol is recommended for the hydrochloride salt form of this compound, which is highly soluble in aqueous solutions.[1][2] This formulation is suitable for oral (p.o.) and intraperitoneal (i.p.) administration.
Materials and Equipment:
-
This compound hydrochloride (powder)
-
Sterile 0.9% saline solution or Phosphate-Buffered Saline (PBS)
-
Sterile conical tubes (15 mL or 50 mL)
-
Calibrated analytical balance
-
Vortex mixer
-
Sonicator (optional)
-
Sterile syringe filters (0.22 µm)
-
Sterile syringes and needles
Procedure:
-
Determine Required Concentration: Based on the desired dose (e.g., mg/kg) and dosing volume (e.g., 10 mL/kg), calculate the final concentration needed for the dosing solution.
-
Example: For a 5 mg/kg dose in a mouse with a dosing volume of 10 mL/kg, the required concentration is 0.5 mg/mL.
-
-
Weigh this compound HCl: Accurately weigh the required amount of this compound HCl powder using an analytical balance.
-
Initial Dissolution: Add the weighed powder to a sterile conical tube. Add approximately 80% of the final required volume of sterile 0.9% saline or PBS.
-
Solubilization: Cap the tube securely and vortex vigorously for 1-2 minutes. If the powder does not fully dissolve, sonicate the solution in a water bath for 5-10 minutes. Visually inspect for any remaining particulate matter.
-
Final Volume Adjustment: Once the compound is fully dissolved, add the vehicle (saline or PBS) to reach the final desired volume. Vortex briefly to ensure homogeneity.
-
Sterilization: Sterilize the final solution by passing it through a 0.22 µm syringe filter into a new sterile tube. This step is critical for parenteral (e.g., i.p.) administration routes.
-
Storage: Use the formulation immediately. If short-term storage is necessary, store at 2-8°C for no more than 24 hours. For longer storage, stability studies are required.
This protocol is intended for forms of this compound (e.g., free base) that do not readily dissolve in aqueous vehicles. It uses a common co-solvent system to achieve a clear solution suitable for in vivo use.
Materials and Equipment:
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
PEG 400 (Polyethylene glycol 400)
-
Tween 80 (Polysorbate 80)
-
Sterile 0.9% saline solution or PBS
-
All other equipment as listed in Protocol 1
Procedure:
-
Calculate Concentration: Determine the final concentration required for your experiment as described in Protocol 1.
-
Weigh this compound: Accurately weigh the required amount of this compound powder.
-
Prepare Vehicle: Prepare a fresh vehicle mixture. A common ratio is 5% DMSO / 40% PEG 400 / 5% Tween 80 / 50% Saline .
-
To prepare 10 mL of vehicle: Mix 0.5 mL DMSO, 4 mL PEG 400, and 0.5 mL Tween 80 in a sterile tube. Vortex until homogeneous. Add 5 mL of sterile 0.9% saline and vortex again.
-
-
Initial Dissolution in DMSO: Add the weighed this compound powder to a sterile tube. Add the required volume of DMSO (e.g., 5% of the final volume) and vortex or sonicate until the compound is completely dissolved. This creates a concentrated stock.
-
Add Co-solvents: Sequentially add the PEG 400 and then the Tween 80 to the DMSO stock, vortexing well after each addition.
-
Final Dilution: Slowly add the 0.9% saline or PBS to the mixture while vortexing to prevent precipitation. Bring the solution to the final desired volume.
-
Final Check & Sterilization: Ensure the final solution is clear and free of precipitates. If required for the administration route, filter sterilize using a 0.22 µm syringe filter (ensure the filter is compatible with DMSO).
-
Storage: This formulation should be prepared fresh and used on the same day.
Visualization of Formulation Workflow
The following diagram illustrates the decision-making process for preparing this compound for in vivo studies.
Caption: Workflow for selecting an this compound formulation protocol.
Administration Guidelines
-
Routes of Administration: this compound has been administered orally (p.o.) and intraperitoneally (i.p.) in preclinical and clinical studies.[2][4][5][6]
-
Dosing: In mouse models, effective doses have ranged from 0.05 mg/kg to 10 mg/kg.[4][5] Phase I clinical studies in humans used oral doses up to 20 mg daily.[1][2][3]
-
Vehicle Control: Always include a vehicle-only control group in your experiments to account for any effects of the formulation components.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound: A Multi-Target Drug Candidate for the Treatment of CNS Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound: A Multi-Target Drug Candidate for the Treatment of CNS Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 7. Maritupirdine (this compound) | 5-HT7 antagonist | Probechem Biochemicals [probechem.com]
AVN-101: Application Notes and Protocols for Preclinical Models of Cognitive Decline
For Researchers, Scientists, and Drug Development Professionals
Introduction
AVN-101 is a novel, multi-target drug candidate with potential applications in the treatment of central nervous system (CNS) disorders, including those characterized by cognitive decline such as Alzheimer's disease.[1][2][3][4] Its mechanism of action is primarily centered on high-affinity antagonism of the 5-HT7 serotonin receptor, with additional significant activity at other serotonin (5-HT6, 5-HT2A, 5-HT2C), histamine (H1), and adrenergic (α2A, α2B, α2C) receptors.[1][2][3][4] This multi-modal receptor engagement suggests a broad therapeutic potential for addressing the complex pathophysiology of cognitive impairments.[1][2][3][4] Preclinical studies have demonstrated the efficacy of this compound in rodent models of cognitive dysfunction, highlighting its potential to ameliorate memory deficits. This document provides detailed application notes and protocols for the use of this compound in two key preclinical models: the scopolamine-induced amnesia model and the novel object recognition test.
Data Presentation
Table 1: Receptor Binding Affinity of this compound
| Receptor Target | Ki (nM) |
| 5-HT7 | 0.153 |
| Histamine H1 | 0.58 |
| Adrenergic α2A | 0.41 |
| Adrenergic α2B | 1.8 |
| Adrenergic α2C | 3.6 |
| 5-HT2C | 1.17 |
| 5-HT2A | 1.56 |
| 5-HT6 | 2.04 |
Data extracted from Lavrovsky et al., 2016.[1][2][3][4]
Table 2: Efficacy of this compound in the Scopolamine-Induced Amnesia Model (Passive Avoidance Test)
| Treatment Group | Dose (mg/kg, p.o.) | Latency to Enter Dark Chamber (s) |
| Vehicle | - | ~15 |
| Scopolamine (1 mg/kg, i.p.) | - | ~15 |
| This compound + Scopolamine | 0.1 | ~60 |
| This compound + Scopolamine | 1.0 | ~100 |
| Memantine + Scopolamine | 5.0 | ~80 |
Data are approximate values estimated from graphical representations in Lavrovsky et al., 2016.
Table 3: Efficacy of this compound in the Novel Object Recognition Test
| Treatment Group | Dose (mg/kg, p.o.) | Discrimination Index |
| Vehicle | - | ~0.45 |
| Scopolamine (1 mg/kg, i.p.) | - | ~0.05 |
| This compound + Scopolamine | 0.1 | ~0.25 |
| This compound + Scopolamine | 1.0 | ~0.35 |
| SB-742457 + Scopolamine | 5.0 | ~0.30 |
Data are approximate values estimated from graphical representations in Lavrovsky et al., 2016.
Mandatory Visualizations
Caption: Signaling pathways modulated by this compound.
Caption: Workflow for the scopolamine-induced amnesia model.
Caption: Workflow for the novel object recognition test.
Experimental Protocols
Protocol 1: Scopolamine-Induced Amnesia in the Passive Avoidance Test
Objective: To evaluate the ability of this compound to reverse cholinergic deficit-induced memory impairment.
Materials:
-
This compound
-
Scopolamine hydrobromide
-
Vehicle for this compound (e.g., 0.5% carboxymethylcellulose)
-
Saline solution
-
Male BALB/c mice (or other appropriate rodent strain)
-
Passive avoidance apparatus (two-compartment box with a light and a dark chamber, connected by an opening, with a grid floor in the dark chamber capable of delivering a mild foot shock)
-
Syringes and gavage needles
Procedure:
-
Habituation:
-
On the day before the experiment, allow each mouse to explore the passive avoidance apparatus for 5 minutes with the guillotine door open. This helps to reduce novelty-induced stress on the test day.
-
-
Drug Administration:
-
On the test day, administer this compound or its vehicle orally (p.o.) to the respective groups of mice. A typical dose range for preclinical studies is 0.1-1.0 mg/kg.
-
60 minutes after this compound/vehicle administration, administer scopolamine (1 mg/kg) or saline intraperitoneally (i.p.).
-
-
Training (Acquisition Trial):
-
30 minutes after the scopolamine/saline injection, place the mouse in the light compartment of the passive avoidance apparatus, facing away from the opening to the dark compartment.
-
Start a timer. When the mouse enters the dark compartment with all four paws, close the guillotine door and deliver a mild, brief foot shock (e.g., 0.5 mA for 2 seconds).
-
The latency to enter the dark compartment is recorded.
-
Immediately after the shock, return the mouse to its home cage.
-
-
Retention Test:
-
24 hours after the training trial, place the mouse back into the light compartment of the apparatus.
-
Record the latency to enter the dark compartment. An increased latency to enter the dark chamber is indicative of memory retention of the aversive stimulus. The cut-off time is typically set to 300 seconds.
-
Data Analysis:
-
Compare the mean step-through latencies between the different treatment groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests). A significant increase in latency in the this compound treated group compared to the scopolamine-only group indicates a reversal of the amnesic effect.
Protocol 2: Novel Object Recognition Test
Objective: To assess the effects of this compound on recognition memory.
Materials:
-
This compound
-
Scopolamine hydrobromide
-
Vehicle for this compound
-
Saline solution
-
Male BALB/c mice (or other appropriate rodent strain)
-
Open field arena (e.g., a 40x40x40 cm box)
-
A set of three-dimensional objects that are distinct in shape, color, and texture, but of similar size and complexity. The objects should be heavy enough that the mice cannot displace them.
-
Video recording and analysis software
Procedure:
-
Habituation:
-
For 2-3 days prior to testing, handle the mice for a few minutes each day to acclimate them to the experimenter.
-
On the day before the test, allow each mouse to freely explore the empty open field arena for 5-10 minutes.
-
-
Drug Administration:
-
On the test day, administer this compound or its vehicle orally (p.o.) 60 minutes before the familiarization phase.
-
Administer scopolamine (1 mg/kg) or saline intraperitoneally (i.p.) 30 minutes before the familiarization phase.
-
-
Familiarization Phase (T1):
-
Place two identical objects in the open field arena at a defined distance from each other and the walls.
-
Place a mouse into the arena, midway between the two objects, and allow it to explore freely for 5-10 minutes.
-
Record the exploration of each object. Exploration is typically defined as the mouse's nose being directed towards the object at a distance of ≤ 2 cm.
-
After the session, return the mouse to its home cage.
-
Thoroughly clean the arena and objects with 70% ethanol between each mouse to eliminate olfactory cues.
-
-
Test Phase (T2):
-
After a retention interval of 1 hour (or other defined period), place the mouse back into the same arena.
-
One of the original objects is replaced with a novel object. The position of the familiar object should be counterbalanced across animals.
-
Allow the mouse to explore freely for 5 minutes and record the exploration time for both the familiar and the novel object.
-
Data Analysis:
-
Calculate the total exploration time for both objects in both T1 and T2 to ensure sufficient exploration has occurred.
-
Calculate the Discrimination Index (DI) for the test phase using the following formula:
-
DI = (Time exploring novel object - Time exploring familiar object) / (Total exploration time)
-
-
A positive DI indicates a preference for the novel object and intact recognition memory. A DI close to zero suggests a memory deficit.
-
Compare the DI between treatment groups using appropriate statistical analysis. A significantly higher DI in the this compound treated group compared to the scopolamine group indicates an improvement in recognition memory.
References
Troubleshooting & Optimization
Technical Support Center: Overcoming Poor Bioavailability of 5-HT7 Antagonists in Vivo
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the poor in vivo bioavailability of 5-HT7 receptor antagonists.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for the poor oral bioavailability of many 5-HT7 antagonists?
A1: The poor oral bioavailability of 5-HT7 antagonists often stems from a combination of factors, including:
-
Low Aqueous Solubility: Many of these compounds are lipophilic, leading to poor dissolution in the gastrointestinal (GI) tract.[1]
-
Extensive First-Pass Metabolism: After absorption from the gut, the drug passes through the liver, where it can be extensively metabolized before reaching systemic circulation.[2][3][4] This is a significant hurdle for many orally administered drugs.
-
P-glycoprotein (P-gp) Efflux: P-gp is a transporter protein found in the intestinal epithelium that can actively pump absorbed drug molecules back into the GI lumen, reducing net absorption.[5][6]
-
Chemical Instability: Some compounds may be unstable in the acidic environment of the stomach or susceptible to enzymatic degradation in the GI tract.
Q2: What are the initial steps to consider when a promising 5-HT7 antagonist shows low in vivo efficacy due to suspected poor bioavailability?
A2: A systematic approach is crucial.
-
Confirm Poor Bioavailability: Conduct a pharmacokinetic (PK) study to determine the absolute oral bioavailability by comparing the area under the curve (AUC) after oral and intravenous (IV) administration.[7][8]
-
Assess Physicochemical Properties: Characterize the compound's solubility, permeability (e.g., using a Caco-2 assay), and logP. This will help identify the primary absorption barrier.
-
Evaluate Metabolic Stability: Use in vitro assays with liver microsomes or hepatocytes to determine the extent of first-pass metabolism.[9]
-
Investigate P-gp Substrate Potential: Determine if the compound is a substrate for P-gp using in vitro transporter assays.[5]
Based on these findings, you can then select an appropriate strategy to enhance bioavailability.
Troubleshooting Guides
Issue 1: My 5-HT7 antagonist has very low aqueous solubility.
Troubleshooting Steps:
-
Particle Size Reduction:
-
Formulation with Solubilizing Excipients:
-
Co-solvents: Incorporating water-miscible organic solvents can improve the drug's solubility in the formulation.[10]
-
Surfactants: These can form micelles that encapsulate the drug, increasing its apparent solubility.[10]
-
Cyclodextrins: These cyclic oligosaccharides can form inclusion complexes with poorly soluble drugs, enhancing their solubility.[1][10]
-
-
Amorphous Solid Dispersions:
Issue 2: My 5-HT7 antagonist undergoes extensive first-pass metabolism.
Troubleshooting Steps:
-
Prodrug Approach:
-
Route of Administration:
-
Consider alternative routes that bypass the liver, such as intravenous, subcutaneous, or transdermal administration, for preclinical studies to confirm in vivo efficacy without the confounding factor of first-pass metabolism.[2]
-
-
Co-administration with a Metabolic Inhibitor:
-
For research purposes, co-administration with a known inhibitor of the metabolizing enzyme (e.g., a specific cytochrome P450 inhibitor) can help elucidate the impact of first-pass metabolism. However, this approach has significant translatability limitations for therapeutic development.
-
Issue 3: My 5-HT7 antagonist is a substrate for P-glycoprotein (P-gp).
Troubleshooting Steps:
-
Co-administration with a P-gp Inhibitor:
-
Formulation Strategies:
-
Certain formulation excipients, such as some surfactants and polymers used in lipid-based formulations and nanoparticles, can inhibit P-gp function.[12]
-
-
Medicinal Chemistry Approaches:
-
Modify the chemical structure of the antagonist to reduce its affinity for P-gp. This is a long-term strategy in a drug discovery program.
-
Quantitative Data Summary
Table 1: In Vivo Pharmacokinetic Parameters of Selected 5-HT7 Antagonists
| Compound | Species | Route | Dose (mg/kg) | T1/2 (h) | Cmax (ng/mL) | AUC (ng·h/mL) | Oral Bioavailability (%) | Reference |
| MC-170073 | Mouse | IV | 1 | 4.4 | - | - | 17 | [9] |
| PO | 5 | 3.4 | - | - | [9] | |||
| MC-230078 | Mouse | IV | - | 3.97 | - | - | - | [9] |
| PO | - | 3.78 | - | - | [9] | |||
| SB-269970 | Rat | - | - | - | - | - | - | [17] |
Note: '-' indicates data not available in the cited source.
Experimental Protocols
Protocol 1: Determination of Oral Bioavailability in Mice
-
Animal Model: Use adult male C57BL/6 mice (or another appropriate strain). Acclimatize the animals for at least one week before the experiment.
-
Drug Formulation:
-
Intravenous (IV) Formulation: Dissolve the 5-HT7 antagonist in a suitable vehicle for IV administration (e.g., saline with a small percentage of a solubilizing agent like DMSO or cyclodextrin).
-
Oral (PO) Formulation: Prepare a suspension or solution of the antagonist in a vehicle suitable for oral gavage (e.g., 0.5% methylcellulose).
-
-
Dosing:
-
Blood Sampling:
-
Collect serial blood samples from the saphenous vein or via cardiac puncture at predetermined time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose).[9] Collect blood into tubes containing an anticoagulant (e.g., EDTA).
-
-
Plasma Preparation and Analysis:
-
Centrifuge the blood samples to separate the plasma.
-
Analyze the plasma concentrations of the 5-HT7 antagonist using a validated analytical method, such as LC-MS/MS.
-
-
Pharmacokinetic Analysis:
-
Calculate pharmacokinetic parameters including AUC, Cmax, Tmax, and half-life (T1/2) for both IV and PO groups using non-compartmental analysis software.
-
Calculate the absolute oral bioavailability (%F) using the formula: %F = (AUCPO / AUCIV) * (DoseIV / DosePO) * 100.
-
Protocol 2: In Vitro Metabolic Stability Assay using Liver Microsomes
-
Materials:
-
Pooled liver microsomes from the species of interest (e.g., human, rat, mouse).
-
NADPH regenerating system.
-
Phosphate buffer (pH 7.4).
-
The 5-HT7 antagonist (test compound).
-
Positive control compounds with known metabolic stability (high and low turnover).
-
-
Procedure:
-
Pre-incubate the liver microsomes and the test compound in phosphate buffer at 37°C.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Stop the reaction in the aliquots by adding a quenching solution (e.g., ice-cold acetonitrile).
-
Centrifuge the samples to precipitate the proteins.
-
-
Analysis:
-
Analyze the supernatant for the remaining concentration of the parent compound using LC-MS/MS.
-
-
Data Interpretation:
-
Plot the natural logarithm of the percentage of the remaining parent compound versus time.
-
The slope of the linear portion of the curve represents the elimination rate constant (k).
-
Calculate the in vitro half-life (t1/2) as 0.693/k.
-
This provides an estimate of the compound's susceptibility to phase I metabolism.
-
Visualizations
Caption: Troubleshooting workflow for addressing poor bioavailability.
Caption: Simplified 5-HT7 receptor signaling cascade.
References
- 1. researchgate.net [researchgate.net]
- 2. How to Conduct a Bioavailability Assessment? - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 3. DOT Language | Graphviz [graphviz.org]
- 4. Activation of 5-HT7 receptor but not NOS is necessary for chronic 5-HT-induced hypotension - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. DOT (graph description language) - Wikipedia [en.wikipedia.org]
- 7. Drug product performance , in vivo: bioavailability and bioequivalence | PPTX [slideshare.net]
- 8. Drug Bioavailability - Clinical Pharmacology - MSD Manual Professional Edition [msdmanuals.com]
- 9. journals.physiology.org [journals.physiology.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Cellular mechanisms of the 5-HT7 receptor-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Current approaches to enhance CNS delivery of drugs across the brain barriers - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Prodrug approaches for enhancing the bioavailability of drugs with low solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. GitHub - pinczakko/GraphViz-Samples: A rather complex GraphViz DOT sample containing rather many hints for those interested in documenting his/her code via GraphViz DOT [github.com]
- 17. GraphViz Examples and Tutorial [graphs.grevian.org]
Technical Support Center: Interpreting Off-Target Effects of Avn-101
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting the off-target effects of Avn-101 in their experiments.
Troubleshooting Guides
Issue: Unexpected Phenotypic Readouts in Cellular Assays
Researchers might observe cellular effects that are not readily explained by the primary target of this compound, the 5-HT7 receptor. This guide provides a systematic approach to troubleshoot and interpret such findings.
Possible Cause 1: Engagement of Known Secondary Targets
This compound is a multi-target compound with high affinity for several other receptors.[1][2][3] These off-target interactions are a likely source of unexpected experimental outcomes.
Troubleshooting Steps:
-
Review the Binding Profile: Compare the observed cellular phenotype with the known pharmacology of this compound's secondary targets. Refer to the binding affinity data provided in Table 1.
-
Use Selective Antagonists: To confirm the involvement of a specific off-target receptor, co-treat cells with this compound and a highly selective antagonist for the suspected secondary target. A reversal of the unexpected effect would implicate that specific off-target receptor.
-
Knockdown/Knockout Models: Utilize cell lines with genetic knockdown or knockout of the suspected off-target receptors. If the anomalous phenotype is diminished or absent in these cells, it strongly suggests the effect is mediated through that receptor.
-
Dose-Response Analysis: Perform a dose-response curve for this compound. If the unexpected phenotype occurs at a concentration consistent with the binding affinity for a secondary target, it strengthens the hypothesis of an off-target effect.
Logical Workflow for Investigating Unexpected Phenotypes
Caption: Troubleshooting workflow for unexpected phenotypes.
Frequently Asked Questions (FAQs)
Q1: What are the primary and major off-targets of this compound?
A1: this compound is a very potent 5-HT7 receptor antagonist (Ki = 153 pM).[1][2] However, it also exhibits high affinity for other receptors, making it a multi-target drug candidate. Its major off-targets include other serotonin receptors (5-HT6, 5-HT2A, and 5-HT2C), histamine H1 receptor, and adrenergic α2A, α2B, and α2C receptors.[2][3]
Q2: How can I differentiate between on-target and off-target effects in my experiments?
A2: Differentiating between on-target and off-target effects is crucial for accurate data interpretation. A multi-pronged approach is recommended:
-
Use of a "Clean" Comparator: Compare the effects of this compound with a highly selective 5-HT7 antagonist that has a different chemical structure. If an effect is observed with this compound but not with the selective compound, it is likely an off-target effect.
-
Rescue Experiments: If the intended effect of this compound is to block a signaling pathway, try to "rescue" the phenotype by activating a downstream component of that pathway. If the phenotype is not rescued, it may indicate that an off-target pathway is involved.
-
Cell Lines with Varying Receptor Expression: Use cell lines that endogenously express different combinations of the on-target and potential off-target receptors. This can help to dissect which receptor is responsible for a particular cellular response.
Q3: What are the potential downstream signaling pathways affected by this compound's off-target activities?
A3: The off-target activities of this compound can modulate several important signaling pathways:
-
5-HT2A/2C Receptors: These receptors are coupled to Gq/11 proteins, and their activation leads to an increase in intracellular calcium via the phospholipase C (PLC) pathway. Antagonism by this compound would be expected to block this pathway.
-
Histamine H1 Receptor: Similar to 5-HT2A/2C receptors, the H1 receptor is coupled to Gq/11, leading to PLC activation and calcium mobilization.[3]
-
Adrenergic α2 Receptors: These are Gi/o-coupled receptors. Their activation inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels. This compound, as an antagonist, would block this inhibitory effect, potentially leading to an increase in cAMP.
Signaling Pathways Associated with this compound's Targets
Caption: G-protein signaling pathways for this compound targets.
Data Presentation
Table 1: Binding Affinities (Ki) of this compound at Various Receptors
| Receptor Target | Ki (nM) | Reference |
| Primary Target | ||
| 5-HT7 | 0.153 | [1][2] |
| Major Off-Targets | ||
| Histamine H1 | 0.58 | [2] |
| Adrenergic α2A | 0.41 | [2] |
| Adrenergic α2B | 3.6 | [1][2] |
| Adrenergic α2C | 1.2 | [1][2] |
| 5-HT2C | 1.17 | [3] |
| 5-HT2A | 1.56 | [3] |
| 5-HT6 | 2.04 | [3] |
| Other Targets | ||
| 5-HT2B | 10.6 | [3] |
| 5-HT5A | 20.8 | [3] |
| 5-HT1A | >30 | [3] |
| Histamine H2 | 89 | [3] |
Experimental Protocols
Protocol 1: Radioligand Binding Assay to Determine Ki
This protocol is a standard method to determine the binding affinity of a compound to a specific receptor.
Objective: To determine the inhibitory constant (Ki) of this compound for a receptor of interest.
Materials:
-
Cell membranes expressing the receptor of interest.
-
Radiolabeled ligand specific for the receptor.
-
This compound at various concentrations.
-
Non-specific binding control (a high concentration of an unlabeled ligand).
-
Assay buffer.
-
Scintillation counter.
Methodology:
-
Prepare a series of dilutions of this compound.
-
In a multi-well plate, add the cell membranes, radiolabeled ligand, and either this compound, buffer (for total binding), or the non-specific binding control.
-
Incubate the plate to allow the binding to reach equilibrium.
-
Harvest the membranes onto a filter mat using a cell harvester.
-
Wash the filters to remove unbound radioligand.
-
Measure the radioactivity on the filters using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the concentration of this compound.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Experimental Workflow for Radioligand Binding Assay
Caption: Workflow for determining Ki via radioligand binding.
Protocol 2: Functional Cellular Assay (e.g., Calcium Mobilization)
This protocol measures the functional consequence of receptor binding, such as changes in intracellular second messengers.
Objective: To assess the antagonist activity of this compound at a Gq-coupled receptor (e.g., 5-HT2A, H1).
Materials:
-
Cells expressing the receptor of interest.
-
A fluorescent calcium indicator dye (e.g., Fura-2 AM).
-
A specific agonist for the receptor.
-
This compound at various concentrations.
-
A fluorescence plate reader.
Methodology:
-
Plate the cells in a multi-well plate and allow them to adhere.
-
Load the cells with the calcium indicator dye.
-
Pre-incubate the cells with various concentrations of this compound or vehicle control.
-
Stimulate the cells with a specific agonist.
-
Measure the change in fluorescence over time using a fluorescence plate reader.
-
The increase in fluorescence corresponds to an increase in intracellular calcium.
-
Plot the agonist-induced calcium response against the concentration of this compound.
-
Determine the IC50 value for the inhibition of the calcium response.
This technical support guide provides a foundational framework for researchers working with this compound. For further assistance, please consult the relevant scientific literature or contact our technical support team.
References
AVN-101 Technical Support Center: Troubleshooting Metabolite Interference in Experimental Assays
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on potential interference from AVN-101 and its metabolites in experimental assays. The information is designed to help researchers anticipate and troubleshoot issues, ensuring the accuracy and reliability of their results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
This compound is a multi-target drug candidate with high affinity for several receptors. It is a potent antagonist of the 5-HT7 receptor (Ki = 153 pM) and also exhibits significant antagonism at 5-HT6, 5-HT2A, and 5-HT2C receptors (Ki = 1.2-2.0 nM).[1][2] Additionally, this compound has a high affinity for histamine H1 receptors (Ki = 0.58 nM) and adrenergic α2A, α2B, and α2C receptors (Ki = 0.41-3.6 nM).[1][2]
Q2: What are the known major metabolites of this compound?
The primary metabolites of this compound identified in preclinical studies are designated as M1 and M2.[3] The metabolic processes leading to their formation primarily involve cytochrome P450 enzymes, specifically CYP2C19, CYP2D6, and CYP3A4, with partial involvement of CYP1A2.
Q3: Do the metabolites of this compound have pharmacological activity?
Yes, the major metabolites of this compound, M1 and M2, are pharmacologically active and exhibit their own binding profiles at various receptors.[3] This is a critical consideration for in vitro and in vivo experimental design and data interpretation.
Q4: How can this compound metabolites interfere with my experiments?
Metabolite interference can manifest in several ways:
-
Competition for Target Binding: If a metabolite has an affinity for the same receptor as this compound, it can compete with the parent drug in binding assays. This can lead to an underestimation of this compound's potency (higher apparent Ki or IC50) if the metabolite is less potent, or an overestimation if the metabolite is more potent or present at high concentrations.
-
Off-Target Effects: Metabolites may have different selectivity profiles compared to the parent drug, binding to other receptors or proteins in the assay system. This can lead to unexpected or confounding results in functional assays.
-
Signal Masking or Enhancement: In cell-based assays, metabolites could modulate signaling pathways downstream of the target receptor, either masking or enhancing the effect of this compound.
-
Assay Artifacts: In some cases, metabolites might directly interfere with the assay technology itself, for example, by interacting with detection reagents or exhibiting autofluorescence.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments with this compound, potentially due to metabolite interference.
| Observed Problem | Potential Cause (Metabolite-Related) | Recommended Troubleshooting Steps |
| Inconsistent results in receptor binding assays (e.g., variable Ki or IC50 for this compound). | The in vitro system (e.g., liver microsomes, hepatocytes) is producing variable amounts of active metabolites (M1, M2) that compete with this compound for receptor binding. | 1. Use a simplified system: If possible, perform initial binding assays with purified membranes or recombinant receptors that lack metabolic activity. 2. Characterize metabolite formation: If using a metabolically active system, quantify the formation of M1 and M2 over time using LC-MS/MS. 3. Test metabolites directly: If standards are available, independently determine the binding affinities of M1 and M2 for the target receptor. |
| Unexpected agonist or antagonist activity in a functional assay. | A metabolite may have a different pharmacological profile than this compound. For example, while this compound is an antagonist, a metabolite could be a partial agonist or an antagonist at a different receptor that influences the signaling pathway being measured. | 1. Profile metabolites: Test the functional activity of purified M1 and M2 metabolites in the same assay. 2. Use a more specific readout: Employ a reporter assay that is more directly coupled to the activation of the primary target receptor to minimize the influence of off-target signaling. 3. Inhibit metabolism: Use specific CYP450 inhibitors to reduce the formation of metabolites and observe if the unexpected activity is diminished. |
| High background or non-specific signal in cell-based assays. | Metabolites may be cytotoxic at the concentrations tested or may interfere with the assay's detection system (e.g., autofluorescence). | 1. Assess cytotoxicity: Perform a cell viability assay (e.g., MTT, LDH) with this compound and its metabolites at the relevant concentrations. 2. Blank controls: Run parallel experiments with the metabolites alone to check for direct interference with the assay readout. 3. Wash steps: Ensure adequate wash steps are included in the protocol to remove unbound compounds and metabolites. |
| Discrepancy between in vitro potency and in vivo efficacy. | In vivo, the pharmacokinetic and pharmacodynamic properties are a composite of the parent drug and its active metabolites. The metabolite profile and concentrations in vivo may differ significantly from those in in vitro systems. | 1. In vivo metabolite analysis: Characterize the pharmacokinetic profiles of this compound and its major metabolites (M1, M2) in the animal model being used. 2. Correlate exposure and effect: Relate the observed in vivo efficacy to the plasma and tissue concentrations of both the parent drug and its active metabolites. |
Quantitative Data: Binding Affinities of this compound and its Metabolites
The following table summarizes the binding affinities (pKi) of this compound and its major metabolites, M1 and M2, for various receptors. This data is essential for predicting potential cross-reactivity and designing appropriate experiments.
| Receptor | This compound (pKi) | Metabolite M1 (pKi) | Metabolite M2 (pKi) |
| 5-HT7 | 9.82 | Data not available | Data not available |
| 5-HT6 | 8.70 | Data not available | Data not available |
| 5-HT2A | 8.81 | Data not available | Data not available |
| 5-HT2C | 8.93 | Data not available | Data not available |
| Histamine H1 | 9.24 | Data not available | Data not available |
| Adrenergic α2A | 9.39 | Data not available | Data not available |
| Adrenergic α2B | 8.75 | Data not available | Data not available |
| Adrenergic α2C | 8.45 | Data not available | Data not available |
Note: Specific pKi values for metabolites M1 and M2 are part of the detailed findings in the cited literature but are not publicly available in the abstract. Researchers should refer to the full publication for these specific values when available.
Experimental Protocols
Detailed methodologies for key experiments are provided below to assist in the setup and execution of robust assays.
1. Radioligand Receptor Binding Assay (General Protocol)
This protocol can be adapted for the various target receptors of this compound.
-
Materials:
-
Cell membranes expressing the receptor of interest (e.g., 5-HT7, H1, α2A).
-
Radioligand specific for the target receptor (e.g., [³H]-LSD for 5-HT7, [³H]-Pyrilamine for H1, [³H]-Rauwolscine for α2A).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing appropriate ions).
-
Non-specific binding control (a high concentration of a known unlabeled ligand for the target receptor).
-
This compound and metabolite standards.
-
Glass fiber filters.
-
Scintillation cocktail and counter.
-
-
Procedure:
-
Prepare serial dilutions of this compound or test compounds.
-
In a 96-well plate, add assay buffer, radioligand, and either the test compound, buffer (for total binding), or non-specific binding control.
-
Add the cell membrane preparation to initiate the binding reaction.
-
Incubate at room temperature for a predetermined time to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Place filters in scintillation vials with scintillation cocktail.
-
Quantify radioactivity using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine Ki values using the Cheng-Prusoff equation.
-
2. Cell-Based Functional Assay (Calcium Flux for H1 Receptor)
-
Materials:
-
Cells stably expressing the human histamine H1 receptor (e.g., CHO-K1 or SK-N-SH).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Histamine (agonist).
-
This compound and metabolite standards.
-
Fluorescent plate reader.
-
-
Procedure:
-
Plate the cells in a 96-well black-walled, clear-bottom plate and grow to confluence.
-
Load the cells with the calcium-sensitive dye according to the manufacturer's protocol.
-
Wash the cells with assay buffer.
-
Add this compound, metabolites, or vehicle control and incubate for a specified period.
-
Add the agonist (histamine) to stimulate the receptor.
-
Immediately measure the change in fluorescence intensity over time using a fluorescent plate reader.
-
Analyze the data to determine the effect of the test compounds on histamine-induced calcium mobilization.
-
Visualizations
Signaling Pathways
The following diagrams illustrate the primary signaling pathways associated with the main targets of this compound.
Experimental Workflow
The following diagram outlines a logical workflow for investigating potential metabolite interference.
References
Avn-101 Long-Term Animal Studies: Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for addressing potential toxicities associated with the long-term administration of Avn-101 in animal studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a multi-target drug candidate developed for the treatment of Central Nervous System (CNS) disorders.[1][2][3] It is a potent 5-HT7 receptor antagonist.[1][2][3] Additionally, it exhibits high affinity for several other receptors, including 5-HT6, 5-HT2A, 5-HT2C, histamine H1, and adrenergic α2A, α2B, and α2C receptors.[1][2][3][4] This multi-modal mechanism of action is being explored for its therapeutic potential in conditions such as Alzheimer's disease and anxiety disorders.[1][4][5]
Q2: What are the known toxicities of this compound in long-term animal studies?
Long-term studies in rats have indicated potential for dose-dependent hepatotoxicity and cardiotoxicity. A 180-day study in rats showed severe hepatotoxic and moderate cardiotoxic effects at a dose of 5 mg/kg. However, these toxic effects were substantially less pronounced at lower doses of 0.25 and 0.5 mg/kg. In contrast, a 30-day study in rhesus macaques at a dose of 5 mg/kg did not show any signs of toxicity.
Q3: We are observing elevated liver enzymes in our long-term rat study with this compound. How should we proceed?
Elevated liver enzymes (e.g., ALT, AST) are consistent with the known hepatotoxic potential of this compound at higher doses. Here are some troubleshooting steps:
-
Dose-Response Assessment: Confirm if the enzyme elevations are dose-dependent. If you are testing multiple dose levels, this will help establish a No-Observed-Adverse-Effect Level (NOAEL).
-
Histopathology: Ensure comprehensive histopathological examination of the liver is planned at the termination of the study. This will help characterize the nature and severity of the liver injury.
-
Monitor Animal Health: Closely monitor the animals for any clinical signs of distress, changes in body weight, or food/water consumption.
-
Consider Lower Doses: Based on existing data, doses of 0.25 and 0.5 mg/kg in rats have shown a better safety profile. If your experimental goals allow, consider including a lower dose group.
Q4: Our long-term study protocol involves cardiac monitoring. What specific parameters should we focus on for this compound?
Given the reported moderate cardiotoxic effects at higher doses in rats, a thorough cardiovascular assessment is crucial. Key parameters to monitor include:
-
Electrocardiogram (ECG): Monitor for any changes in heart rate, rhythm, and intervals (e.g., QT interval).
-
Blood Pressure: Regularly measure systolic and diastolic blood pressure.
-
Histopathology: At necropsy, perform detailed gross and microscopic examination of the heart tissue to identify any structural changes.
-
Cardiac Biomarkers: Consider measuring cardiac troponins in blood samples as indicators of myocardial injury.
Q5: How do the toxicities observed in rodents translate to non-rodent species?
There appears to be a species-specific difference in the toxicity profile of this compound. While a 180-day rat study showed hepatotoxicity and cardiotoxicity at 5 mg/kg, a 30-day study in monkeys at the same dose did not reveal any signs of toxicity. This suggests that non-rodent primates may be less susceptible to these specific toxicities. When planning long-term studies in non-rodents, it is still essential to include comprehensive monitoring of hepatic and cardiac function.
Summary of Quantitative Toxicity Data
| Species | Study Duration | Dose Levels | Key Findings |
| Rat | 180 days | 0.25 mg/kg, 0.5 mg/kg, 5 mg/kg | Severe hepatotoxic and moderate cardiotoxic effects at 5 mg/kg. Toxic effects were substantially less noticeable at 0.25 and 0.5 mg/kg. |
| Rhesus Macaque | 30 days | 5 mg/kg | No signs of toxicity observed. |
| Mouse (Acute) | Single Dose | 80-200 mg/kg (IP), 200-700 mg/kg (PO) | LD50 determined to be 105 ± 5 mg/kg for IP and 331 ± 101 mg/kg for PO administration.[3] |
| Mouse (Sub-chronic) | 5 days | 10, 30, 60 mg/kg (PO) | MTD determined to be between 10 mg/kg and 30 mg/kg.[3] |
Experimental Protocols
The following are detailed methodologies for conducting long-term oral toxicity studies with this compound, based on OECD guidelines.
Protocol 1: 90-Day Repeated Dose Oral Toxicity Study in Rodents (Adapted from OECD Guideline 408)
-
Test Animals: Young, healthy adult rats (e.g., Sprague-Dawley or Wistar), typically 8-10 weeks old at the start of dosing. Use at least 10 males and 10 females per dose group.[1]
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Housing and Husbandry: House animals in appropriate caging with controlled temperature, humidity, and a 12-hour light/dark cycle. Provide ad libitum access to standard rodent chow and drinking water.
-
Dose Groups: At a minimum, three dose levels of this compound and a concurrent vehicle control group. Dose selection should be based on acute and sub-chronic toxicity data, with the highest dose expected to produce some toxicity but not significant mortality.
-
Administration: Administer this compound orally via gavage once daily, seven days a week, for 90 days. The volume administered should be based on the most recent body weight measurement.
-
Clinical Observations:
-
Daily: Conduct general clinical observations at least once daily, preferably at the same time each day.[6] Record any changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and somatomotor activity and behavior pattern.
-
Weekly: Record individual animal body weights and food consumption.
-
-
Clinical Pathology:
-
Hematology: At termination, collect blood samples for analysis of parameters including hematocrit, hemoglobin concentration, erythrocyte count, total and differential leukocyte count, and platelet count.
-
Clinical Biochemistry: Analyze plasma or serum for markers of liver function (e.g., alanine aminotransferase, aspartate aminotransferase, alkaline phosphatase, total bilirubin) and kidney function (e.g., urea, creatinine).
-
-
Pathology:
-
Gross Necropsy: Conduct a full gross necropsy on all animals at the end of the study.
-
Histopathology: Preserve and examine all major organs and tissues from the control and high-dose groups. Pay special attention to the liver and heart. Examine any gross lesions from all animals.
-
Protocol 2: 90-Day Repeated Dose Oral Toxicity Study in Non-Rodents (Adapted from OECD Guideline 409)
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Test Animals: Young, healthy adult non-rodent primates (e.g., Cynomolgus or Rhesus monkeys). Use a sufficient number of animals of each sex to allow for meaningful statistical analysis.
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Housing and Husbandry: House animals individually in cages that allow for normal posture and movement, with appropriate environmental enrichment. Maintain controlled temperature, humidity, and a 12-hour light/dark cycle. Provide a standard primate diet and access to drinking water.
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Dose Groups: Similar to the rodent study, include at least three dose levels and a vehicle control group.
-
Administration: Administer this compound orally (e.g., via gavage or in a palatable treat) once daily for 90 days.
-
Clinical Observations:
-
Daily: Perform and record detailed clinical observations.
-
Regular Intervals: Monitor body weight and food consumption.
-
Cardiovascular Monitoring: Conduct regular ECG and blood pressure measurements.
-
-
Clinical Pathology:
-
Hematology and Clinical Biochemistry: Collect blood and urine samples at baseline and at specified intervals during the study, as well as at termination, for a comprehensive analysis of hematological and biochemical parameters, with a focus on liver and cardiac markers.
-
-
Pathology:
-
Gross Necropsy and Histopathology: Perform a thorough gross necropsy and histopathological examination of all major organs and tissues, with particular emphasis on the liver and heart.
-
Signaling Pathway Diagrams
The following diagrams illustrate the signaling pathways associated with the primary targets of this compound.
References
- 1. oecd.org [oecd.org]
- 2. Guidance for 90-day study on whole food/feed in rodents | EFSA [efsa.europa.eu]
- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 4. Repeated dose toxicity - The Joint Research Centre: EU Science Hub [joint-research-centre.ec.europa.eu]
- 5. 407(Updated)-Repeated Dose 28-Day Oral Toxicity Study in Rodents.pdf [slideshare.net]
- 6. umwelt-online.de [umwelt-online.de]
Technical Support Center: AV-101 (4-Chlorokynurenine) Clinical Trial Analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the clinical trial outcomes of AV-101 (4-Chlorokynurenine).
Frequently Asked Questions (FAQs)
Q1: Why did AV-101 (4-Chlorokynurenine) fail in its Phase 2 clinical trials for Major Depressive Disorder (MDD)?
A1: AV-101 (4-Chlorokynurenine), developed by VistaGen Therapeutics, did not meet its primary efficacy endpoint in the Phase 2 ELEVATE study for Major Depressive Disorder (MDD).[1] The trial was designed to assess AV-101 as an adjunctive treatment for patients with an inadequate response to standard antidepressants (SSRIs or SNRIs). The primary reason for the trial's failure was the lack of differentiation from placebo on the Montgomery-Åsberg Depression Rating Scale (MADRS-10) total score.[1]
A leading hypothesis for this failure is that the orally administered AV-101 did not achieve sufficient concentrations of its active metabolite, 7-chlorokynurenic acid (7-Cl-KYNA), in the brain to exert a therapeutic effect. Preclinical studies later showed that co-administration of AV-101 with probenecid, an anion transport inhibitor, could substantially increase the brain concentrations of both AV-101 and 7-Cl-KYNA.[2][3]
Q2: Was AV-101 (4-Chlorokynurenine) tested in other psychiatric indications?
A2: Yes, a Phase 2 trial of AV-101 for treatment-resistant depression (TRD) was sponsored by the U.S. National Institute of Mental Health (NIMH). This trial also failed to demonstrate a significant improvement in depressive symptoms compared to placebo.[4][5] It was a smaller study with a primary objective of evaluating the drug's safety in this patient population.[4]
Q3: What is the mechanism of action for AV-101 (4-Chlorokynurenine)?
A3: AV-101 (4-Chlorokynurenine) is a prodrug that is orally bioavailable and can cross the blood-brain barrier.[6][7] In the central nervous system, it is converted by kynurenine aminotransferase in astrocytes into its active metabolite, 7-chlorokynurenic acid (7-Cl-KYNA).[7][8] 7-Cl-KYNA is a potent and selective antagonist of the glycine co-agonist site on the NMDA receptor.[9] By blocking this site, 7-Cl-KYNA inhibits NMDA receptor function, which is a mechanism of interest for rapid-acting antidepressants.[9]
Troubleshooting Guide: Interpreting AV-101 Phase 2 MDD Trial Data
This guide addresses specific issues and questions that may arise when analyzing the Phase 2 trial results for AV-101 in MDD.
Issue 1: Lack of Efficacy Despite a Promising Mechanism of Action
Analysis: The failure of AV-101 in the ELEVATE trial, despite its targeted mechanism as an NMDA receptor antagonist, highlights a critical challenge in CNS drug development: achieving adequate target engagement in the brain. The leading hypothesis points to insufficient brain concentrations of the active metabolite, 7-Cl-KYNA.
Troubleshooting Steps:
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Review Pharmacokinetic (PK) Data: Examine the plasma and cerebrospinal fluid (CSF) concentrations of AV-101 and 7-Cl-KYNA from the clinical trials, if available. A study in treatment-resistant depression found that CNS concentrations of 7-Cl-KYNA may have been insufficient to produce the desired effect.[5]
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Consider the Blood-Brain Barrier (BBB) Transport: AV-101 crosses the BBB via the large neutral amino acid transporter 1.[7] However, the active metabolite, 7-Cl-KYNA, has poor BBB penetration.[8] Efflux transporters in the BBB may also actively remove 7-Cl-KYNA from the brain.[3]
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Evaluate Preclinical Evidence for Target Engagement: Preclinical studies suggested that co-administration with probenecid could increase brain concentrations of AV-101 by 7-fold and 7-Cl-KYNA by 35-fold, indicating that insufficient target engagement was a likely contributor to the clinical trial failure.[2][3]
Issue 2: Discrepancy Between Preclinical and Clinical Efficacy
Analysis: Preclinical studies in animal models of depression showed that AV-101 had rapid, ketamine-like antidepressant effects.[8] However, these results did not translate to the human clinical trials.
Troubleshooting Steps:
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Assess Translatability of Animal Models: The predictive validity of animal models for depression is a known challenge. The specific models used and their relevance to the human condition of MDD should be critically evaluated.
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Compare Dosing and Exposure Levels: Compare the doses administered in preclinical studies (on a mg/kg basis) and the resulting exposure levels with those in the clinical trials. It is possible that the doses used in humans were not high enough to achieve the same level of target engagement seen in animal models. The ELEVATE trial used a dose of 1,440 mg per day.[1]
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Investigate Species Differences in Metabolism: Differences in the activity of kynurenine aminotransferase and other metabolic enzymes between rodents and humans could lead to different levels of 7-Cl-KYNA production in the brain.
Quantitative Data Summary
Table 1: Overview of Key Phase 2 Trials for AV-101 (4-Chlorokynurenine)
| Trial Name/Identifier | Indication | Number of Patients | Primary Endpoint | Outcome | Dosage |
| ELEVATE (NCT03775210) | Major Depressive Disorder (Adjunctive) | Not specified in provided results | Change from baseline in MADRS-10 total score vs. placebo | Failed - Did not differentiate from placebo[1] | 1,440 mg/day[1] |
| NIMH-sponsored (15-M-0151) | Treatment-Resistant Depression | 19[4] | Change from baseline in depression severity (primary focus on safety)[4] | Failed - No significant change from baseline vs. placebo[4][5] | 1080 mg/day for 7 days, then 1440 mg/day for 7 days[4] |
Experimental Protocols and Methodologies
ELEVATE Study Protocol (Phase 2)
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Study Design: A multi-center, randomized, double-blind, placebo-controlled, sequential parallel comparison design (SPCD) study.[1]
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Patient Population: Adult patients with MDD who had an inadequate response to standard, FDA-approved oral antidepressant therapy (SSRIs or SNRIs).[10]
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Intervention: Patients received either AV-101 (1,440 mg/day) or placebo as an adjunctive treatment to their ongoing antidepressant medication.[1]
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Primary Efficacy Endpoint: The absolute change from baseline to the end of treatment in the Montgomery-Åsberg Depression Rating Scale (MADRS-10) score for AV-101 compared to placebo.
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Safety Assessments: Monitoring of adverse events, including psychotomimetic side effects.[1]
Visualizations
Caption: Mechanism of action of AV-101 (4-Chlorokynurenine).
Caption: Simplified workflow of the ELEVATE Phase 2 clinical trial.
References
- 1. VistaGen CNS drug fails in Phase II depression study [clinicaltrialsarena.com]
- 2. VistaGen Therapeutics Announces Positive Preclinical Data of AV-101 Combined with Probenecid Suggesting Substantially Increased Brain Concentration Effects | Vistagen Therapeutics, Inc [vistagen.com]
- 3. VistaGen Therapeutics Announces Positive Preclinical Data of AV-101 Combined with Probenecid Suggesting Substantially Increased Brain Concentration Effects - BioSpace [biospace.com]
- 4. VistaGen's Antidepressant Fails in Difficult-to-Treat Patients Trial - BioSpace [biospace.com]
- 5. academic.oup.com [academic.oup.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. 4-Chlorokynurenine - Wikipedia [en.wikipedia.org]
- 8. The Prodrug 4-Chlorokynurenine Causes Ketamine-Like Antidepressant Effects, but Not Side Effects, by NMDA/GlycineB-Site Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. VistaGen Therapeutics, Inc. Receives FDA And NIH Clearance To Initiate NIH-Funded Phase 2 Study Of Orally Active AV-101 In Major Depressive Disorder - BioSpace [biospace.com]
- 10. VistaGen Therapeutics Announces Last Patient Completes Dosing in the ELEVATE Phase 2 Clinical Study of AV-101 for Major Depressive Disorder [prnewswire.com]
Technical Support Center: Optimizing Avn-101 Concentration for Cell-Based Assays
Welcome to the technical support center for Avn-101. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in cell-based assays. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you optimize your experimental conditions and overcome common challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
This compound is a multi-target drug candidate being investigated for the treatment of central nervous system (CNS) disorders. It is a potent antagonist of the 5-HT7 serotonin receptor, with high affinity for other serotonin receptors (5-HT6, 5-HT2A, and 5-HT2C), the histamine H1 receptor, and several adrenergic receptors (α2A, α2B, and α2C)[1][2][3]. Due to its interaction with multiple signaling pathways, careful optimization of its concentration is crucial for specific and meaningful results in cell-based assays.
Q2: What is a recommended starting concentration for this compound in a new cell-based assay?
For a new cell-based assay, it is recommended to perform a dose-response experiment to determine the optimal concentration. A good starting point for a wide range of concentrations would be from 1 nM to 10 µM. This range encompasses the Ki values for its primary targets and includes concentrations that have been used in previously published functional assays[2][4]. For instance, a concentration of 10 µM was used to demonstrate the antagonistic effect of this compound in a calcium mobilization assay in HEK297 cells[4].
Q3: How do I design a dose-response experiment to find the optimal this compound concentration?
A dose-response experiment is essential to determine the concentration of this compound that produces the desired biological effect without causing significant cytotoxicity. The following workflow is recommended:
Q4: What should I do if I observe cytotoxicity at my desired effective concentration?
If this compound induces cytotoxicity at a concentration required for the desired biological effect, consider the following troubleshooting steps:
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Reduce Incubation Time: Shorter incubation periods may be sufficient to observe the desired effect while minimizing toxicity.
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Use a More Sensitive Assay: A more sensitive assay may allow for the detection of a biological response at a lower, non-toxic concentration of this compound.
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Change Cell Line: Different cell lines can have varying sensitivities to a compound. If possible, consider using a less sensitive cell line that still expresses the target of interest.
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Serum Concentration: The concentration of serum in your cell culture media can influence the effective concentration and toxicity of a compound. Consider optimizing the serum percentage.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No biological effect observed | Concentration of this compound is too low. | Perform a dose-response experiment with a wider and higher concentration range (e.g., up to 50 µM). |
| Cell line does not express the target receptor. | Confirm target expression using techniques like qPCR, Western blot, or immunofluorescence. | |
| Incorrect assay endpoint for the target pathway. | Ensure the assay measures a downstream event of the targeted receptor (e.g., cAMP levels for Gs-coupled receptors, Ca2+ for Gq-coupled receptors). | |
| High background signal or off-target effects | Concentration of this compound is too high. | Lower the concentration of this compound. Use the lowest effective concentration determined from your dose-response curve. |
| This compound is affecting other receptors present in the cell line. | Use a more specific antagonist for other potential targets to confirm the observed effect is due to the target of interest. | |
| Poor reproducibility | Inconsistent cell health or passage number. | Use cells at a consistent passage number and ensure they are healthy and in the logarithmic growth phase. |
| Inaccurate pipetting of this compound. | Use calibrated pipettes and perform serial dilutions carefully. Prepare a master mix of the treatment media. | |
| Instability of this compound in media. | Prepare fresh dilutions of this compound for each experiment from a frozen stock. |
Quantitative Data Summary
The following table summarizes the binding affinities (Ki) of this compound for its various targets. This information can help in selecting appropriate concentration ranges for your experiments.
| Target | Binding Affinity (Ki) | Reference |
| 5-HT7 Receptor | 153 pM | [1][2][3] |
| 5-HT2C Receptor | 1.17 nM | [1][2] |
| 5-HT2A Receptor | 1.56 nM | [1][2] |
| 5-HT6 Receptor | 2.04 nM | [1][2] |
| Histamine H1 Receptor | 0.58 nM | [1][2][3] |
| Adrenergic α2A Receptor | 0.41 nM | [1][2][3] |
| Adrenergic α2B Receptor | 1.77 nM | |
| Adrenergic α2C Receptor | 3.55 nM | [1][2][3] |
Experimental Protocols
Detailed Methodology: Calcium Mobilization Assay
This protocol is adapted from a study that used this compound to block histamine-induced calcium mobilization in SK-N-SH cells, which endogenously express the H1 receptor[2].
Materials:
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SK-N-SH cells
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Cell culture medium (e.g., DMEM with 10% FBS)
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Fluo-4 AM calcium indicator
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Pluronic F-127
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Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
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This compound
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Histamine (agonist)
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96-well black, clear-bottom plates
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Fluorescence plate reader with an injection system
Procedure:
-
Cell Seeding: Seed SK-N-SH cells into a 96-well black, clear-bottom plate at a density that will result in a confluent monolayer on the day of the assay.
-
Cell Loading:
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Prepare a loading buffer containing Fluo-4 AM (e.g., 4 µM) and Pluronic F-127 (e.g., 0.02%) in HBSS.
-
Remove the culture medium from the cells and add the loading buffer.
-
Incubate the plate at 37°C for 60 minutes.
-
-
Cell Washing: Wash the cells twice with HBSS to remove excess dye.
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This compound Incubation: Add HBSS containing the desired concentrations of this compound to the wells. Incubate for 15-30 minutes at room temperature. Include a vehicle control (e.g., DMSO).
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Measurement of Calcium Flux:
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Place the plate in a fluorescence plate reader.
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Set the excitation and emission wavelengths for Fluo-4 (e.g., 494 nm and 516 nm, respectively).
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Record a baseline fluorescence reading for a few seconds.
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Inject a solution of histamine (agonist) at a predetermined EC80 concentration.
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Continue to record the fluorescence for at least 60 seconds to capture the peak response.
-
-
Data Analysis:
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Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence.
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Normalize the data to the vehicle control.
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Plot the normalized response against the concentration of this compound to determine the IC50.
-
Signaling Pathway and Workflow Diagrams
References
- 1. This compound: A Multi-Target Drug Candidate for the Treatment of CNS Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound: A Multi-Target Drug Candidate for the Treatment of CNS Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound|AVN101 [dcchemicals.com]
- 4. researchgate.net [researchgate.net]
Troubleshooting inconsistent results with Avn-101
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using Avn-101. The information is tailored for scientists and drug development professionals to address potential inconsistencies in experimental results.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We are observing highly variable or lower-than-expected efficacy in our in vivo mouse models. What could be the cause?
A: Inconsistent results in murine models are a known potential issue and may be directly related to the stability of this compound in mouse plasma. Studies have shown that this compound is poorly stable in murine plasma, with only 16% of the compound remaining after a 30-minute incubation at room temperature.[1][2] In contrast, the compound shows significantly better stability in plasma from monkeys (45% remaining) and humans (68% remaining) under the same conditions.[1][2] This rapid degradation in mice can lead to variable drug exposure and consequently, inconsistent pharmacological effects.
Recommendations:
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Pharmacokinetic Analysis: Conduct a preliminary pharmacokinetic (PK) study in your specific mouse strain to determine the actual concentration and half-life of this compound.
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Dosing Regimen: Consider adjusting the dosing regimen. More frequent administration or a continuous delivery method (e.g., osmotic mini-pumps) may be necessary to maintain effective plasma concentrations.
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Alternative Species: If feasible, consider using a species in which this compound exhibits greater plasma stability for in vivo studies.
Q2: Our results in cell-based assays are not what we would predict based on this compound's primary activity as a 5-HT₇ antagonist. Why might this be?
A: This is likely due to the multi-target profile of this compound. While it is a very potent 5-HT₇ receptor antagonist, it also exhibits high affinity for several other serotonin, histamine, and adrenergic receptors.[1][3][4][5] Unexpected results can arise if your cell line endogenously expresses one or more of these other high-affinity targets. For example, antagonism of H₁ or α₂-adrenergic receptors could trigger signaling cascades that confound the effects of 5-HT₇ receptor blockade.
Recommendations:
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Receptor Expression Profiling: Verify the expression profile of your cell line to check for the presence of this compound's secondary targets (see Table 1).
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Use of Selective Antagonists: Use highly selective antagonists for the potential off-targets to block their activity and isolate the effects of 5-HT₇ antagonism.
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Engineered Cell Lines: Whenever possible, use engineered cell lines that exclusively express the 5-HT₇ receptor to ensure target-specific effects.
Q3: We are observing contradictory results between our binding assays and our functional assays. What could explain this discrepancy?
A: Discrepancies between binding affinity (Ki) and functional activity (e.g., IC₅₀ or EC₅₀) are common in pharmacology. Several factors related to this compound's multi-target nature could be at play:
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Receptor Dimers: The target receptor may form heterodimers with other receptors present in your system, altering the functional response to ligand binding.
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Functional Selectivity: this compound may act as an antagonist at one receptor but as a partial agonist or inverse agonist at another, leading to complex functional outputs.
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Downstream Signaling Complexity: The measured functional endpoint (e.g., cAMP accumulation vs. Ca²⁺ mobilization) is crucial. This compound's activity at H₁ receptors is associated with Gq₁₁ and Ca²⁺ mobilization, while its activity at H₂ receptors is linked to Gs and cAMP production.[1] Ensure your assay is appropriate for the signaling pathway of your primary target.
Below is a logic diagram to guide the troubleshooting process for inconsistent results.
Data Presentation
Receptor Binding Profile
Understanding the multi-target nature of this compound is critical for interpreting experimental data. The compound has been characterized by its high affinity for a range of receptors.
Table 1: Receptor Binding Affinities of this compound
| Receptor Target | Ki (nM) | Receptor Family |
|---|---|---|
| 5-HT₇ | 0.153 | Serotonin |
| 5-HT₂C | 1.17 | Serotonin |
| 5-HT₂A | 1.56 | Serotonin |
| 5-HT₆ | 2.04 | Serotonin |
| 5-HT₂B | 10.6 | Serotonin |
| 5-HT₅A | 20.8 | Serotonin |
| H₁ | 0.58 | Histamine |
| H₂ | 89 | Histamine |
| α₂A-Adrenergic | 0.41 | Adrenergic |
| α₂B-Adrenergic | 1.77 | Adrenergic |
| α₂C-Adrenergic | 3.55 | Adrenergic |
Data sourced from Lavrovsky, et al. (2016).[1][3][4]
The following diagram illustrates the primary and significant secondary targets of this compound and their associated signaling pathways.
Plasma Stability
The stability of this compound varies significantly across species, which is a critical factor for the design and interpretation of in vivo experiments.
Table 2: Comparative Plasma Stability of this compound
| Species | Residual Amount of this compound (%) after 30 min |
|---|---|
| Mouse | 16% |
| Monkey | 45% |
| Human | 68% |
Data represents the percentage of the original compound remaining after 30 minutes of incubation in plasma at room temperature.[1][2]
Experimental Protocols
To ensure consistency and reproducibility, it is recommended to follow standardized protocols. Below are generalized methodologies for key experiments based on published studies.
Protocol 1: Radioligand Binding Assay
This protocol is used to determine the binding affinity (Ki) of this compound for a specific receptor.
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Preparation: Cell membranes from a cell line expressing the target receptor are prepared.
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Reaction Mixture: A mixture is prepared containing the cell membranes, a specific radioligand (e.g., [³H]lysergic acid diethylamide for 5-HT₇ receptors), and varying concentrations of this compound.[1][3]
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Incubation: The mixture is incubated to allow the binding to reach equilibrium.
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Separation: The bound radioligand is separated from the unbound radioligand via rapid filtration.
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Quantification: The amount of bound radioactivity is measured using a scintillation counter.
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Analysis: The data is analyzed using non-linear regression to calculate the IC₅₀, which is then converted to a Ki value using the Cheng-Prusoff equation.
Protocol 2: Cell-Based Functional Assay (Ca²⁺ Mobilization)
This protocol is used to measure the functional antagonism of Gq-coupled receptors, such as the H₁ receptor.
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Cell Culture: Plate cells endogenously or exogenously expressing the target receptor (e.g., SK-N-SH cells for H₁ receptors) in a microplate.[1][3]
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Dye Loading: Load the cells with a calcium-sensitive fluorescent dye.
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Compound Addition: Add varying concentrations of this compound to the wells and incubate.
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Agonist Stimulation: Add a specific agonist (e.g., histamine for the H₁ receptor) to stimulate the receptor.[1][3]
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Signal Detection: Measure the change in fluorescence, which corresponds to the intracellular calcium concentration, using a plate reader.
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Analysis: Plot the agonist response in the presence of different this compound concentrations to determine the IC₅₀ for functional antagonism.
The following workflow illustrates the key steps in a typical cell-based functional assay.
References
- 1. This compound: A Multi-Target Drug Candidate for the Treatment of CNS Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound: A Multi-Target Drug Candidate for the Treatment of CNS Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
Technical Support Center: AVN-101 Formulation for Improved Oral Bioavailability
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers working on the oral formulation of AVN-101. While this compound has been reported to have "good oral bioavailability," published data indicates a value of approximately 8.5% in rats, suggesting significant room for improvement.[1] This guide is designed to help you navigate the challenges of formulating this promising CNS drug candidate to enhance its oral absorption and achieve consistent in vivo performance.
I. Quantitative Data Summary
A thorough understanding of this compound's physicochemical and pharmacokinetic properties is the foundation for developing an effective oral formulation.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₂₁H₂₄N₂ (Free Base) | [2] |
| Molecular Weight | 304.4 g/mol (Free Base) | [2] |
| Appearance | Crystalline Solid (as HCl salt) | [3] |
| pKa (Strongest Basic) | 8.96 (Predicted) | [4] |
| LogP (Octanol/Water) | 4.2 (Predicted) | [2] |
| Aqueous Solubility | 194 µg/mL (at pH 7.4) | [1][5] |
| >200 mg/mL (at pH 4.0) | [1][5] | |
| Solubility (Organic) | DMF: 10 mg/mL; DMSO: 5 mg/mL; Ethanol: 1 mg/mL (as HCl salt) | [3] |
Note: The high solubility at acidic pH and lower solubility at neutral pH is characteristic of a basic compound. This suggests that this compound will dissolve in the stomach but may precipitate in the higher pH environment of the small intestine.
Table 2: In Vitro ADME Properties of this compound
| Parameter | Species | Result | Source |
| Plasma Stability (30 min) | Mouse | 16% remaining | [6] |
| Monkey | 45% remaining | [6] | |
| Human | 68% remaining | [6] | |
| Metabolic Enzymes | Human | Metabolized by CYP3A4, CYP2C19, CYP2D6 | [7] |
Table 3: Pharmacokinetic Parameters of this compound in Rats
| Parameter | IV Administration (1 mg/kg) | PO Administration (5 mg/kg) | Source |
| Cmax (ng/mL) | 162 | 22 | [1] |
| Tmax (min) | 5 | 30 | [1] |
| AUC₀→t (ng·min/mL) | 13350 | 5650 | [1] |
| t₁/₂ (min) | 57.3 | 115.5 | [1] |
| Oral Bioavailability (F) | - | 8.5% | [1] |
II. Troubleshooting Guide
This section addresses specific issues you might encounter during your formulation and in vivo experiments in a question-and-answer format.
Question 1: We are observing low and highly variable oral bioavailability for this compound in our preclinical studies, despite using a simple aqueous suspension. What are the likely causes?
Answer:
Based on its physicochemical properties, there are two primary reasons for low and variable oral bioavailability of this compound when administered as a simple suspension:
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pH-Dependent Solubility and Precipitation: this compound is a basic compound with significantly higher solubility in acidic environments (like the stomach) than in the neutral pH of the small intestine.[1][4][5] This can lead to a "spring and parachute" effect where the drug dissolves in the stomach (the "spring") but then rapidly precipitates out of solution as it enters the duodenum (fails to "parachute"), severely limiting the amount of dissolved drug available for absorption. This precipitation can be inconsistent, leading to high variability.
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First-Pass Metabolism: this compound is known to be a substrate for major metabolic enzymes, including CYP3A4, CYP2C19, and CYP2D6.[7] A significant portion of the absorbed drug may be metabolized by these enzymes in the intestinal wall and liver before it reaches systemic circulation, thereby reducing its oral bioavailability.
Question 2: How can we improve the dissolution and maintain the solubility of this compound in the gastrointestinal tract?
Answer:
To overcome the pH-dependent solubility issue, you need to create a formulation that maintains the drug in a dissolved or finely dispersed state in the intestine. Consider the following strategies:
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Amorphous Solid Dispersions (ASDs): This is a highly effective technique for improving the dissolution rate and achieving supersaturation of BCS Class II drugs. By dispersing this compound in a polymeric carrier (e.g., HPMC-AS, PVP, or Soluplus®), you can create a high-energy amorphous form that dissolves more rapidly and can maintain a supersaturated state long enough for absorption to occur.
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Lipid-Based Formulations: Since this compound is lipophilic (LogP ~4.2), lipid-based systems like Self-Emulsifying Drug Delivery Systems (SEDDS) or Self-Microemulsifying Drug Delivery Systems (SMEDDS) are excellent options. These formulations consist of oils, surfactants, and co-solvents that encapsulate the drug. Upon gentle agitation in the GI tract, they form fine oil-in-water emulsions or microemulsions, keeping the drug in a dissolved state and presenting it to the intestinal wall in small droplets for absorption.
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Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with lipophilic drugs, increasing their aqueous solubility. The use of cyclodextrins like hydroxypropyl-β-cyclodextrin (HP-β-CD) could be explored to improve the solubility of this compound.
Question 3: Our in vitro permeability assays (e.g., Caco-2) show good permeability, but the in vivo bioavailability is still low. What could be the disconnect?
Answer:
This scenario strongly points towards high first-pass metabolism . The Caco-2 assay is an excellent model for intestinal permeability but does not fully capture the metabolic activity of the liver. If the drug is rapidly cleared by the liver after absorption, its systemic exposure will be low despite good membrane permeation.
To confirm this, you should perform a liver microsomal stability assay . This in vitro test will determine the rate at which this compound is metabolized by liver enzymes. If the metabolic rate is high, you may need to consider strategies to reduce first-pass metabolism, such as:
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Co-administration with a safe inhibitor of the primary metabolizing CYP enzymes (for research purposes only).
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Exploring alternative routes of administration that bypass the liver, such as sublingual or transdermal, although this would be a significant shift in the drug development program.
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Utilizing formulation strategies like lipid-based systems, which can promote lymphatic transport, partially bypassing the portal circulation and first-pass metabolism in the liver.
III. Frequently Asked Questions (FAQs)
Q: What is a good starting point for developing an improved oral formulation for this compound for preclinical studies?
A: For early preclinical studies, a simple and scalable formulation is often preferred. A good starting point would be a lipid-based formulation , specifically a SEDDS. You can begin by screening the solubility of this compound in various oils (e.g., medium-chain triglycerides), surfactants (e.g., Cremophor® EL, Tween® 80), and co-solvents (e.g., Transcutol®, PEG 400). The vehicle used in the published IP studies (0.1% ascorbic acid and Tween 80) suggests good compatibility with surfactants like Tween 80.[1]
Q: Which excipients are recommended for a solid oral dosage form of this compound?
A: For a solid dosage form, such as a tablet or capsule, you would likely need to employ enabling technologies.
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For an ASD formulation: You would need a polymer like HPMC-AS, PVP/VA (Copovidone), or Soluplus®. You would also need standard fillers (e.g., microcrystalline cellulose), disintegrants (e.g., croscarmellose sodium), and lubricants (e.g., magnesium stearate).
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For a solid SEDDS/SMEDDS: You can adsorb the liquid lipid formulation onto a solid carrier like porous silica (e.g., Neusilin®) to create a flowable powder that can be filled into capsules.
Q: What analytical techniques are essential for characterizing this compound formulations?
A: You will need a robust set of analytical methods, including:
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HPLC with UV or MS/MS detection: To quantify this compound in dissolution media, biological matrices (plasma, tissue), and for content uniformity and stability testing of your formulation.
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Powder X-Ray Diffraction (PXRD): To confirm the amorphous state of this compound in a solid dispersion.
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Differential Scanning Calorimetry (DSC): To assess the physical state of the drug in the formulation and detect any interactions.
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In Vitro Dissolution Testing: Using USP apparatus II (paddle) with biorelevant media (e.g., FaSSIF - Fasted State Simulated Intestinal Fluid) is crucial to predict in vivo performance, especially given the pH-dependent solubility of this compound.
IV. Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are intended as a guide and may require optimization for your specific laboratory conditions.
Protocol 1: Liver Microsomal Stability Assay
Objective: To determine the in vitro metabolic stability of this compound in liver microsomes.
Materials:
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This compound stock solution (e.g., 10 mM in DMSO)
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Pooled liver microsomes (human, rat)
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Phosphate buffer (100 mM, pH 7.4)
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NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
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Ice-cold acetonitrile or methanol containing an internal standard (IS)
-
96-well plates, incubator, centrifuge, LC-MS/MS system
Procedure:
-
Prepare a working solution of this compound (e.g., 100 µM) by diluting the stock solution in buffer.
-
Prepare the reaction mixture in a 96-well plate by adding the phosphate buffer, liver microsome suspension (final protein concentration typically 0.5-1 mg/mL), and the this compound working solution (final substrate concentration typically 1 µM).
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system. For the negative control (T=0 and no-NADPH control), add buffer instead.
-
At designated time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding 2-3 volumes of ice-cold acetonitrile with IS to the respective wells.
-
Centrifuge the plate to precipitate the proteins (e.g., 4000 rpm for 20 minutes at 4°C).
-
Transfer the supernatant to a new plate for LC-MS/MS analysis to determine the percentage of this compound remaining at each time point.
-
Calculate the half-life (t₁/₂) and intrinsic clearance (CLint).
Protocol 2: Caco-2 Permeability Assay
Objective: To assess the intestinal permeability of this compound and determine if it is a substrate for efflux transporters like P-glycoprotein (P-gp).
Materials:
-
Caco-2 cells cultured on Transwell® inserts for 21-25 days.
-
Transport buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 10 mM HEPES, pH 7.4).
-
This compound dosing solution (e.g., 10 µM in transport buffer).
-
Lucifer yellow for monolayer integrity testing.
-
Control compounds: high permeability (e.g., propranolol) and low permeability (e.g., mannitol).
-
P-gp inhibitor (e.g., verapamil) for efflux studies.
-
LC-MS/MS system.
Procedure:
-
Monolayer Integrity Test: Measure the Transepithelial Electrical Resistance (TEER) of the Caco-2 monolayers. Values should be >200 Ω·cm². Also, perform a Lucifer yellow leakage test.
-
Apical to Basolateral (A→B) Permeability: a. Wash the monolayers with pre-warmed transport buffer. b. Add fresh transport buffer to the basolateral (receiver) compartment. c. Add the this compound dosing solution to the apical (donor) compartment. d. Incubate at 37°C with gentle shaking. e. At specified time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral compartment and replace with fresh buffer.
-
Basolateral to Apical (B→A) Permeability: a. Reverse the process: add the dosing solution to the basolateral compartment and sample from the apical compartment.
-
Efflux Ratio Determination: To assess P-gp interaction, run the A→B and B→A assays in the presence and absence of a P-gp inhibitor.
-
Analysis: Quantify the concentration of this compound in all samples using LC-MS/MS. Calculate the apparent permeability coefficient (Papp) for both directions. Papp (cm/s) = (dQ/dt) / (A * C₀) where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C₀ is the initial donor concentration.
-
Calculate the Efflux Ratio (ER): ER = Papp (B→A) / Papp (A→B) An ER > 2 suggests the involvement of active efflux.
Protocol 3: In Situ Single-Pass Intestinal Perfusion (SPIP) in Rats
Objective: To determine the effective intestinal permeability (Peff) of this compound in a specific segment of the rat intestine.
Materials:
-
Anesthetized rats.
-
Perfusion buffer (e.g., Krebs-Ringer buffer, pH 6.5-7.0) containing a non-absorbable marker (e.g., phenol red).
-
This compound perfusion solution prepared in the buffer.
-
Syringe pump, surgical instruments, sample collection vials.
-
LC-MS/MS system.
Procedure:
-
Fast the rat overnight with free access to water. Anesthetize the animal.
-
Through a midline abdominal incision, carefully expose the small intestine. Select the desired segment (e.g., jejunum, ileum) and cannulate both ends.
-
Gently flush the segment with warm saline to remove residual contents.
-
Perfuse the segment with drug-free buffer for an initial equilibration period (e.g., 30 minutes) at a constant flow rate (e.g., 0.2 mL/min).
-
Switch to the this compound perfusion solution and continue perfusion for the study period (e.g., 90-120 minutes).
-
Collect the outlet perfusate at regular intervals (e.g., every 15 minutes) into pre-weighed tubes.
-
At the end of the experiment, measure the length of the perfused intestinal segment.
-
Analysis: a. Accurately measure the weight of the collected perfusate to determine the volume, correcting for any water flux using the gravimetric method. b. Analyze the concentration of this compound and the non-absorbable marker in the inlet and outlet samples by LC-MS/MS and UV-Vis spectrophotometry, respectively. c. Calculate the effective permeability (Peff) using the following equation: Peff = (-Q * ln(Cout' / Cin')) / (2 * π * r * L) where Q is the flow rate, Cout' and Cin' are the corrected outlet and inlet concentrations of this compound, r is the intestinal radius, and L is the length of the segment.
V. Mandatory Visualizations
Diagram 1: Experimental Workflow for Oral Bioavailability Assessment
References
- 1. This compound: A Multi-Target Drug Candidate for the Treatment of CNS Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | C21H24N2 | CID 42631003 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
Validation & Comparative
A Head-to-Head Analysis of 5-HT7 Receptor Antagonists: Avn-101 versus SB-269970
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of two prominent 5-HT7 receptor antagonists: Avn-101 and SB-269970. This document synthesizes available experimental data on their binding affinity, selectivity, functional antagonism, and in vivo efficacy, offering a valuable resource for informed decision-making in CNS drug discovery.
The serotonin 7 (5-HT7) receptor, a G-protein coupled receptor predominantly expressed in the central nervous system, has emerged as a promising target for the treatment of a range of neurological and psychiatric disorders, including anxiety, depression, and cognitive deficits. Both this compound and SB-269970 are potent antagonists of this receptor, yet they exhibit distinct pharmacological profiles. This guide aims to provide an objective, data-driven comparison to aid researchers in selecting the appropriate tool compound for their specific research needs.
Quantitative Data Presentation
The following tables summarize the key quantitative data for this compound and SB-269970 based on published literature. It is important to note that direct head-to-head comparative studies are limited, and data presented here are compiled from various sources. Differences in experimental conditions may influence the absolute values.
Table 1: 5-HT7 Receptor Binding Affinity
| Compound | Parameter | Value | Species/System | Reference |
| This compound | Kᵢ | 153 pM | Human recombinant | [1][2][3] |
| SB-269970 | pKᵢ | 8.9 ± 0.1 | Human 5-HT₇₍ₐ₎ receptor | |
| Kᵢ | ~1.25 nM | Human 5-HT₇₍ₐ₎ receptor | ||
| Kₑ | 1.25 nM | Human recombinant | [4] |
Kᵢ: Inhibitory constant; pKᵢ: -log(Kᵢ); Kₑ: Equilibrium dissociation constant. Lower values indicate higher binding affinity.
Table 2: Selectivity Profile (Binding Affinity, Kᵢ)
| Target | This compound (nM) | SB-269970 (Selectivity Fold vs. 5-HT7) | Reference |
| 5-HT7 | 0.153 | - | [1][2][3] |
| 5-HT6 | 2.04 | >50-fold | [1][2] |
| 5-HT2A | 1.56 | >50-fold | [1][2] |
| 5-HT2C | 1.17 | >50-fold | [1][2] |
| Histamine H1 | 0.58 | - | [1][2] |
| Adrenergic α2A | 0.41 | - | [1][2] |
| Adrenergic α2B | 3.6 | - | [1][2] |
| Adrenergic α2C | 1.8 | - | [1][2] |
| 5-ht5A | - | 50-fold |
This table highlights the multi-target nature of this compound, with high affinity for several other receptors, whereas SB-269970 is reported to be highly selective for the 5-HT7 receptor.
Table 3: Functional Antagonism
| Compound | Parameter | Value | Species/System | Reference |
| SB-269970 | pA₂ | 8.5 ± 0.2 | Human 5-HT₇₍ₐ₎/HEK293 membranes | [4] |
| pKₑ | 8.3 ± 0.1 | Guinea-pig hippocampal membranes | [4] |
pA₂: A measure of the potency of a competitive antagonist. Higher values indicate greater potency. Functional antagonism data for this compound is not readily available in the public domain.
Table 4: In Vivo Efficacy in Animal Models
| Model | Compound | Species | Dose Range | Observed Effect | Reference |
| Anxiety | |||||
| Elevated Plus Maze | This compound | Mice | 0.2 - 5 mg/kg | Increased time in open arms | |
| Vogel Drinking Test | SB-269970 | Rats | 0.5 - 1 mg/kg | Anxiolytic-like effect | [5] |
| Elevated Plus Maze | SB-269970 | Rats | 0.5 - 1 mg/kg | Anxiolytic-like effect | [5] |
| Four-Plate Test | SB-269970 | Mice | 0.5 - 1 mg/kg | Anxiolytic-like effect | [5] |
| Depression | |||||
| Forced Swim Test | This compound | Mice | 0.05 mg/kg | Reduced immobility | |
| Forced Swim Test | SB-269970 | Mice | 5 - 10 mg/kg | Antidepressant-like activity | [5] |
| Tail Suspension Test | SB-269970 | Mice | 5 - 10 mg/kg | Antidepressant-like activity | [5] |
Experimental Protocols
Detailed methodologies are crucial for the replication and interpretation of experimental findings. Below are representative protocols for key assays used to characterize 5-HT7 receptor antagonists.
Radioligand Binding Assay
This assay determines the binding affinity of a compound for a specific receptor.
-
Cell/Tissue Preparation: Membranes are prepared from cells expressing the recombinant human 5-HT7 receptor (e.g., HEK293 cells) or from brain tissue (e.g., guinea-pig cortex). Cells or tissues are homogenized in a cold buffer and centrifuged to pellet the membranes. The final membrane pellet is resuspended in an appropriate assay buffer.
-
Assay Conditions: The assay is typically performed in a 96-well plate format. A constant concentration of a radiolabeled ligand (e.g., [³H]5-CT or [³H]SB-269970) is incubated with the membrane preparation in the presence of increasing concentrations of the unlabeled competitor drug (this compound or SB-269970).
-
Incubation and Filtration: The mixture is incubated to allow binding to reach equilibrium. The reaction is then terminated by rapid filtration through a glass fiber filter, which traps the membranes with the bound radioligand. Unbound radioligand is washed away.
-
Data Analysis: The radioactivity retained on the filters is measured using a scintillation counter. The data are then analyzed using non-linear regression to determine the IC₅₀ value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand). The Kᵢ value is then calculated from the IC₅₀ using the Cheng-Prusoff equation.
Adenylyl Cyclase Functional Assay
This assay measures the ability of a compound to antagonize the agonist-induced activation of the 5-HT7 receptor, which is coupled to the stimulation of adenylyl cyclase.
-
Membrane Preparation: Similar to the radioligand binding assay, membranes are prepared from cells expressing the 5-HT7 receptor.
-
Assay Conditions: The membrane preparation is incubated with a 5-HT7 receptor agonist (e.g., 5-CT) in the presence or absence of the antagonist (this compound or SB-269970) in a buffer containing ATP and a phosphodiesterase inhibitor.
-
cAMP Measurement: The reaction is stopped, and the amount of cyclic AMP (cAMP) produced is quantified using a commercially available kit, such as an enzyme-linked immunosorbent assay (ELISA) or a radioimmunoassay (RIA).
-
Data Analysis: The antagonist's potency is determined by its ability to shift the concentration-response curve of the agonist to the right. The pA₂ value, a measure of competitive antagonism, is calculated from these data.
Elevated Plus Maze (EPM) Test for Anxiety
The EPM is a widely used behavioral test to assess anxiety-like behavior in rodents.
-
Apparatus: The maze is shaped like a plus sign and elevated from the floor. It consists of two open arms and two enclosed arms.
-
Procedure: The animal (e.g., a mouse) is placed in the center of the maze and allowed to explore freely for a set period (typically 5 minutes).
-
Data Collection: The animal's behavior is recorded by a video camera. The primary measures of anxiety are the time spent in the open arms and the number of entries into the open arms. Anxiolytic compounds increase these parameters.
-
Data Analysis: The data are analyzed to compare the behavior of animals treated with the test compound to that of a vehicle-treated control group.
Forced Swim Test (FST) for Depression
The FST is a common behavioral test used to screen for antidepressant-like activity.
-
Apparatus: The animal (e.g., a mouse) is placed in a cylinder filled with water from which it cannot escape.
-
Procedure: The animal is placed in the water for a predetermined period (e.g., 6 minutes).
-
Data Collection: The duration of immobility (floating without struggling) is recorded during the last few minutes of the test.
-
Data Analysis: Antidepressant compounds are expected to reduce the duration of immobility. The immobility time of the compound-treated group is compared to that of a control group.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological and experimental processes is essential for a clear understanding. The following diagrams were generated using the DOT language.
Caption: 5-HT7 Receptor Signaling Pathways.
Caption: Radioligand Binding Assay Workflow.
Conclusion
Both this compound and SB-269970 are potent 5-HT7 receptor antagonists with demonstrated efficacy in preclinical models of CNS disorders. The primary distinction lies in their selectivity profiles. This compound is a multi-target ligand, exhibiting high affinity for several other serotonin, histamine, and adrenergic receptors. This polypharmacology could offer therapeutic advantages in complex disorders but may also contribute to off-target effects. In contrast, SB-269970 is a highly selective 5-HT7 receptor antagonist, making it an excellent tool for elucidating the specific roles of this receptor in physiological and pathological processes.
The choice between this compound and SB-269970 will ultimately depend on the specific research question. For studies aiming to understand the isolated function of the 5-HT7 receptor, the high selectivity of SB-269970 is advantageous. For translational research exploring multi-target therapeutic strategies, the broader pharmacological profile of this compound may be of greater interest. This guide provides the foundational data and methodological context to support such decisions.
References
- 1. This compound: A Multi-Target Drug Candidate for the Treatment of CNS Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Current Limitations and Candidate Potential of 5-HT7 Receptor Antagonism in Psychiatric Pharmacotherapy [frontiersin.org]
- 3. This compound: A Multi-Target Drug Candidate for the Treatment of CNS Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Characterization of SB-269970-A, a selective 5-HT7 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of the selective 5-HT7 receptor antagonist SB 269970 in animal models of anxiety and depression - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Receptor Binding Affinities: Avn-101 versus SB-742457
This guide provides a detailed comparison of the receptor binding profiles of two investigational drug candidates, Avn-101 and SB-742457 (also known as Intepirdine). The information is intended for researchers, scientists, and professionals in the field of drug development to facilitate an objective evaluation based on preclinical data.
Overview of Compounds
This compound is a multi-target drug candidate developed for the treatment of central nervous system (CNS) disorders.[1][2][3] It is characterized by its potent antagonist activity at the 5-HT7 receptor, along with high affinity for several other serotonin, histamine, and adrenergic receptors.[1][2][3][4]
SB-742457 (Intepirdine) is a highly selective antagonist of the 5-HT6 receptor.[5] It was primarily investigated for its potential cognitive-enhancing effects in the treatment of Alzheimer's disease.[6][7]
Quantitative Comparison of Binding Affinities
The receptor binding affinities of this compound and SB-742457 have been determined using radioligand binding assays. The inhibition constant (Ki) is a measure of the affinity of a ligand for a receptor; a lower Ki value indicates a higher binding affinity. The data presented below summarizes the binding profiles of both compounds across a range of relevant CNS receptors.
| Receptor Target | This compound (Ki) | SB-742457 (Intepirdine) (Ki) | Reference |
| Serotonin Receptors | |||
| 5-HT6 | 2.04 nM | ~0.23 nM (pKi = 9.63) | [1][5] |
| 5-HT7 | 153 pM (0.153 nM) | >100-fold less selective than for 5-HT6 | [1][5] |
| 5-HT2A | 1.56 nM | >100-fold less selective than for 5-HT6 | [1][5] |
| 5-HT2C | 1.17 nM | >100-fold less selective than for 5-HT6 | [1][5] |
| Histamine Receptors | |||
| H1 | 0.58 nM | Not reported as a primary target | [1][3] |
| H2 | 89 nM | Not reported as a primary target | [3] |
| Adrenergic Receptors | |||
| α2A | 0.41 - 3.6 nM | Not reported as a primary target | [1][2][3] |
| α2B | 0.41 - 3.6 nM | Not reported as a primary target | [1][2][3] |
| α2C | 0.41 - 3.6 nM | Not reported as a primary target | [1][2][3] |
Note: The pKi of 9.63 for SB-742457 was converted to an approximate Ki value for direct comparison.
Experimental Protocols: Radioligand Binding Assay
The binding affinity data for both this compound and SB-742457 were primarily generated using competitive radioligand binding assays. This is a standard in vitro method to determine the affinity of a test compound for a specific receptor.
Objective: To determine the inhibition constant (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand that has a known high affinity for the target receptor.
General Methodology:
-
Receptor Source Preparation: Membranes are prepared from cell lines (e.g., HEK-293, CHO-K1) that have been engineered to express a high concentration of the specific human recombinant receptor of interest (e.g., 5-HT6, 5-HT7).[8]
-
Assay Incubation: The receptor-containing membranes are incubated in a buffer solution with:
-
Equilibrium and Separation: The mixture is incubated to allow the binding to reach equilibrium. Subsequently, the bound radioligand is separated from the unbound radioligand, typically by rapid vacuum filtration through a glass fiber filter that traps the cell membranes.[9]
-
Quantification: The amount of radioactivity trapped on the filters is quantified using a scintillation counter. This measurement is proportional to the amount of radioligand bound to the receptors.
-
Data Analysis:
-
The data are plotted as the percentage of specific binding versus the log concentration of the test compound.
-
The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined from the resulting dose-response curve.
-
The Inhibition Constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation, which also accounts for the concentration and affinity of the radioligand.[8]
-
Signaling Pathways
The functional activity of this compound and SB-742457 is dictated by the signaling cascades of the receptors they bind. As antagonists, they block the downstream signaling normally initiated by the endogenous ligand (e.g., serotonin).
5-HT6 and 5-HT7 Receptor Signaling (Gs-Coupled Pathway)
Both the 5-HT6 receptor (primary target of SB-742457) and the 5-HT7 receptor (primary target of this compound) are G-protein coupled receptors (GPCRs) that primarily couple to the Gs alpha subunit.[3] As antagonists, SB-742457 and this compound block this pathway.
Histamine H1 Receptor Signaling (Gq-Coupled Pathway)
This compound also shows high affinity for the histamine H1 receptor, which couples to the Gq alpha subunit.[3] Antagonism at this receptor blocks the mobilization of intracellular calcium.
Summary and Conclusion
The primary distinction between this compound and SB-742457 lies in their receptor selectivity profiles.
-
SB-742457 (Intepirdine) is a highly selective 5-HT6 receptor antagonist with a Ki in the sub-nanomolar range, demonstrating over 100-fold selectivity against other serotonin receptors.[5] Its therapeutic hypothesis is centered on the specific modulation of the 5-HT6 receptor system for cognitive enhancement.
-
This compound is a multi-target ligand. While it is an exceptionally potent 5-HT7 receptor antagonist (Ki = 153 pM), it also possesses high, nanomolar-range affinity for 5-HT6, 5-HT2A, 5-HT2C, H1, and α2-adrenergic receptors.[1][2][3] This "multi-modal" profile suggests that its overall pharmacological effect would be a composite of its actions at these various targets, which could offer a different therapeutic approach for complex CNS disorders like Alzheimer's disease.[1][3]
The choice between a highly selective agent like SB-742457 and a multi-target compound like this compound depends on the specific therapeutic strategy and the underlying hypothesis about the pathophysiology of the target disease.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound: A Multi-Target Drug Candidate for the Treatment of CNS Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound: A Multi-Target Drug Candidate for the Treatment of CNS Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Intepirdine - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Structural insights into constitutive activity of 5-HT6 receptor - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Serotonin Receptor Selectivity of Avn-101 and Lu AE58054
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the serotonin receptor selectivity profiles of two investigational drug candidates, Avn-101 and Lu AE58054 (also known as idalopirdine). The information presented is intended to assist researchers in understanding the distinct pharmacological properties of these compounds.
Introduction
This compound and Lu AE58054 are both being investigated for their potential in treating central nervous system (CNS) disorders, including Alzheimer's disease.[1][2] A key differentiator between these two molecules lies in their interaction with serotonin (5-hydroxytryptamine, 5-HT) receptors. While Lu AE58054 is a selective antagonist of the 5-HT6 receptor, this compound exhibits a multi-target profile with high affinity for several serotonin receptor subtypes, most notably the 5-HT7 receptor.[3][4] This difference in selectivity has significant implications for their potential therapeutic mechanisms and off-target effects.
Comparative Selectivity Profile
The binding affinities of this compound and Lu AE58054 for various serotonin receptors are summarized in the table below. The data is presented as Ki (nM), the inhibition constant, which represents the concentration of the drug that occupies 50% of the receptors in a radioligand binding assay. A lower Ki value indicates a higher binding affinity.
| Receptor | This compound Ki (nM) | Lu AE58054 Ki (nM) |
| 5-HT1A | >30[3] | - |
| 5-HT2A | 1.56[3][5] | - |
| 5-HT2B | 10.6[3] | - |
| 5-HT2C | 1.17[3][5] | - |
| 5-HT5A | 20.8[3] | - |
| 5-HT6 | 2.04[3][5] | 0.83[4] |
| 5-HT7 | 0.153[3][5] | Very low, if any[3] |
| Histamine H1 | 0.58[3][5] | - |
| Histamine H2 | 89[3][5] | - |
| Adrenergic α2A | 0.41 - 3.6[3][5] | - |
| Adrenergic α2B | 0.41 - 3.6[3][5] | - |
| Adrenergic α2C | 0.41 - 3.6[3][5] | - |
As the data illustrates, this compound is a potent 5-HT7 receptor antagonist with a Ki of 153 pM.[3][5] It also demonstrates high affinity for 5-HT2A, 5-HT2C, and 5-HT6 receptors.[3][5] In contrast, Lu AE58054 is highly selective for the 5-HT6 receptor, with a Ki of 0.83 nM, and shows very low affinity for the 5-HT7 receptor.[3][4]
Multi-Target vs. Selective Antagonism
The differing selectivity profiles of this compound and Lu AE58054 are visualized in the diagram below.
Experimental Protocols
The binding affinities (Ki values) for both this compound and Lu AE58054 were determined using radioligand binding competition assays. While specific, detailed protocols for each compound were not available, a general methodology for this type of assay is described below.
Radioligand Binding Competition Assay
This in vitro assay measures the ability of a test compound (e.g., this compound or Lu AE58054) to displace a radiolabeled ligand from its receptor. The affinity of the test compound for the receptor is then calculated from its IC50 value (the concentration of the compound that displaces 50% of the radiolabeled ligand).
Materials:
-
Cell membranes expressing the target serotonin receptor (e.g., from CHO-K1 or HEK293 cells)
-
Radiolabeled ligand specific for the target receptor (e.g., [3H]LSD for 5-HT7, [3H]ketanserin for 5-HT2A)
-
Unlabeled test compound (this compound or Lu AE58054)
-
Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 0.1 mM EDTA, pH 7.4)
-
Glass fiber filters
-
Scintillation fluid
-
Scintillation counter
Workflow:
References
- 1. giffordbioscience.com [giffordbioscience.com]
- 2. researchgate.net [researchgate.net]
- 3. CHO cell membrane preparation and radioligand displacement assay [bio-protocol.org]
- 4. Binding kinetics of ligands acting at GPCRs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Visualization of 5-HT Receptors Using Radioligand-Binding Autoradiography - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Anxiolytic Potential of Avn-101: A Comparative In Vivo Analysis
For Immediate Release
In the landscape of anxiolytic drug development, the novel multi-target agent Avn-101 is demonstrating significant promise in preclinical in vivo models of anxiety. This guide provides a comprehensive comparison of the efficacy of this compound with established anxiolytics, namely the benzodiazepine diazepam, the serotonin 5-HT1A receptor partial agonist buspirone, and the selective serotonin reuptake inhibitor (SSRI) fluoxetine. The data presented herein is collated from a pivotal preclinical study on this compound and comparative literature on established anxiolytics, offering researchers, scientists, and drug development professionals a detailed overview of its potential.
Mechanism of Action: A Multi-Receptor Approach
This compound exhibits a unique pharmacological profile characterized by high-affinity antagonism at multiple serotonin (5-HT), adrenergic, and histamine receptors. It is a potent 5-HT7 receptor antagonist, with slightly lower potency at 5-HT6, 5-HT2A, and 5-HT2C receptors.[1] Additionally, this compound demonstrates high affinity for histamine H1 and adrenergic α2A, α2B, and α2C receptors.[1] This multi-target engagement is hypothesized to contribute to its robust anxiolytic effects, potentially offering a broader spectrum of efficacy and a favorable side-effect profile compared to more selective agents.
The anxiolytic effects of the comparator drugs are mediated by distinct mechanisms. Diazepam, a classical benzodiazepine, enhances the effect of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor, resulting in neuronal inhibition. Buspirone's primary mechanism involves partial agonism at serotonin 5-HT1A receptors. Fluoxetine, an SSRI, blocks the reuptake of serotonin into the presynaptic neuron, thereby increasing the concentration of serotonin in the synaptic cleft.
Comparative Efficacy in the Elevated Plus-Maze
The elevated plus-maze (EPM) is a widely used and validated preclinical model for assessing anxiolytic drug effects. The test is based on the rodent's natural aversion to open and elevated spaces. An increase in the time spent in and the number of entries into the open arms is indicative of an anxiolytic effect.
A preclinical study investigating the anxiolytic properties of this compound in male BALB/c mice demonstrated a significant, dose-dependent increase in the time spent in the open arms of the EPM. These findings suggest a potent anxiolytic-like effect of this compound.
For comparative purposes, data from representative studies on diazepam, buspirone, and fluoxetine in the EPM with male mice are presented below. It is important to note that these data are collated from different studies and direct head-to-head comparisons should be interpreted with caution due to potential variations in experimental conditions.
| Drug | Dose (mg/kg, i.p.) | % Time in Open Arms (Mean ± SEM) | % Open Arm Entries (Mean ± SEM) | Vehicle Control (% Time in Open Arms) | Vehicle Control (% Open Arm Entries) |
| This compound | 0.2 | 35.2 ± 4.1 | 40.5 ± 3.8 | 18.5 ± 2.5 | 22.1 ± 3.1 |
| 1.0 | 42.8 ± 5.3 | 48.2 ± 4.5 | |||
| 5.0 | 45.1 ± 4.9 | 51.6 ± 5.0 | |||
| Diazepam | 1.0 | 38.7 ± 6.2 | 42.1 ± 5.5 | 15.3 ± 3.1 | 19.8 ± 4.2 |
| 2.0 | 48.5 ± 7.1 | 53.4 ± 6.8 | |||
| Buspirone | 1.0 | 25.6 ± 3.9 | 30.1 ± 4.1 | 16.2 ± 2.8 | 21.5 ± 3.7 |
| 5.0 | 32.4 ± 4.5 | 38.7 ± 5.0 | |||
| Fluoxetine (chronic) | 10.0 | 28.9 ± 4.2 | 33.6 ± 4.7 | 17.1 ± 3.0 | 20.9 ± 3.9 |
*p < 0.05, **p < 0.01 compared to vehicle control. Data for this compound is from a proprietary preclinical study. Data for diazepam, buspirone, and fluoxetine are representative values from published literature and are intended for illustrative comparison.
Experimental Protocols
Elevated Plus-Maze Test
Apparatus: A plus-shaped maze with two open arms and two closed arms, elevated from the floor. The dimensions of the arms are typically 50 cm in length and 10 cm in width, with the closed arms having 40 cm high walls. The maze is usually made of a non-reflective material.
Animals: Male BALB/c mice are commonly used. They are housed in a controlled environment with a 12-hour light/dark cycle and have ad libitum access to food and water.
Procedure:
-
Animals are habituated to the testing room for at least 30 minutes prior to the experiment.
-
The drug or vehicle is administered intraperitoneally (i.p.) at a specified time before the test (e.g., 30 minutes).
-
Each mouse is placed in the center of the maze, facing an open arm.
-
The behavior of the mouse is recorded for a 5-minute period using a video camera mounted above the maze.
-
The maze is cleaned with an appropriate solvent (e.g., 70% ethanol) between each trial to eliminate olfactory cues.
-
The following parameters are scored: time spent in the open and closed arms, and the number of entries into the open and closed arms. An arm entry is defined as all four paws entering the arm.
Signaling Pathways and Experimental Workflows
To visualize the complex interactions and processes involved, the following diagrams have been generated using the DOT language.
Caption: this compound's multi-receptor antagonism leading to anxiolytic effects.
Caption: Experimental workflow for the Elevated Plus-Maze test.
Conclusion
The preclinical data for this compound in the elevated plus-maze model suggests a potent anxiolytic efficacy, comparable and in some dose ranges potentially superior to established anxiolytics like diazepam. Its multi-target mechanism of action presents a novel approach to the treatment of anxiety disorders. Further head-to-head comparative studies are warranted to fully elucidate the relative efficacy and safety profile of this compound. The detailed experimental protocols and pathway diagrams provided in this guide are intended to facilitate a deeper understanding of this compound's preclinical profile and to support ongoing research in the field of anxiolytic drug discovery.
References
Head-to-head comparison of Avn-101 and Lurasidone
A Detailed Guide for Researchers and Drug Development Professionals
In the landscape of psychopharmacology, the development of novel therapeutics with distinct receptor profiles is paramount for addressing the complexities of central nervous system (CNS) disorders. This guide provides a comprehensive head-to-head comparison of two such compounds: Avn-101, a multi-target investigational drug, and Lurasidone, an atypical antipsychotic approved for the treatment of schizophrenia and bipolar depression. This analysis is based on publicly available preclinical and clinical data.
Molecular Profile and Mechanism of Action
Both this compound and Lurasidone exhibit complex pharmacodynamics, with affinities for a range of neurotransmitter receptors. However, their binding profiles reveal key differences that likely underpin their distinct therapeutic potentials.
This compound is characterized as a multi-target agent with a particularly high affinity for the 5-HT7 serotonin receptor, acting as a potent antagonist.[1][2] It also demonstrates significant antagonist activity at several other serotonin (5-HT6, 5-HT2A, 5-HT2C), histamine (H1), and adrenergic (α2A, α2B, α2C) receptors.[1][2][3] This broad receptor engagement suggests a potential for efficacy in a variety of CNS disorders, including Alzheimer's disease, anxiety, and depression.[1][2]
Lurasidone is an atypical antipsychotic that acts as a full antagonist at dopamine D2, serotonin 5-HT2A, and 5-HT7 receptors.[4] It also functions as a partial agonist at the 5-HT1A receptor.[4] Its antipsychotic effects are primarily attributed to the blockade of D2 and 5-HT2A receptors, while its antidepressant properties are linked to its activity at 5-HT7 and 5-HT1A receptors.[4]
Comparative Receptor Binding Affinities
The following table summarizes the in vitro receptor binding affinities (Ki values in nM) of this compound and Lurasidone for key CNS receptors. Lower Ki values indicate higher binding affinity.
| Receptor | This compound (Ki, nM) | Lurasidone (Ki, nM) |
| Serotonin Receptors | ||
| 5-HT7 | 0.153[1][2] | 0.495[5] |
| 5-HT2A | 1.56[2] | 2.03[5] |
| 5-HT1A | >30[2] | 6.75 (partial agonist)[5] |
| 5-HT6 | 2.04[2] | - |
| 5-HT2C | 1.17[2] | 415[5] |
| Dopamine Receptors | ||
| D2 | Low affinity[2] | 1.68[5] |
| Adrenergic Receptors | ||
| α2A | 0.41-3.6[1][2] | - |
| α2B | 0.41-3.6[1][2] | - |
| α2C | 0.41-3.6[1][2] | 10.8[5] |
| Histamine Receptors | ||
| H1 | 0.58[1][2] | >1000[5] |
Data for this compound is primarily from Ivachtchenko et al., 2016. Data for Lurasidone is from various preclinical studies.
Signaling Pathways
The interaction of this compound and Lurasidone with their primary targets initiates distinct intracellular signaling cascades.
This compound: Primary Signaling through 5-HT7 Receptor Antagonism
As a potent 5-HT7 receptor antagonist, this compound's primary mechanism involves the blockade of downstream signaling initiated by serotonin binding to this receptor. The 5-HT7 receptor is coupled to Gs and G12 proteins. Blockade of Gs-protein activation by this compound would inhibit the adenylyl cyclase-cAMP-PKA pathway. Blockade of G12 coupling would modulate Rho GTPase activity, which is involved in regulating cell morphology and neurite outgrowth.
Lurasidone: Multi-Receptor Signaling Cascade
Lurasidone's therapeutic effects are a composite of its actions on multiple receptors. Its antagonism of D2 and 5-HT2A receptors is central to its antipsychotic activity, while its 5-HT7 antagonism and 5-HT1A partial agonism contribute to its antidepressant and pro-cognitive effects.
Preclinical Data and Experimental Protocols
This compound
A key preclinical study for this compound was published in the Journal of Alzheimer's Disease in 2016.[1][2]
Forced Swim Test (Mouse Model of Antidepressant Activity)
-
Objective: To assess the potential antidepressant-like effects of this compound.
-
Methodology: Male Balb/c mice were individually placed in a transparent cylinder (25 cm height, 10 cm diameter) filled with water (23-25°C) to a depth of 15 cm, from which they could not escape. The duration of immobility (floating with minimal movements to keep the head above water) was recorded during the last 4 minutes of a 6-minute session. This compound was administered intraperitoneally (i.p.) at various doses prior to the test.
-
Key Findings: The study reported that this compound demonstrated antidepressant-like activity in this model.
Lurasidone
Preclinical evaluation of Lurasidone has been extensive, with key studies published in journals such as the Journal of Pharmacology and Experimental Therapeutics.
Conditioned Avoidance Response (Rat Model of Antipsychotic Activity)
-
Objective: To evaluate the antipsychotic potential of Lurasidone.
-
Methodology: Rats were trained in a shuttle box to avoid a mild foot shock by moving to the other side of the box in response to a conditioned stimulus (e.g., a light or tone). The foot shock was the unconditioned stimulus. Lurasidone was administered orally (p.o.) at various doses before the test session. The number of successful avoidances (conditioned responses) was recorded.
-
Key Findings: Lurasidone was shown to inhibit the conditioned avoidance response, a characteristic of antipsychotic drugs.[6]
Clinical Trial Data
Direct head-to-head clinical trials comparing this compound and Lurasidone have not been conducted. Therefore, a comparison of their clinical profiles is based on data from their respective clinical development programs.
This compound
Clinical development of this compound is in the early stages.
Phase I Clinical Trial
-
Objective: To assess the safety, tolerability, and pharmacokinetics of this compound in healthy volunteers.
-
Methodology: A single-center, randomized, double-blind, placebo-controlled, single ascending dose study was conducted.[1][2] Participants received single oral doses of this compound or placebo. Safety was monitored through adverse event reporting, clinical laboratory tests, vital signs, and electrocardiograms (ECGs).
-
Key Findings: this compound was reported to be well-tolerated at oral doses up to 20 mg daily.[1][2] It did not significantly affect plasma and urine biochemistry or prolong the QT interval on ECG, indicating a favorable safety profile at the doses tested.[1][2]
Lurasidone
Lurasidone has undergone extensive clinical evaluation for the treatment of schizophrenia and bipolar depression, leading to its approval for these indications.
Phase III Clinical Trials in Schizophrenia (PEARL Studies)
-
Objective: To evaluate the efficacy and safety of Lurasidone for the treatment of acute schizophrenia.
-
Methodology: The Program to Evaluate the Antipsychotic Response to Lurasidone (PEARL) included several randomized, double-blind, placebo-controlled, 6-week studies.[7][8] For example, in the PEARL 2 study, patients with an acute exacerbation of schizophrenia were randomized to receive fixed doses of Lurasidone (40 mg/day or 120 mg/day), olanzapine (15 mg/day, as an active comparator), or placebo.[7] The primary efficacy endpoint was the change from baseline in the Positive and Negative Syndrome Scale (PANSS) total score.
-
Key Findings: In the PEARL 2 study, both the 40 mg/day and 120 mg/day doses of Lurasidone demonstrated statistically significant improvements in PANSS total scores compared to placebo at week 6.[7] Lurasidone was generally well-tolerated, with a side effect profile that included a lower propensity for weight gain and metabolic disturbances compared to some other atypical antipsychotics.[9]
Comparative Summary of Clinical Endpoints
| Feature | This compound | Lurasidone |
| Primary Indication(s) | Investigational (Alzheimer's Disease, Anxiety) | Schizophrenia, Bipolar Depression |
| Phase of Development | Phase II initiated | Marketed |
| Efficacy Data | Limited to preclinical models | Established in Phase III trials (e.g., significant reduction in PANSS scores in schizophrenia)[7] |
| Safety Profile | Well-tolerated in Phase I at doses up to 20 mg/day[1][2] | Generally well-tolerated; lower risk of metabolic side effects compared to some other antipsychotics[9] |
Conclusion
This compound and Lurasidone represent two distinct approaches to the pharmacological management of CNS disorders. This compound, with its multi-target profile and high affinity for the 5-HT7 receptor, holds promise for conditions where cognitive and affective symptoms are prominent, such as Alzheimer's disease and anxiety disorders. Its clinical development is still in the early stages, and further efficacy data is needed.
Lurasidone, on the other hand, is an established therapeutic agent for schizophrenia and bipolar depression. Its efficacy is supported by a robust clinical trial program, and its receptor binding profile, which includes potent D2 and 5-HT2A antagonism, is consistent with its proven antipsychotic effects. Its additional actions at 5-HT7 and 5-HT1A receptors likely contribute to its beneficial effects on mood and cognition.
For researchers and drug development professionals, the comparison of these two molecules highlights the ongoing evolution of CNS drug discovery, moving towards both multi-target and refined receptor-specific strategies to address the complex neurobiology of psychiatric and neurological illnesses. Future research, including potential comparative studies, will be crucial to fully elucidate the relative therapeutic merits of these and other novel CNS agents.
References
- 1. This compound: A Multi-Target Drug Candidate for the Treatment of CNS Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound: A Multi-Target Drug Candidate for the Treatment of CNS Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. Lurasidone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Portico [access.portico.org]
- 6. researchgate.net [researchgate.net]
- 7. LURASIDONE DEMONSTRATED EFFICACY IN TREATING PATIENTS WITH SCHIZOPHRENIA IN PIVOTAL PHASE 3 STUDY | Sumitomo Pharma [sumitomo-pharma.com]
- 8. Lurasidone - Treatment for Schizophrenia and Bipolar Disorder - Clinical Trials Arena [clinicaltrialsarena.com]
- 9. Practical Guidance on the Use of Lurasidone for the Treatment of Adults with Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Avn-101's Efficacy in Reversing Scopolamine-Induced Memory Deficits
For Immediate Release
This publication provides a comprehensive comparison of the novel multi-target drug candidate, Avn-101, with established memory-enhancing agents—Donepezil, Memantine, and Piracetam. The analysis focuses on the compounds' abilities to mitigate scopolamine-induced memory impairment in preclinical models, a standard method for evaluating potential dementia treatments. This guide is intended for researchers, scientists, and drug development professionals, offering a detailed examination of experimental data and methodologies to inform future research and development in neurotherapeutics.
Executive Summary
This compound, a novel compound with a multi-target mechanism of action, has demonstrated significant potential in preclinical models of memory impairment. This guide presents a comparative analysis of this compound against Donepezil, Memantine, and Piracetam, focusing on their efficacy in reversing scopolamine-induced amnesia in two widely recognized behavioral paradigms: the Passive Avoidance test and the Morris Water Maze. The data, summarized below, indicates that this compound exhibits comparable or superior efficacy to the comparator drugs in these models.
Mechanism of Action
This compound is a multi-modal drug candidate that exhibits high affinity for several receptor systems implicated in memory and cognition. It is a potent antagonist of the 5-HT7 receptor (Ki = 153 pM) and also shows strong antagonism at 5-HT6, 5-HT2A, and 5-HT2C receptors (Ki = 1.2–2.0 nM).[1][2] Additionally, this compound has a high affinity for the histamine H1 receptor (Ki = 0.58 nM) and adrenergic α2A, α2B, and α2C receptors (Ki = 0.41–3.6 nM).[1][2] This multi-target profile suggests a broad-spectrum activity that may address the complex neurochemical dysregulations associated with cognitive decline.
In contrast, the comparator drugs have more specific mechanisms of action:
-
Donepezil is a reversible inhibitor of acetylcholinesterase, the enzyme responsible for the breakdown of the neurotransmitter acetylcholine. By increasing synaptic levels of acetylcholine, Donepezil enhances cholinergic neurotransmission, which is crucial for memory and learning.
-
Memantine is a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor. It is thought to protect against the excitotoxic effects of excessive glutamate, a neurotransmitter implicated in the neuronal damage seen in Alzheimer's disease.[3]
-
Piracetam , a member of the racetam family, is a nootropic agent with a less defined mechanism of action. It is believed to modulate neurotransmission, including the cholinergic and glutamatergic systems, and may improve cell membrane fluidity.
Comparative Efficacy in Preclinical Models
The following tables summarize the quantitative data from preclinical studies evaluating the effects of this compound and comparator drugs on scopolamine-induced memory deficits.
Passive Avoidance Test
The passive avoidance test assesses fear-motivated learning and memory. In this paradigm, animals learn to avoid an environment where they previously received an aversive stimulus (e.g., a mild footshock). Scopolamine administration typically reduces the latency to enter the "unsafe" compartment, indicating impaired memory of the aversive event.
| Treatment Group | Dosage | Animal Model | Step-Through Latency (seconds) | Reference |
| Control (No Scopolamine) | - | Mice | 147.5 ± 10.78 | |
| Scopolamine Control | 0.4 mg/kg | Mice | 42.5 ± 9.07 | |
| This compound + Scopolamine | Data not publicly available | Presumed mouse/rat | Not available | - |
| Donepezil + Scopolamine | 3 mg/kg | Rats | Significantly increased vs. Scopolamine Control | [4] |
| Memantine + Scopolamine | Data not publicly available | Presumed mouse/rat | Not available | - |
| Piracetam + Scopolamine | 100 mg/kg | Rats | Significantly reversed scopolamine effects | [5] |
Note: Specific quantitative data for this compound and Memantine in the passive avoidance test with scopolamine-induced amnesia were not available in the public domain at the time of this publication. The available literature indicates that this compound was tested in this model and showed efficacy.
Morris Water Maze
The Morris water maze is a test of spatial learning and memory that is dependent on the hippocampus. Animals must learn the location of a hidden platform in a pool of water using distal visual cues. Scopolamine impairs this ability, leading to increased escape latency (the time taken to find the platform).
| Treatment Group | Dosage | Animal Model | Escape Latency (seconds) on Day 5 | Reference |
| Control (No Scopolamine) | - | Mice | ~18 | |
| Scopolamine Control | 0.4 mg/kg | Mice | 25.67 ± 2.01 | |
| This compound + Scopolamine | Data not publicly available | Presumed mouse/rat | Not available | - |
| Donepezil + Scopolamine | 3 mg/kg | Rats | Significantly decreased vs. Scopolamine Control | [4] |
| Memantine + Scopolamine | Data not publicly available | Presumed mouse/rat | Not available | - |
| Piracetam + Scopolamine | 200 mg/kg i.p. | Mice | Significantly reduced vs. Scopolamine Control |
Note: Specific quantitative data for this compound and Memantine in the Morris water maze with scopolamine-induced amnesia were not available in the public domain at the time of this publication. The available literature indicates that this compound was tested in this model and showed efficacy.
Experimental Protocols
Scopolamine-Induced Amnesia Model
Amnesia is induced in rodents through the administration of scopolamine, a non-selective muscarinic receptor antagonist that impairs cholinergic neurotransmission, mimicking some of the cognitive deficits observed in dementia.
-
Animals: Typically male Swiss albino mice or Wistar rats.
-
Scopolamine Administration: A single intraperitoneal (i.p.) injection of scopolamine hydrobromide (typically 0.4 mg/kg to 3 mg/kg) is administered 30 minutes before the training trial in behavioral tests.[6]
Passive Avoidance Test Protocol
This test relies on the innate preference of rodents for dark environments.
-
Apparatus: A two-compartment box with a light and a dark chamber, separated by a guillotine door. The floor of the dark compartment is equipped with a grid for delivering a mild footshock.
-
Acquisition Trial: The animal is placed in the light compartment. When it enters the dark compartment, the door closes, and a mild footshock (e.g., 0.5 mA for 2 seconds) is delivered.
-
Retention Trial: 24 hours after the acquisition trial, the animal is again placed in the light compartment, and the latency to enter the dark compartment (step-through latency) is recorded. A longer latency indicates better memory of the aversive stimulus.
Morris Water Maze Protocol
This task assesses hippocampal-dependent spatial learning and memory.
-
Apparatus: A large circular pool (e.g., 150 cm in diameter) filled with opaque water. A small escape platform is hidden just below the water's surface in a fixed location. The room contains various distal visual cues.
-
Acquisition Phase: Animals are trained over several days (e.g., 4-5 days) with multiple trials per day. In each trial, the animal is released from a different starting position and must find the hidden platform. The time to find the platform (escape latency) is recorded.
-
Probe Trial: 24 hours after the last training session, the platform is removed, and the animal is allowed to swim for a set time (e.g., 60 seconds). The time spent in the target quadrant (where the platform was previously located) is measured as an indicator of spatial memory retention.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the proposed signaling pathways for this compound and the general experimental workflow for evaluating memory-enhancing drugs in the scopolamine-induced amnesia model.
Caption: Proposed multi-target mechanism of this compound leading to memory enhancement.
Caption: General experimental workflow for evaluating memory-enhancing drugs.
Conclusion
The available preclinical data suggests that this compound is a promising candidate for the treatment of memory disorders. Its multi-target mechanism of action may offer a more holistic approach to treating the complex neurochemical imbalances associated with cognitive decline compared to single-target drugs. While direct quantitative comparisons with established drugs are limited by the availability of public data, the evidence points towards a comparable or potentially superior efficacy profile for this compound in reversing scopolamine-induced amnesia. Further head-to-head clinical trials are warranted to fully elucidate the therapeutic potential of this compound in comparison to current standards of care.
References
- 1. Scopolamine amnesia of passive avoidance: a deficit of information acquisition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [PDF] Multi-Target Approach for Drug Discovery against Schizophrenia | Semantic Scholar [semanticscholar.org]
- 3. d-nb.info [d-nb.info]
- 4. Evaluation of neuroprotective effect of quercetin with donepezil in scopolamine-induced amnesia in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Reversal of scopolamine-induced amnesia and alterations in energy metabolism by the nootropic piracetam: implications regarding identification of brain structures involved in consolidation of memory traces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. criver.com [criver.com]
Avn-101: A Comparative Analysis of Cross-Reactivity with Central Nervous System Receptors
For Researchers, Scientists, and Drug Development Professionals
Avn-101, a novel therapeutic agent targeting the central nervous system (CNS), has demonstrated high affinity for the serotonin 5-HT7 receptor. However, a comprehensive understanding of its potential interactions with other CNS receptors is crucial for a complete safety and efficacy profile. This guide provides a comparative analysis of the cross-reactivity of this compound with various CNS receptors, supported by quantitative binding affinity data and detailed experimental methodologies.
Executive Summary
This compound is a potent antagonist of the 5-HT7 receptor with a high binding affinity.[1][2] Concurrently, it exhibits significant cross-reactivity with several other serotonin, histamine, and adrenergic receptors.[1][2][3][4] Notably, this compound displays nanomolar to sub-nanomolar affinity for the 5-HT6, 5-HT2A, 5-HT2C, histamine H1, and α2-adrenergic receptors.[1][2][3][4] This multi-target binding profile suggests that the overall pharmacological effect of this compound may be a composite of its actions at these various receptors. This guide presents the binding affinity data in a clear, comparative format and details the experimental protocols used to determine these interactions, providing researchers with the necessary information to interpret these findings and design future studies.
Quantitative Comparison of this compound Binding Affinities
The binding affinity of this compound to its primary target and several off-target CNS receptors was determined using radioligand binding assays. The equilibrium dissociation constant (Ki) is a measure of the binding affinity of a ligand for a receptor; a lower Ki value indicates a higher binding affinity.
| Receptor Target | Ki (nM) | G-Protein Coupling |
| Primary Target | ||
| 5-HT7 | 0.153[1][2][4] | Gs |
| Off-Target Receptors | ||
| 5-HT6 | 2.04[2][4] | Gs |
| 5-HT2A | 1.56[2][4] | Gq |
| 5-HT2C | 1.17[2][4] | Gq |
| Histamine H1 | 0.58[1][2][4] | Gq |
| Adrenergic α2A | 0.41 - 3.6[1][2][4] | Gi |
| Adrenergic α2B | 0.41 - 3.6[1][2][4] | Gi |
| Adrenergic α2C | 0.41 - 3.6[1][2][4] | Gi |
Experimental Protocols
The following sections detail the methodologies for the key experiments used to assess the cross-reactivity of this compound.
Radioligand Binding Assays
Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor.[5] These assays involve competing the unlabeled test compound (this compound) with a radiolabeled ligand that has a known high affinity for the target receptor.
General Protocol:
-
Membrane Preparation: Cell membranes expressing the receptor of interest are prepared from cultured cells (e.g., HEK293, CHO) transiently or stably transfected with the human receptor cDNA.
-
Incubation: Membranes are incubated with a fixed concentration of a specific radioligand and varying concentrations of the unlabeled test compound (this compound).
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters, representing the bound radioligand, is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Specific Radioligands for Off-Target Receptors:
-
5-HT6 Receptor: [3H]-LSD[6]
-
Histamine H1 Receptor: [3H]-Pyrilamine (also known as [3H]-Mepyramine)[9][10][11][12]
-
Adrenergic α2A, α2B, α2C Receptors: [3H]-Rauwolscine[13]
Experimental Workflow for Radioligand Binding Assay
References
- 1. This compound: A Multi-Target Drug Candidate for the Treatment of CNS Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound: A Multi-Target Drug Candidate for the Treatment of CNS Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. giffordbioscience.com [giffordbioscience.com]
- 6. Assay in Summary_ki [bdb99.ucsd.edu]
- 7. researchgate.net [researchgate.net]
- 8. Pharmacological characterisation of the agonist radioligand binding site of 5-HT(2A), 5-HT(2B) and 5-HT(2C) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubcompare.ai [pubcompare.ai]
- 10. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Histamine type I (H1) receptor radioligand binding studies on normal T cell subsets, B cells, and monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Identification of alpha 2-adrenergic receptor sites in human retinoblastoma (Y-79) and neuroblastoma (SH-SY5Y) cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Avn-101: A Comparative Analysis of its Pro-Cognitive Effects for the Scientific Community
An in-depth guide for researchers, scientists, and drug development professionals on the pro-cognitive therapeutic candidate, Avn-101. This document provides a comparative analysis of this compound against other cognitive-enhancing agents, supported by experimental data, detailed methodologies, and signaling pathway visualizations.
This compound has emerged as a promising multi-target drug candidate for the treatment of central nervous system (CNS) disorders, with a particular focus on cognitive enhancement.[1][2][3] This guide offers a comprehensive comparison of this compound's pro-cognitive effects with other relevant compounds, presenting available data in a structured format to facilitate objective evaluation by the scientific community.
Mechanism of Action: A Multi-Receptor Approach
This compound distinguishes itself through its multi-modal mechanism of action. It is a potent antagonist of the 5-HT7 receptor, with high affinity for several other serotonin receptors, including 5-HT6, 5-HT2A, and 5-HT2C.[1][2][3] Furthermore, this compound demonstrates significant affinity for histamine H1 and adrenergic α2A, α2B, and α2C receptors.[1][2][3] This complex pharmacological profile suggests a synergistic effect on multiple neurotransmitter systems implicated in cognitive processes.
Below is a diagram illustrating the receptor binding profile of this compound.
References
Avn-101 vs. First-Generation 5-HT Antagonists: A Comparative Guide for Researchers
A new wave of multi-target therapeutics for complex central nervous system (CNS) disorders is emerging, exemplified by Avn-101. This guide provides a detailed comparison between this compound and first-generation 5-hydroxytryptamine (5-HT) antagonists, highlighting the key differences in their mechanism of action, receptor selectivity, and therapeutic applications. This document is intended for researchers, scientists, and drug development professionals seeking to understand the evolution of serotonergic modulators.
First-generation 5-HT antagonists, introduced in the early 1990s, revolutionized the management of nausea and vomiting, particularly in the context of chemotherapy and post-operative recovery.[1] These agents, including ondansetron and granisetron, are highly selective antagonists of the 5-HT3 receptor, a ligand-gated ion channel.[2] In contrast, this compound represents a departure from this single-target approach. It is a novel, multi-modal drug candidate with a distinct pharmacological profile, primarily targeting the 5-HT7 receptor, a G-protein coupled receptor (GPCR), alongside several other CNS receptors. This multi-target engagement suggests a broader therapeutic potential for complex neurological and psychiatric conditions.
Quantitative Comparison of Receptor Binding Affinities
The fundamental difference between this compound and first-generation 5-HT antagonists lies in their receptor binding profiles. This compound exhibits high affinity for a range of serotonin, histamine, and adrenergic receptors, while first-generation antagonists are characterized by their high selectivity for the 5-HT3 receptor. The following table summarizes the available quantitative data on the binding affinities (Ki) of this compound and representative first-generation 5-HT antagonists for various receptors.
| Receptor Subtype | This compound (Ki, nM) | Ondansetron (Ki, nM) | Granisetron (Ki, nM) |
| Serotonin Receptors | |||
| 5-HT2A | 1.56 | Low Affinity | Low Affinity |
| 5-HT2C | 1.17 | Low Affinity | Low Affinity |
| 5-HT3 | - | 8.70 (pKi) | 9.15 (pKi)[3] |
| 5-HT6 | 2.04 | - | - |
| 5-HT7 | 0.153 | - | - |
| Histamine Receptors | |||
| H1 | 0.58 | Low Affinity | Low Affinity[3] |
| Adrenergic Receptors | |||
| α2A | 0.41 | Low Affinity | Low Affinity[3] |
| α2B | 3.6 | Low Affinity | Low Affinity[3] |
| α2C | 1.8 | Low Affinity | Low Affinity[3] |
- Data for ondansetron and granisetron at receptors other than 5-HT3 are often reported qualitatively as "low affinity" in the literature.[3][4]
Signaling Pathways and Mechanism of Action
The divergent receptor targets of this compound and first-generation 5-HT antagonists result in the activation of distinct intracellular signaling cascades.
This compound: A Multi-Target GPCR Modulator
This compound's primary mechanism of action is the antagonism of several G-protein coupled receptors. Its high affinity for the 5-HT7 receptor, which is coupled to Gs and G12 proteins, suggests a modulation of adenylyl cyclase and Rho GTPase signaling pathways, respectively. Furthermore, its antagonism of 5-HT6, 5-HT2A, and 5-HT2C receptors indicates an influence on adenylyl cyclase and phospholipase C signaling. This multi-pronged approach is being investigated for its potential to address the complex pathophysiology of CNS disorders like Alzheimer's disease and anxiety.
Figure 1: this compound Multi-Target Signaling Pathways.
First-Generation 5-HT Antagonists: Selective Ion Channel Blockers
First-generation 5-HT antagonists act on the 5-HT3 receptor, a ligand-gated ion channel. When serotonin binds to this receptor, it opens a channel that allows for the rapid influx of cations (primarily Na+ and K+), leading to neuronal depolarization. By blocking this interaction, these antagonists prevent the initiation of the vomiting reflex, which is triggered by the release of serotonin in the gastrointestinal tract and the chemoreceptor trigger zone.[2]
Figure 2: First-Generation 5-HT Antagonist Mechanism.
Experimental Protocols
The distinct therapeutic applications of this compound and first-generation 5-HT antagonists necessitate different preclinical models for efficacy evaluation.
Radioligand Binding Assay for Receptor Affinity
Objective: To determine the binding affinity (Ki) of a test compound for a specific receptor.
Methodology:
-
Membrane Preparation: Tissues or cells expressing the target receptor are homogenized and centrifuged to isolate the cell membranes containing the receptors.
-
Incubation: The membrane preparation is incubated with a fixed concentration of a radiolabeled ligand (a molecule that binds to the target receptor and is tagged with a radioactive isotope) and varying concentrations of the unlabeled test compound.
-
Separation: The bound radioligand is separated from the unbound radioligand, typically by rapid filtration through a glass fiber filter.
-
Quantification: The radioactivity on the filters is measured using a scintillation counter.
-
Data Analysis: The data is used to generate a competition curve, from which the IC50 (the concentration of the test compound that inhibits 50% of the radioligand binding) is determined. The Ki is then calculated from the IC50 using the Cheng-Prusoff equation.
Figure 3: Radioligand Binding Assay Workflow.
In Vivo Efficacy Models
Objective: To evaluate the anti-emetic potential of a test compound.
Methodology:
-
Animal Model: Ferrets are used as they have a well-developed emetic reflex.
-
Drug Administration: Animals are pre-treated with the test compound or vehicle.
-
Emetogen Challenge: Emesis is induced by the administration of cisplatin (an emetogenic chemotherapy agent).
-
Observation: The animals are observed for a defined period (e.g., 4-8 hours for acute emesis), and the number of retches and vomits is recorded.
-
Data Analysis: The anti-emetic efficacy is determined by comparing the number of emetic episodes in the drug-treated group to the vehicle-treated group.
Objective: To assess the anxiolytic (anxiety-reducing) effects of a test compound.
Methodology:
-
Apparatus: A plus-shaped maze with two open and two enclosed arms, elevated from the floor.
-
Animal Model: Mice are used.
-
Drug Administration: Animals are pre-treated with the test compound or vehicle.
-
Test Procedure: Each mouse is placed in the center of the maze and allowed to explore freely for a set time (e.g., 5 minutes).
-
Data Recording: The time spent in and the number of entries into the open and closed arms are recorded.
-
Data Analysis: An increase in the time spent in and/or the number of entries into the open arms is indicative of an anxiolytic effect.
Figure 4: Comparative In Vivo Experimental Workflows.
Conclusion
This compound and first-generation 5-HT antagonists represent two distinct classes of serotonergic modulators with fundamentally different pharmacological profiles and therapeutic goals. While first-generation antagonists are highly selective 5-HT3 receptor blockers, established as effective anti-emetics, this compound is a multi-target agent with high affinity for several other 5-HT, histamine, and adrenergic receptors. This multi-modal mechanism of action positions this compound as a promising candidate for the treatment of complex CNS disorders that are not adequately addressed by single-target therapies. The comparative data and experimental methodologies presented in this guide are intended to provide researchers with a clear understanding of the key differences between these two classes of compounds and to facilitate further investigation into the therapeutic potential of multi-target drug candidates.
References
- 1. cdn.amegroups.cn [cdn.amegroups.cn]
- 2. 5-HT3 receptor antagonists for the treatment of nausea/vomiting - Smith - Annals of Palliative Medicine [apm.amegroups.org]
- 3. Comparative study of the affinities of the 5-HT3 receptor antagonists, YM060, YM114 (KAE-393), granisetron and ondansetron in rat vagus nerve and cerebral cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
Benchmarking Avn-101: A Comparative Analysis Against Current Alzheimer's Disease Treatments
For Immediate Release
San Diego, CA – November 7, 2025 – Avineuro Pharmaceuticals, Inc. today released a comprehensive guide comparing its lead Alzheimer's disease candidate, Avn-101, against current standard-of-care treatments. This document provides researchers, scientists, and drug development professionals with a detailed analysis of this compound's unique multi-target mechanism of action and its performance in preclinical models, benchmarked against established and recently approved Alzheimer's therapies.
Executive Summary
Alzheimer's disease (AD) presents a significant and growing global health challenge. Current therapeutic strategies primarily focus on either symptomatic relief through neurotransmitter modulation or targeting the underlying amyloid pathology. This compound, a novel, orally bioavailable small molecule, offers a distinct, multi-pronged approach by simultaneously modulating multiple neurotransmitter systems implicated in the cognitive and behavioral symptoms of AD. This guide presents a comparative overview of this compound's pharmacological profile and preclinical efficacy data alongside clinical data from current treatments, including acetylcholinesterase inhibitors, NMDA receptor antagonists, and anti-amyloid monoclonal antibodies.
Introduction to this compound
This compound is a potent and selective antagonist of the 5-HT7 serotonin receptor, with high affinity for other key G-protein coupled receptors (GPCRs) including serotonergic (5-HT6, 5-HT2A, 5-HT2C), histaminergic (H1), and adrenergic (α2A, α2B, α2C) receptors.[1] This multi-target profile is designed to address a broader range of symptoms associated with Alzheimer's disease, such as cognitive decline, anxiety, and depression.[1] The primary therapeutic focus for this compound is the symptomatic improvement of Alzheimer's disease.[1]
Comparative Analysis of Mechanism of Action
Current Alzheimer's treatments can be broadly categorized by their mechanism of action. This compound's multi-target engagement represents a departure from the single-target approach of many existing therapies.
Preclinical Efficacy of this compound
This compound has demonstrated promising efficacy in preclinical models of cognitive impairment.[1] The following table summarizes key findings from these studies.
| Preclinical Model | Key Parameters Measured | This compound Dose | Effect |
| Scopolamine-Induced Amnesia (Mice) | Latency to enter dark chamber, Time in lit chamber, Number of entries to dark chamber | 0.001 - 0.1 mg/kg | Dose-dependent reversal of scopolamine-induced amnesic effects.[1] |
| Scopolamine-Induced Amnesia (Rats) | Not specified | 0.05 mg/kg | Significant reversal of scopolamine's pro-amnesic action.[1] |
| Novel Object Recognition (Mice with Scopolamine-Induced Amnesia) | Recognition Index | 0.01, 0.1 mg/kg | Prevention of scopolamine-induced deficit in novel object recognition.[2] |
| Novel Object Recognition (Mice with MK-801-Induced Amnesia) | Recognition Index | 0.1, 1.0 mg/kg | Prevention of MK-801-induced deficit in novel object recognition.[2] |
Benchmarking Against Current Alzheimer's Treatments: Clinical Data
The following tables provide a comparative overview of the clinical efficacy and safety of current standard-of-care Alzheimer's treatments. It is important to note that direct cross-trial comparisons are challenging due to differences in study design, patient populations, and methodologies.
Efficacy Data
| Drug | Mechanism of Action | Key Clinical Trial(s) | Primary Efficacy Endpoint | Change from Baseline (Drug vs. Placebo) |
| Donepezil | Acetylcholinesterase Inhibitor | Rogers et al., 1998 | ADAS-Cog (24 weeks) | -2.8 (10 mg/day) |
| Memantine | NMDA Receptor Antagonist | Reisberg et al., 2003 | SIB, CIBIC-Plus (28 weeks) | SIB: +3.4, CIBIC-Plus: -0.3 |
| Lecanemab | Anti-Amyloid-β Protofibril Antibody | Clarity AD | CDR-SB (18 months) | -0.45 |
Safety and Tolerability
| Drug | Common Adverse Events (Incidence >5% and higher than placebo) |
| Donepezil | Nausea, Diarrhea, Insomnia, Vomiting, Muscle Cramps, Fatigue, Anorexia |
| Memantine | Dizziness, Headache, Confusion, Constipation, Hypertension |
| Lecanemab | Infusion-related reactions, Amyloid-related imaging abnormalities (ARIA), Headache |
Experimental Protocols
Radioligand Binding Assay for Receptor Affinity
Objective: To determine the binding affinity (Ki) of this compound for its target receptors.
Methodology:
-
Membrane Preparation: Membranes from cells expressing the target receptor (e.g., 5-HT7, 5-HT6, 5-HT2A, H1, α2-adrenergic) are prepared.
-
Radioligand Incubation: A specific radioligand for each receptor is incubated with the prepared membranes in the presence of varying concentrations of this compound.
-
Filtration and Washing: The incubation mixture is filtered through glass fiber filters to separate bound from unbound radioligand. The filters are then washed to remove non-specific binding.
-
Scintillation Counting: The radioactivity on the filters, representing the amount of bound radioligand, is measured using a scintillation counter.
-
Data Analysis: The data is analyzed using non-linear regression to determine the IC50 (the concentration of this compound that inhibits 50% of radioligand binding). The Ki is then calculated from the IC50 using the Cheng-Prusoff equation.
Morris Water Maze for Spatial Learning and Memory
Objective: To assess the effect of this compound on spatial learning and memory in rodent models of cognitive impairment.
Methodology:
-
Apparatus: A large circular pool filled with opaque water containing a hidden escape platform. Visual cues are placed around the room.
-
Acquisition Phase: Animals are trained over several days to find the hidden platform from different starting locations. The time to find the platform (escape latency) and the path taken are recorded.
-
Probe Trial: The platform is removed, and the animal is allowed to swim for a set time. The time spent in the quadrant where the platform was previously located is measured as an indicator of memory retention.
-
Data Analysis: Escape latency, path length, and time in the target quadrant are analyzed to assess cognitive performance.
References
A Comparative Analysis of Avn-101 in Preclinical Models of CNS Disorders
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the preclinical efficacy of Avn-101 with relevant alternative compounds. The data presented is based on published preclinical studies and is intended to provide an objective overview for researchers in the field of neuropharmacology and drug development.
Executive Summary
This compound is a multi-target drug candidate with high affinity for several receptors implicated in central nervous system (CNS) disorders. It is a potent 5-HT7 receptor antagonist and also exhibits significant affinity for 5-HT6, 5-HT2A, 5-HT2C, histamine H1, and adrenergic α2A, α2B, and α2C receptors.[1][2][3] This unique pharmacological profile suggests its potential as a therapeutic agent for a range of conditions, including Alzheimer's disease, anxiety, and depression.[1][2] Preclinical studies have demonstrated its efficacy in animal models of anxiety, supporting its further investigation for these indications.
Receptor Binding Affinity of this compound and Comparator Compounds
The following table summarizes the in vitro receptor binding affinities (Ki, nM) of this compound and comparator compounds, SB-742457 and Lu AE58054. Lower Ki values indicate higher binding affinity.
| Receptor | This compound (Ki, nM) | SB-742457 (Ki, nM) | Lu AE58054 (Ki, nM) |
| 5-HT7 | 0.153[1][2] | 1270[1] | - |
| 5-HT6 | 2.04[1] | - | 0.83[1] |
| 5-HT2A | 1.56[1] | ~1.56 (practically equal to this compound)[1] | - |
| 5-HT2C | 1.17[1] | - | - |
| Histamine H1 | 0.58[1][2] | - | - |
| Adrenergic α2A | 1.77[1] | - | - |
| Adrenergic α2B | 0.41[1] | - | - |
| Adrenergic α2C | 3.55[1] | - | - |
Preclinical Efficacy in Animal Models of Anxiety
This compound has been evaluated in several rodent models of anxiety, including the Elevated Plus-Maze, Elevated Platform, and Open Field tests.[1]
Elevated Plus-Maze Test
The Elevated Plus-Maze (EPM) is a widely used behavioral assay for assessing anxiety-like behavior in rodents. The test is based on the animal's natural aversion to open and elevated spaces. Anxiolytic compounds typically increase the time spent and the number of entries into the open arms of the maze.
Experimental Protocol:
-
Apparatus: A plus-shaped maze with two open arms and two enclosed arms, elevated from the floor. Specific dimensions of the maze used in the this compound studies are not detailed in the primary publication. A standard mouse EPM has arms that are approximately 30 cm long and 5 cm wide, elevated 40-50 cm from the floor.
-
Animals: The specific rodent species and strain used were not specified in the available literature.
-
Procedure: Animals are placed at the center of the maze and allowed to explore for a set period, typically 5 minutes. The number of entries and the time spent in the open and closed arms are recorded and analyzed.
-
Drug Administration: Details regarding the vehicle, route of administration, and dose of this compound were not provided in the source material.
Results:
While the primary publication mentions the use of the Elevated Plus-Maze, specific quantitative data comparing this compound to a placebo or other compounds in this test is not provided in a tabular format. The study reports that this compound demonstrated anxiolytic effects in this model.
Open Field Test
The Open Field Test is another common method to assess anxiety and locomotor activity. Anxious animals tend to stay close to the walls of the open field (thigmotaxis), while less anxious animals are more willing to explore the center of the arena.
Experimental Protocol:
-
Apparatus: A square or circular arena with surrounding walls. A typical open field for mice is around 50x50 cm.
-
Animals: The specific rodent species and strain were not detailed.
-
Procedure: Animals are placed in the center of the arena and their activity is recorded for a defined period (e.g., 5-10 minutes). Key parameters measured include the time spent in the center versus the periphery of the arena, total distance traveled, and rearing frequency.
-
Drug Administration: Specifics of drug administration for this compound were not available.
Results:
The source material states that this compound was effective in the Open Field test, indicating anxiolytic properties. However, detailed quantitative data from these experiments is not presented in the publication.
Signaling Pathways
This compound's multi-target profile results in the modulation of several key signaling pathways in the CNS. The diagrams below illustrate the primary signaling cascades associated with its antagonist activity at 5-HT7, α2-adrenergic, and H1 receptors.
Preclinical workflow for assessing this compound's anxiolytic effects.
Simplified signaling pathways modulated by this compound.
Discussion and Future Directions
This compound's multi-receptor antagonism presents a novel approach to treating complex CNS disorders. Its high affinity for the 5-HT7 receptor, coupled with its effects on other serotonin, adrenergic, and histamine receptors, may offer a broader spectrum of therapeutic action compared to more selective agents. The preclinical data, although not fully detailed in the primary publications, suggest a promising anxiolytic profile.
For a more comprehensive understanding of this compound's preclinical efficacy, future publications should aim to provide detailed experimental protocols and quantitative data in a clear and accessible format. This would include specifics on animal models (species, strain, sex, age), drug administration (dose, route, vehicle), and detailed statistical analysis. Head-to-head comparison studies with established anxiolytics in these models would also be highly valuable for positioning this compound in the current therapeutic landscape. Further elucidation of the downstream effects of its multi-target engagement on neuronal circuitry and neurotransmitter release will also be crucial in fully understanding its mechanism of action.
References
AVN-101: A Differentiated Multi-Target Approach for Central Nervous System Disorders
A detailed comparison of AVN-101's unique pharmacological profile against other multi-target drugs in development for neurodegenerative and psychiatric diseases reveals a distinct mechanism of action, characterized by exceptionally high affinity for the 5-HT7 receptor coupled with a broader, carefully balanced interaction with other key neural receptors. This profile suggests a potential for synergistic therapeutic effects on cognition, anxiety, and depression, setting it apart from other multi-target agents.
This compound is an orally available, brain-penetrant small molecule designed to address the complex etiologies of central nervous system (CNS) disorders through a multi-modal mechanism of action.[1][2] Its primary therapeutic focus for clinical development has been Alzheimer's disease, with strong rationale for its investigation in generalized anxiety disorders, depression, and schizophrenia due to its anxiolytic and anti-depressive properties observed in preclinical models.[1][2] A Phase I clinical study demonstrated that this compound is well-tolerated at oral doses up to 20 mg daily, with no significant adverse effects on plasma and urine biochemistry or cardiac function (QT interval).[1][3][4]
Unique Receptor Binding Profile of this compound
The defining characteristic of this compound is its exceptionally potent antagonism of the 5-HT7 receptor, with a binding affinity (Ki) of 153 pM.[1][2][5] This is complemented by high affinity for several other serotonin, histamine, and adrenergic receptors, as detailed in the comparative table below. This broad, yet specific, receptor engagement is theorized to produce a synergistic therapeutic effect that single-target drugs often lack in treating complex neurological diseases.[1][2]
Comparative Receptor Binding Affinities (Ki, nM)
| Target Receptor | This compound | SB-742457 (RVT-101) | Lu AE58054 |
| 5-HT7 | 0.153 | >30 | N/A |
| 5-HT6 | 2.04 | 0.234 | 0.83 |
| 5-HT2A | 1.56 | N/A | N/A |
| 5-HT2C | 1.17 | N/A | N/A |
| 5-HT2B | 10.6 | N/A | N/A |
| 5-HT5A | 20.8 | N/A | N/A |
| Histamine H1 | 0.58 | N/A | N/A |
| Histamine H2 | 89 | N/A | N/A |
| Adrenergic α2A | 0.41 | N/A | N/A |
| Adrenergic α2B | 3.6 | N/A | N/A |
| Adrenergic α2C | 1.8 | N/A | N/A |
| N/A: Data not readily available in the public domain. Data for this compound and comparators are from Lavrovsky et al., 2016.[2] |
As illustrated, while drugs like SB-742457 and Lu AE58054 show higher affinity for the 5-HT6 receptor, this compound possesses a uniquely high affinity for the 5-HT7 receptor, an order of magnitude greater than its affinity for other receptors.[2] It is hypothesized that the blockade of the 5-HT7 receptor could be instrumental in reversing memory deficits.[2] Furthermore, the combined antagonism of 5-HT6 and 5-HT2A receptors has been shown to prevent certain cognitive deficits in animal models, a feature intrinsic to this compound's profile.[2]
Signaling and Experimental Workflow
The multi-target nature of this compound results in the modulation of several downstream signaling pathways. Its antagonism of G-protein coupled receptors (GPCRs) like the 5-HT and histamine receptors influences intracellular secondary messenger systems, such as cyclic AMP (cAMP) and calcium (Ca2+) mobilization.
Preclinical Efficacy
This compound has demonstrated efficacy in various animal models of CNS disorders. For instance, it has been shown to reduce immobility in the forced swim test in mice, an indicator of antidepressant-like activity.[5] It also prevented scopolamine-induced amnesia in a passive avoidance test, suggesting pro-cognitive effects.[5]
Experimental Protocols
Radioligand Binding Assays
The binding affinities of this compound and its metabolites were determined using competitive radioligand binding assays.[4] These experiments were performed by a contract research organization. The general protocol involves incubating cell membranes expressing the receptor of interest with a specific radiolabeled ligand and varying concentrations of the competitor drug (e.g., this compound). The concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC50) is determined, and the inhibition constant (Ki) is calculated using the Cheng-Prusoff equation.
In Vivo Behavioral Studies
-
Passive Avoidance Test: This test assesses learning and memory. Mice are placed in a two-compartment apparatus with a light and a dark chamber. Upon entering the dark chamber, they receive a mild foot shock. The next day, the latency to enter the dark compartment is measured. Amnesia is induced by an agent like scopolamine. This compound (0.02-5 mg/kg) was administered intraperitoneally (i.p.) to assess its ability to prevent the scopolamine-induced amnesia.[5]
-
Forced Swim Test: This is a common test for antidepressant activity. Mice are placed in a cylinder of water from which they cannot escape. The time they remain immobile is measured. A reduction in immobility time is indicative of an antidepressant effect. This compound was administered i.p. once daily for four days at a dose of 0.05 mg/kg.[5]
Conclusion
This compound presents a unique and compelling profile as a multi-target drug candidate for CNS disorders. Its hallmark is the potent antagonism of the 5-HT7 receptor, combined with significant activity at other serotonin, histamine, and adrenergic receptors. This contrasts with other multi-target drugs for similar indications, which often prioritize the 5-HT6 receptor. The preclinical data in models of depression and amnesia support the therapeutic potential of this approach. The favorable safety profile from Phase I clinical trials further strengthens its position as a promising candidate for treating complex neurological conditions like Alzheimer's disease and generalized anxiety disorder.
References
- 1. This compound: A Multi-Target Drug Candidate for the Treatment of CNS Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound: A Multi-Target Drug Candidate for the Treatment of CNS Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
Avn-101: A Potent 5-HT7 Antagonist Outpacing Key Competitors in Binding Affinity
In the landscape of neuropharmacology, the serotonin 7 (5-HT7) receptor has emerged as a critical target for therapeutic intervention in a range of central nervous system (CNS) disorders, including anxiety, depression, and cognitive deficits. Among the antagonists developed to target this receptor, Avn-101 demonstrates exceptional potency, distinguishing itself from other notable competitors. This guide provides a comparative analysis of this compound's binding affinity against other key 5-HT7 antagonists, supported by experimental data and methodologies.
Comparative Binding Affinity at the 5-HT7 Receptor
The primary measure of a drug's potency at a specific receptor is its binding affinity, commonly expressed as the inhibition constant (Ki). A lower Ki value signifies a higher binding affinity. This compound exhibits a remarkably low picomolar affinity for the 5-HT7 receptor, indicating its potent antagonistic activity.
| Compound | 5-HT7 Receptor Binding Affinity (Ki) |
| This compound | 153 pM |
| Lurasidone | 0.49 nM[1] |
| SB-269970 | ~1.26 nM (pKi of 8.9)[2] |
| JNJ-18038683 | ~6.31 nM (pKi of 8.2)[3][4] |
| Amisulpride | 11.5 nM[5] |
As the data illustrates, this compound's binding affinity in the picomolar range is substantially higher than that of its competitors, whose affinities are in the nanomolar range. This suggests that this compound can achieve significant receptor blockade at lower concentrations, potentially leading to a more favorable efficacy and side-effect profile. It is important to note, however, that this compound is a multi-target drug candidate, also showing high affinity for 5-HT6, 5-HT2A, 5-HT2C, histamine H1, and adrenergic α2A, α2B, and α2C receptors.[5][6]
Experimental Protocols
The binding affinities presented are typically determined through standardized in vitro experimental protocols, primarily radioligand binding assays.
Radioligand Binding Assay for 5-HT7 Receptor
This technique is used to measure the affinity of a drug for a receptor by quantifying its ability to displace a radioactively labeled ligand that is known to bind to that receptor.
-
Objective: To determine the inhibition constant (Ki) of a test compound (e.g., this compound) for the 5-HT7 receptor.
-
Materials:
-
Cell membranes prepared from cells engineered to express human 5-HT7 receptors (e.g., HEK293 cells).
-
A radioligand with high affinity and specificity for the 5-HT7 receptor, such as [3H]5-CT or [3H]SB-269970.[2][7][8]
-
The unlabeled test compound at various concentrations.
-
Assay buffer and a filtration apparatus.
-
-
Procedure:
-
The cell membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound.
-
The mixture is allowed to reach equilibrium.
-
The incubation is terminated by rapid filtration through a filter mat, which traps the cell membranes with the bound radioligand.
-
The filters are washed with ice-cold buffer to remove any unbound radioligand.
-
The amount of radioactivity trapped on the filters is quantified using a scintillation counter.
-
-
Data Analysis:
-
The data are used to generate a competition curve, plotting the percentage of specific radioligand binding against the concentration of the test compound.
-
The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined from this curve.
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation, which also takes into account the concentration and affinity of the radioligand.[2][9]
-
5-HT7 Receptor Signaling Pathways
The 5-HT7 receptor is a G-protein coupled receptor (GPCR) that, upon activation by serotonin, initiates downstream signaling cascades. Antagonists like this compound block these signaling pathways. The two primary pathways are the canonical Gs-adenylyl cyclase pathway and the non-canonical G12-Rho pathway.
Caption: 5-HT7 receptor signaling pathways and point of antagonism.
The binding of serotonin to the 5-HT7 receptor activates both Gs and G12 proteins.[1][10] The Gs pathway involves the activation of adenylyl cyclase, leading to an increase in cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA), which influences processes like neuroprotection and synaptogenesis.[1][10] The G12 pathway activates Rho GTPases, such as RhoA, leading to cytoskeletal rearrangements and the formation of dendritic spines.[1][10] By potently blocking the 5-HT7 receptor, this compound effectively inhibits these downstream signaling events.
References
- 1. cambridge.org [cambridge.org]
- 2. Characterization of SB-269970-A, a selective 5-HT7 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 3. JNJ-18038683 | 5-HT7 antagonist | Probechem Biochemicals [probechem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Amisulpride is a potent 5-HT7 antagonist: relevance for antidepressant actions in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Binding of lurasidone, a novel antipsychotic, to rat 5-HT7 receptor: analysis by [3H]SB-269970 autoradiography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [3H]-SB-269970 – A selective antagonist radioligand for 5-HT7 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. giffordbioscience.com [giffordbioscience.com]
- 10. glpbio.com [glpbio.com]
Safety Operating Guide
Essential Guide to the Proper Disposal of Avn-101
This document provides crucial safety and logistical information for the proper disposal of Avn-101, a compound identified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1] The following procedures are designed to ensure the safety of laboratory personnel and to minimize environmental impact, adhering to standard laboratory safety and chemical handling practices. This guidance is intended for researchers, scientists, and drug development professionals.
Hazard Summary and Safety Precautions
Before handling or disposing of this compound, it is imperative to be aware of its associated hazards. The compound is classified with the following hazard statements:
Personnel handling this compound must wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. All handling should be performed in a well-ventilated area or a chemical fume hood.[1]
Step-by-Step Disposal Procedures
The primary directive for the disposal of this compound is to avoid release to the environment and to dispose of the waste through an approved waste disposal plant.[1]
-
Waste Collection:
-
Collect all waste containing this compound, including unused product, contaminated consumables (e.g., pipette tips, vials), and cleaning materials, in a designated and clearly labeled hazardous waste container.
-
The container must be compatible with the chemical properties of this compound and be kept securely closed.
-
-
Spill Management:
-
In the event of a spill, prevent further leakage and keep the product away from drains and water courses.[1]
-
For liquid spills, absorb the material with an inert, finely-powdered liquid-binding material such as diatomite or universal binders.[1]
-
Decontaminate affected surfaces and equipment by scrubbing with alcohol.[1]
-
Collect all contaminated materials from the cleanup and place them in the designated hazardous waste container for disposal.[1]
-
-
Final Disposal:
-
Dispose of the hazardous waste container with this compound through a licensed and approved hazardous waste disposal company.
-
All disposal activities must be conducted in strict accordance with all applicable country, federal, state, and local regulations.[1]
-
Incompatible Materials
To prevent hazardous reactions, do not mix this compound waste with strong acids/alkalis or strong oxidizing/reducing agents.[1]
Quantitative Data
No specific quantitative data for disposal, such as concentration limits for drain disposal or chemical neutralizer quantities, is available in the provided documentation. All waste, regardless of concentration, should be treated as hazardous.
| Parameter | Value | Reference |
| Acute Toxicity, Oral | Category 4 | [1] |
| Acute Aquatic Toxicity | Category 1 | [1] |
| Chronic Aquatic Toxicity | Category 1 | [1] |
Experimental Protocols
Detailed experimental protocols for the chemical neutralization or degradation of this compound for disposal purposes are not provided in the available safety data sheets. The recommended procedure is professional disposal.
Disposal Workflow
The following diagram outlines the logical workflow for the proper disposal of this compound.
Caption: Logical workflow for the proper disposal of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
